Vinyl Ospemifene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C₂₄H₂₂O₂ |
|---|---|
Molecular Weight |
342.43 |
Synonyms |
2-[4-((Z)-1,2-Diphenyl-buta-1,3-dienyl)-phenoxy]-ethanol |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Isolation of Vinyl Ospemifene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a proposed synthesis and isolation protocol for vinyl ospemifene, a known impurity and derivative of the selective estrogen receptor modulator (SERM), ospemifene. The chemical name for this compound is (Z)-2-(4-(1,2-Diphenylbuta-1,3-dienyl)phenoxy)ethanol[1]. This document outlines a plausible synthetic route based on the dehydrochlorination of ospemifene, detailed experimental protocols, and methods for isolation and purification. Quantitative data is presented in structured tables, and key processes are visualized using Graphviz diagrams to facilitate understanding and reproducibility in a research and development setting.
Introduction
Ospemifene, (Z)-2-[4-(4-chloro-1,2-diphenyl-but-1-enyl)phenoxy]ethanol, is a non-steroidal SERM approved for the treatment of dyspareunia, a symptom of vulvar and vaginal atrophy, due to menopause. During the synthesis of ospemifene, various impurities can be generated. One such process-related impurity is this compound, which is formed through the elimination of hydrogen chloride from the ospemifene molecule. The resulting structure contains a conjugated diene system. Understanding the synthesis and isolation of this impurity is critical for quality control and the development of robust manufacturing processes for ospemifene. This guide details a proposed laboratory-scale synthesis and purification strategy for this compound to enable its independent study and use as a reference standard.
Proposed Synthesis of this compound
The synthesis of this compound can be achieved through a base-catalyzed elimination reaction (dehydrochlorination) from ospemifene. This reaction is predicated on the presence of a chloroalkane moiety in the ospemifene structure, which can undergo elimination to form a more conjugated system.
Reaction Scheme
The proposed reaction scheme involves the treatment of ospemifene with a suitable base to facilitate the E2 elimination of HCl, yielding this compound.
Figure 1: Proposed Synthesis of this compound
Experimental Protocol: Synthesis of this compound
This protocol describes a laboratory-scale procedure for the synthesis of this compound from ospemifene.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Ospemifene | ≥98% | Commercially Available |
| Potassium tert-butoxide (t-BuOK) | ≥98% | Commercially Available |
| Anhydrous Tetrahydrofuran (THF) | Reagent | Commercially Available |
| Diethyl ether | Reagent | Commercially Available |
| Saturated aq. Ammonium Chloride (NH₄Cl) | Reagent | Commercially Available |
| Saturated aq. Sodium Chloride (Brine) | Reagent | Commercially Available |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent | Commercially Available |
| Deuterated Chloroform (CDCl₃) for NMR | Reagent | Commercially Available |
Procedure:
-
Reaction Setup: A 100 mL round-bottom flask is charged with ospemifene (1.0 g, 2.64 mmol) and anhydrous tetrahydrofuran (THF, 40 mL) under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred at room temperature until all the ospemifene has dissolved.
-
Addition of Base: Potassium tert-butoxide (0.44 g, 3.96 mmol, 1.5 equivalents) is added to the solution in one portion.
-
Reaction: The reaction mixture is heated to reflux (approximately 66 °C) and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of saturated aqueous ammonium chloride solution (20 mL). The mixture is then transferred to a separatory funnel and diluted with diethyl ether (50 mL) and water (20 mL). The layers are separated, and the aqueous layer is extracted with diethyl ether (2 x 25 mL).
-
Purification: The combined organic layers are washed with brine (30 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
Table 1: Reagents and Molar Quantities for Synthesis
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| Ospemifene | C₂₄H₂₃ClO₂ | 378.89[2] | 1.0 | 2.64 | 1.0 |
| Potassium tert-butoxide | C₄H₉KO | 112.21 | 0.44 | 3.96 | 1.5 |
| Tetrahydrofuran | C₄H₈O | 72.11 | 40 mL | - | - |
Isolation and Purification of this compound
The crude product obtained from the synthesis will likely contain unreacted ospemifene and other byproducts. Purification is essential to obtain this compound of high purity. A combination of column chromatography and crystallization is proposed.
Experimental Protocol: Isolation and Purification
Materials and Reagents:
| Reagent/Material | Grade |
| Silica Gel (for column chromatography) | 230-400 mesh |
| Hexanes | HPLC Grade |
| Ethyl Acetate | HPLC Grade |
| Ethanol | Reagent Grade |
Procedure:
-
Column Chromatography: The crude product is purified by flash column chromatography on silica gel.
-
Preparation: A slurry of silica gel in hexanes is prepared and packed into a glass column.
-
Loading: The crude product is dissolved in a minimal amount of dichloromethane and adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dry powder is loaded onto the top of the prepared column.
-
Elution: The column is eluted with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 10% ethyl acetate). Fractions are collected and analyzed by TLC.
-
Collection: Fractions containing the pure this compound are combined, and the solvent is removed under reduced pressure.
-
-
Crystallization: The purified product from column chromatography is dissolved in a minimal amount of hot ethanol. The solution is allowed to cool slowly to room temperature and then placed in a refrigerator at 4 °C to induce crystallization. The resulting crystals are collected by vacuum filtration, washed with a small amount of cold ethanol, and dried under vacuum.
Figure 2: Workflow for the Isolation and Purification of this compound
Data Presentation
The following tables summarize the expected quantitative data for the synthesis and characterization of this compound.
Table 2: Expected Yield and Purity
| Parameter | Expected Value | Method of Analysis |
| Crude Yield | 80-90% | Gravimetric |
| Purified Yield | 60-70% | Gravimetric |
| Purity | >98% | HPLC, ¹H NMR |
Table 3: Predicted Analytical Data for this compound
| Analysis | Data |
| Molecular Formula | C₂₄H₂₂O₂[1][2] |
| Molecular Weight | 342.43 g/mol [1][2] |
| ¹H NMR (400 MHz, CDCl₃) | Predicted Chemical Shifts (δ, ppm): 7.40-7.10 (m, 10H, Ar-H), 6.90-6.70 (m, 4H, Ar-H), 6.50-5.50 (m, 3H, vinyl-H of diene), 4.10 (t, 2H, -OCH₂-), 3.95 (t, 2H, -CH₂OH), 2.0 (s, 1H, -OH) |
| ¹³C NMR (100 MHz, CDCl₃) | Predicted Chemical Shifts (δ, ppm): 158.0-156.0, 145.0-130.0 (Ar-C and C=C), 120.0-114.0 (Ar-C), 69.0 (-OCH₂-), 61.5 (-CH₂OH) |
| Mass Spectrometry (ESI+) | m/z: 343.16 [M+H]⁺, 325.15 [M-H₂O+H]⁺ |
Conclusion
This technical guide provides a detailed, albeit proposed, framework for the synthesis and isolation of this compound. The outlined procedures are based on established chemical principles and analogous reactions, offering a solid starting point for researchers and drug development professionals. The successful synthesis and purification of this compound will allow for its use as a reference standard in the quality control of ospemifene manufacturing, contributing to the overall safety and efficacy of the final drug product. Further experimental validation is recommended to optimize the reaction conditions and purification protocols.
References
Ospemifene's Mechanism of Action on Estrogen Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical examination of ospemifene's mechanism of action as a Selective Estrogen Receptor Modulator (SERM). Ospemifene, a triphenylethylene derivative, exhibits tissue-specific estrogen receptor (ER) agonist and antagonist properties, forming the basis of its clinical applications. This guide details its receptor binding, downstream signaling pathways, tissue-specific effects, and the experimental methodologies used for its characterization.
Core Mechanism of Action
Ospemifene's biological effects are mediated through its binding to the two main subtypes of estrogen receptors, ERα and ERβ.[1] As a SERM, its action is not uniform across all tissues. Instead, it can either mimic estrogen (agonism) or block it (antagonism) depending on the specific tissue type, the ratio of ERα to ERβ, and the availability of various co-regulatory proteins (co-activators and co-repressors) in that tissue.[2][3]
Ospemifene is structurally similar to other triphenylethylene SERMs like tamoxifen and toremifene.[4][5] Upon binding to the ligand-binding domain of an estrogen receptor, ospemifene induces a distinct conformational change in the receptor protein. This new conformation influences the receptor's ability to interact with co-regulatory proteins.
-
In tissues where ospemifene acts as an agonist (e.g., vaginal epithelium, bone), the ospemifene-ER complex preferentially recruits co-activators. This complex then binds to Estrogen Response Elements (EREs) on the DNA, initiating the transcription of estrogen-responsive genes that promote tissue growth and maintenance.[2][6]
-
In tissues where it acts as an antagonist (e.g., breast), the induced conformation facilitates the recruitment of co-repressors. This complex blocks the transcription of estrogen-dependent genes, thereby inhibiting the proliferative effects of estrogen in that tissue.[6][7]
This differential recruitment of co-regulators is the molecular basis for ospemifene's tissue-selective profile, allowing it to deliver therapeutic benefits in target tissues while minimizing adverse effects elsewhere.[7]
Quantitative Receptor Binding and Activity
The interaction of ospemifene with estrogen receptors has been quantified through various in vitro assays. The following tables summarize key quantitative data, providing a basis for comparison with other SERMs and estrogens.
| Parameter | Receptor | Value | Description |
| Binding Affinity | |||
| IC₅₀ | ERα | 0.8 µM | Half maximal inhibitory concentration for binding to ERα.[8][9] |
| IC₅₀ | ERβ | 1.7 µM | Half maximal inhibitory concentration for binding to ERβ.[8][9] |
| Relative Affinity | ERα & ERβ | Approx. equal | Binds to both receptor subtypes with similar affinity.[7] |
| Tissue-Specific Activity | |||
| Vaginal Epithelium | ERα, ERβ | Agonist | Promotes proliferation and maturation of vaginal tissue.[2][10] |
| Bone | ERα, ERβ | Agonist | Reduces bone turnover and may improve bone mineral density.[5][7] |
| Breast Tissue | ERα | Antagonist | Inhibits estrogen-induced cell proliferation.[7][11] |
| Endometrium | ERα | Neutral / Weak Agonist | Does not significantly stimulate endometrial proliferation.[7][12] |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the molecular pathways and tissue-specific logic of ospemifene's action.
Caption: Ospemifene's generalized signaling pathway.
Caption: Tissue-specific agonist/antagonist effects of ospemifene.
Key Experimental Protocols
The characterization of ospemifene relies on established in vitro and in vivo experimental models. Below are detailed methodologies for two key types of assays.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of ospemifene for ERα and ERβ.
-
Objective: To calculate the IC₅₀ value, representing the concentration of ospemifene required to displace 50% of a radiolabeled estrogen (e.g., [³H]-estradiol) from the receptor.
-
Materials:
-
Purified recombinant human ERα or ERβ protein.
-
Radioligand: [³H]-estradiol.
-
Unlabeled competitor: Ospemifene, dissolved in DMSO, with serial dilutions.
-
Assay Buffer: Tris-based buffer containing protease inhibitors.
-
96-well plates and filtration apparatus.
-
Scintillation counter.
-
-
Methodology:
-
A constant concentration of ER protein and [³H]-estradiol is incubated in the assay buffer.
-
Increasing concentrations of ospemifene are added to the wells to compete with the radioligand for binding to the receptor.
-
The mixture is incubated to reach binding equilibrium (e.g., 18-24 hours at 4°C).
-
The reaction is terminated by rapid filtration through glass fiber filters, separating receptor-bound radioligand from unbound.
-
Filters are washed with cold assay buffer to remove non-specific binding.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data are analyzed using non-linear regression to fit a sigmoidal dose-response curve, from which the IC₅₀ value is determined.
-
Estrogen-Responsive Reporter Gene Assay
This cell-based assay measures the functional consequence (agonist or antagonist activity) of ospemifene binding to estrogen receptors.
-
Objective: To determine if ospemifene activates or inhibits the transcription of an estrogen-responsive gene.
-
Materials:
-
A human cell line that expresses estrogen receptors (e.g., MCF-7 breast cancer cells) or a cell line engineered to express ERα or ERβ (e.g., HeLa or HEK293).
-
Reporter Plasmid: A DNA vector containing an Estrogen Response Element (ERE) sequence linked to a reporter gene (e.g., luciferase or β-galactosidase).
-
Transfection Reagent: For introducing the reporter plasmid into the cells.
-
Test Compounds: Ospemifene and a known agonist (e.g., 17β-estradiol) and antagonist (e.g., fulvestrant).
-
Cell culture medium, stripped of endogenous hormones (using charcoal-stripped fetal bovine serum).
-
Luminometer or spectrophotometer to measure the reporter gene product.
-
-
Methodology:
-
Cells are plated in multi-well plates and transfected with the ERE-reporter plasmid.
-
After transfection, cells are treated with varying concentrations of ospemifene.
-
For Agonist Mode: Cells are treated with ospemifene alone to measure its ability to induce reporter gene expression.
-
For Antagonist Mode: Cells are co-treated with a fixed concentration of 17β-estradiol and increasing concentrations of ospemifene to measure its ability to inhibit estradiol-induced reporter activity.
-
Cells are incubated for a defined period (e.g., 24 hours).
-
Cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured.
-
Results are plotted as dose-response curves to determine EC₅₀ (for agonist activity) or IC₅₀ (for antagonist activity).
-
Caption: Workflow for a typical ER reporter gene assay.
References
- 1. hcp.osphena.com [hcp.osphena.com]
- 2. What is the mechanism of Ospemifene? [synapse.patsnap.com]
- 3. Effects of ospemifene on the female reproductive and urinary tracts: translation from preclinical models into clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ospemifene: a first-in-class, non-hormonal selective estrogen receptor modulator approved for the treatment of dyspareunia associated with vulvar and vaginal atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ospemifene: A Novel Option for the Treatment of Vulvovaginal Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is Ospemifene used for? [synapse.patsnap.com]
- 7. Tissue selectivity of ospemifene: pharmacologic profile and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Ospemifene | C24H23ClO2 | CID 3036505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Endometrial safety of ospemifene: results of the phase 2/3 clinical development program - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Vinyl Ospemifene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinyl ospemifene is a potential impurity or derivative of ospemifene, a selective estrogen receptor modulator (SERM). As with any pharmaceutical compound, a thorough characterization of its related substances is crucial for quality control and regulatory purposes. This technical guide provides a detailed overview of the spectroscopic techniques used to analyze this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This document outlines the expected spectral data, detailed experimental protocols, and relevant biological pathways.
It is important to note that publicly available, experimentally derived spectroscopic data for this compound is limited. Therefore, the data presented in the following tables are predicted values based on the known structure of ospemifene and the spectroscopic behavior of vinyl functional groups. These predictions serve as a guide for researchers in identifying and characterizing this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for the spectroscopic analysis of this compound.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃
| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| Vinyl Protons (-CH=CH₂) | 5.0 - 6.5 | dd, dd, dd | Complex splitting pattern characteristic of a vinyl group. |
| Aromatic Protons | 6.5 - 7.5 | m | Multiple signals from the phenyl rings. |
| Methylene Protons (-O-CH₂-) | ~4.1 | t | Triplet due to coupling with adjacent CH₂. |
| Methylene Protons (-CH₂-CH₂-O-) | ~3.9 | t | Triplet due to coupling with adjacent O-CH₂. |
| Methylene Protons (-CH₂-C=) | ~2.8 | t | Triplet due to coupling with the adjacent vinyl group. |
| Ethyl Protons (-CH₂-CH₃) | ~2.5 | q | Quartet due to coupling with the methyl group. |
| Methyl Protons (-CH₂-CH₃) | ~0.9 | t | Triplet due to coupling with the methylene group. |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Aromatic Carbons | 110 - 160 |
| Vinylic Carbon (=CH₂) | ~115 |
| Vinylic Carbon (-CH=) | ~135 |
| Carbonyl Carbon (C=O) | Not Present |
| Alkene Carbons (-C=C-) | 130 - 145 |
| Methylene Carbon (-O-CH₂-) | ~68 |
| Methylene Carbon (-CH₂-CH₂-O-) | ~62 |
| Methylene Carbon (-CH₂-C=) | ~30 |
| Ethyl Carbon (-CH₂-CH₃) | ~29 |
| Methyl Carbon (-CH₂-CH₃) | ~13 |
Table 3: Predicted Mass Spectrometry Data for this compound
| Parameter | Predicted Value | Notes |
| Molecular Formula | C₂₄H₂₂O₂ | |
| Molecular Weight | 342.43 g/mol | [1] |
| Predicted [M+H]⁺ | m/z 343.16 | Positive ion mode. |
| Predicted [M]⁺˙ | m/z 342.16 | Electron Ionization. |
| Major Fragmentation Pathways | Loss of the ethoxyethanol side chain; cleavage at the vinyl group; fragmentation of the triphenylethylene core. |
Table 4: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |
| C-H Stretch (Alkenyl) | 3080 - 3010 | Medium |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium-Strong |
| C=C Stretch (Aromatic) | 1600 - 1475 | Medium |
| C=C Stretch (Vinyl) | 1650 - 1630 | Medium-Weak |
| C-O Stretch (Ether) | 1260 - 1000 | Strong |
| =C-H Bend (Vinyl) | 1000 - 650 | Strong |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
¹H and ¹³C NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ containing TMS in an NMR tube.
-
Ensure the sample is fully dissolved; vortex or sonicate if necessary.
-
Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.
-
Integrate the peaks in the ¹H spectrum and pick the peaks in both spectra.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound sample
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid, LC-MS grade
-
C18 HPLC column (e.g., 2.1 x 50 mm, 1.8 µm)
-
LC-MS system with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.
-
LC Method:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Set up a gradient elution, for example, starting with 5% B, ramping to 95% B over 10 minutes, holding for 2 minutes, and then re-equilibrating at 5% B for 3 minutes.
-
Set the flow rate to 0.3-0.5 mL/min and the column temperature to 30-40 °C.
-
-
MS Method:
-
Operate the ESI source in positive ion mode.
-
Optimize source parameters such as capillary voltage, cone voltage, and gas flows for maximum signal intensity of the expected [M+H]⁺ ion.
-
Acquire full scan mass spectra over a range of m/z 100-500.
-
For fragmentation analysis (MS/MS), select the precursor ion corresponding to [M+H]⁺ and apply a range of collision energies to generate a product ion spectrum.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram.
-
Extract the mass spectrum for this peak and determine the accurate mass of the molecular ion.
-
Analyze the MS/MS spectrum to identify characteristic fragment ions and propose fragmentation pathways.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Materials:
-
This compound sample (solid)
-
Potassium bromide (KBr), IR grade, desiccated
-
Agate mortar and pestle
-
Pellet press
-
FTIR spectrometer with a sample holder for KBr pellets
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Place approximately 1-2 mg of the this compound sample and 100-200 mg of dry KBr powder in an agate mortar.
-
Gently grind the mixture until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet die.
-
Press the powder under high pressure (e.g., 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Background Spectrum:
-
Place a pure KBr pellet or an empty sample holder in the FTIR spectrometer.
-
Run a background scan to obtain a spectrum of the atmospheric and instrumental background. This will be automatically subtracted from the sample spectrum.
-
-
Sample Spectrum:
-
Place the KBr pellet containing the sample in the spectrometer.
-
Acquire the IR spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the major absorption bands in the spectrum.
-
Correlate the wavenumbers of these bands to specific functional groups using standard IR correlation tables.
-
Visualizations
Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic analysis of this compound.
Ospemifene Signaling Pathway
Caption: Simplified signaling pathway of ospemifene as a SERM.
References
Navigating the Preclinical Gauntlet: A Technical Guide to the Preliminary Biological Activity Screening of Novel Ospemifene Analogs
For Immediate Release
[City, State] – [Date] – This whitepaper serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the preliminary biological activity screening of novel ospemifene analogs, using "vinyl ospemifene" as a hypothetical candidate. Given the absence of specific literature on this compound, this guide leverages the extensive data on the parent compound, ospemifene, a selective estrogen receptor modulator (SERM), to outline a comprehensive screening strategy. The methodologies and data presented herein provide a robust framework for evaluating the therapeutic potential of new ospemifene derivatives.
Ospemifene is a triphenylethylene compound with a distinctive profile of tissue-specific estrogen receptor agonism and antagonism.[1] It is approved for the treatment of dyspareunia, a symptom of vulvovaginal atrophy (VVA) due to menopause.[1] The unique therapeutic niche of ospemifene stems from its strong estrogenic effects on the vaginal epithelium, coupled with neutral to anti-estrogenic effects in other tissues like the breast and endometrium.[1][2] Any new analog, such as the theoretical "this compound," would need to be rigorously screened to characterize its own unique SERM profile.
Core Screening Strategy: A Multi-tiered Approach
A preliminary biological activity screening of a novel ospemifene analog should be designed to elucidate its tissue-specific effects and mechanism of action. This typically involves a combination of in vitro and in vivo assays.
Table 1: Quantitative Biological Activity of Ospemifene
| Parameter | Assay Type | Result | Tissue/Cell Line | Reference |
| Receptor Binding | ||||
| ERα Binding Affinity (IC50) | Competitive Radioligand Binding | 0.8 µM | Human Estrogen Receptor α | [3] |
| ERβ Binding Affinity (IC50) | Competitive Radioligand Binding | 1.7 µM | Human Estrogen Receptor β | [3] |
| Vaginal Tissue Effects | ||||
| Vaginal Maturation Index | Clinical Trial (Phase 3) | Significant increase in superficial cells, decrease in parabasal cells vs. placebo | Postmenopausal Women | [4] |
| Vaginal pH | Clinical Trial (Phase 3) | Significant decrease vs. placebo | Postmenopausal Women | [4] |
| Breast Tissue Effects | ||||
| Cell Proliferation | In Vitro Cell Culture | Dose-dependent inhibition of estrogen-induced proliferation | MCF-7 (ER-positive breast cancer cells) | [2] |
| Tumor Growth | In Vivo Xenograft Model | Inhibition of MCF-7 tumor growth at 10, 25, 50 mg/kg oral doses | Nude Mice | [5] |
| Bone Health | ||||
| Bone Mineral Density | Preclinical Animal Model | Improved bone mineral density and strength | Ovariectomized Rats | [2] |
| Endometrial Effects | ||||
| Endometrial Thickness | Clinical Trial (52 weeks) | No significant increase vs. placebo | Postmenopausal Women | |
| Endometrial Hyperplasia | Preclinical Animal Model | No induction of endometrial hyperplasia | Rats | [2] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. The following are key experimental protocols for screening a novel ospemifene analog.
Estrogen Receptor Binding Assay
Objective: To determine the binding affinity of the test compound for estrogen receptor alpha (ERα) and beta (ERβ).
Methodology:
-
Receptor Preparation: Use recombinant human ERα and ERβ.
-
Radioligand: Utilize [3H]-estradiol as the competitive radioligand.
-
Assay Conditions: Incubate a fixed concentration of the radioligand and receptors with increasing concentrations of the test compound.
-
Separation: Separate bound from free radioligand using a method such as filtration.
-
Detection: Quantify the bound radioactivity using liquid scintillation counting.
-
Data Analysis: Calculate the IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
MCF-7 Cell Proliferation Assay
Objective: To assess the estrogenic or anti-estrogenic effect of the test compound on ER-positive breast cancer cells.
Methodology:
-
Cell Culture: Culture MCF-7 cells in phenol red-free medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous estrogens.
-
Treatment: Treat cells with varying concentrations of the test compound, with and without the presence of estradiol.
-
Incubation: Incubate for a period of 3-5 days.
-
Proliferation Assessment: Measure cell proliferation using a standard method such as the MTT assay or by direct cell counting.
-
Data Analysis: Plot cell proliferation against compound concentration to determine the dose-response relationship and to differentiate between agonistic and antagonistic activity.
Ovariectomized Rat Model of Postmenopausal VVA
Objective: To evaluate the in vivo efficacy of the test compound on vaginal and uterine tissues.
Methodology:
-
Animal Model: Use adult female Sprague-Dawley rats. Perform bilateral ovariectomy to induce an estrogen-deficient state, mimicking menopause.
-
Treatment: After a post-operative recovery period, administer the test compound orally at various doses daily for a specified duration (e.g., 2-4 weeks). Include a vehicle control group and a positive control group (e.g., estradiol).
-
Tissue Collection: At the end of the treatment period, euthanize the animals and collect vaginal and uterine tissues.
-
Histological Analysis: Fix, embed, and section the tissues. Stain with Hematoxylin and Eosin (H&E) to assess epithelial thickness and cell morphology.
-
Data Analysis: Quantify the thickness of the vaginal and uterine epithelium.
Visualizing Pathways and Workflows
Understanding the underlying mechanisms and experimental processes is facilitated by clear visualizations.
Caption: Estrogen Receptor Signaling Pathway.
Caption: Experimental Workflow for SERM Screening.
Conclusion
The preliminary biological activity screening of a novel ospemifene analog, such as the hypothetical "this compound," is a critical step in the drug discovery process. By employing a systematic approach that includes receptor binding assays, cell-based functional assays, and relevant in vivo models, researchers can effectively characterize the SERM profile of new chemical entities. The data and protocols outlined in this guide, based on the well-established properties of ospemifene, provide a foundational framework for these crucial early-stage investigations, paving the way for the development of the next generation of selective estrogen receptor modulators.
References
- 1. Ospemifene: a first-in-class, non-hormonal selective estrogen receptor modulator approved for the treatment of dyspareunia associated with vulvar and vaginal atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tissue selectivity of ospemifene: pharmacologic profile and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Ospemifene for Genitourinary Syndrome of Menopause: Patient Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ospemifene for the treatment of dyspareunia associated with vulvar and vaginal atrophy: potential benefits in bone and breast - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical characteristics of vinyl ospemifene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vinyl ospemifene, a derivative and known impurity of the selective estrogen receptor modulator (SERM) ospemifene, is a compound of significant interest in pharmaceutical research and development. This technical guide provides a detailed overview of the known physical and chemical characteristics of this compound. It includes tabulated summaries of its properties, detailed experimental protocols for characterization, and visualizations of its presumed signaling pathway and analytical workflows. This document is intended to serve as a comprehensive resource for professionals engaged in the study and development of ospemifene and related compounds.
Introduction
This compound, chemically known as (Z)-2-(4-(1,2-Diphenylbuta-1,3-dien-1-yl)phenoxy)ethan-1-ol, is recognized as a related substance to ospemifene, a non-estrogen drug used for the treatment of dyspareunia, a symptom of vulvar and vaginal atrophy, due to menopause.[1] As with any active pharmaceutical ingredient (API), understanding the physicochemical properties of its impurities is crucial for quality control, safety assessment, and formulation development. This compound's structural similarity to ospemifene suggests it may also possess selective estrogen receptor modulator (SERM) activity, making its characterization important for understanding the overall pharmacological and toxicological profile of ospemifene-containing products.
Physical and Chemical Characteristics
The physical and chemical properties of this compound are summarized in the tables below. Due to the limited availability of public data specifically for this compound, some properties are inferred from its parent compound, ospemifene, and are noted accordingly.
General Properties
| Property | Value | Source(s) |
| Chemical Name | (Z)-2-(4-(1,2-Diphenylbuta-1,3-dien-1-yl)phenoxy)ethan-1-ol | [2] |
| Synonyms | This compound | [2][3] |
| Molecular Formula | C₂₄H₂₂O₂ | [3][4] |
| Molecular Weight | 342.43 g/mol | [3][4] |
| CAS Number | Not Available | [3] |
| Appearance | Data not available (Ospemifene is a white to off-white crystalline powder) | [5] |
Physicochemical Data
| Property | Value | Source(s) |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| pKa | Data not available | |
| Solubility | Slightly soluble in Chloroform and Methanol | [4] |
| (Ospemifene is practically insoluble in water) | [6] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical and biological properties of a compound like this compound are essential for reproducible research. The following sections describe standard experimental protocols that can be applied.
Determination of Melting Point (Capillary Method)
This protocol outlines a standard procedure for determining the melting point of a solid crystalline substance.[7][8]
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this occurs at a sharp, defined temperature.[7]
Apparatus:
-
Melting point apparatus with a heating block and temperature probe.
-
Glass capillary tubes (sealed at one end).
-
Mortar and pestle.
-
Sample loading device.
Procedure:
-
Sample Preparation: The sample must be finely powdered and completely dry. If necessary, grind the sample using a mortar and pestle.
-
Capillary Loading: A small amount of the powdered sample is introduced into the open end of a capillary tube and packed down by tapping the sealed end on a hard surface to a height of 2-4 mm.[8]
-
Measurement:
-
Insert the loaded capillary into the heating block of the melting point apparatus.
-
Set the starting temperature to about 5-10°C below the expected melting point.
-
Set the heating ramp rate to 1-2°C per minute for an accurate determination.[8]
-
Observe the sample through the magnifying lens.
-
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point of the substance.
Determination of pKa (Potentiometric Titration)
This protocol describes a common method for determining the acid dissociation constant (pKa) of a substance.[9]
Principle: The pKa is the pH at which a substance exists in a 50:50 equilibrium between its protonated and deprotonated forms. Potentiometric titration involves monitoring the pH of a solution as a titrant of known concentration is added. The inflection point of the resulting titration curve corresponds to the pKa.[1]
Apparatus:
-
Potentiometer with a pH electrode.
-
Burette.
-
Magnetic stirrer and stir bar.
-
Beaker.
-
Standardized acidic and basic titrants (e.g., 0.1 M HCl and 0.1 M NaOH).
Procedure:
-
Solution Preparation: Dissolve an accurately weighed amount of the sample in a suitable solvent (e.g., a co-solvent system for poorly water-soluble compounds).
-
Titration Setup: Place the sample solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.
-
Titration:
-
Begin stirring the solution.
-
Add the titrant in small, precise increments using the burette.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH values against the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.
-
Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines the "gold standard" method for determining the equilibrium solubility of a compound.[10][11]
Principle: An excess amount of the solid compound is agitated in a specific solvent system at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then measured.[10]
Apparatus:
-
Shaking incubator or water bath with temperature control.
-
Vials or flasks with screw caps.
-
Analytical balance.
-
Centrifuge.
-
Syringe filters.
-
A suitable analytical instrument for quantification (e.g., HPLC-UV).
Procedure:
-
Preparation: Add an excess amount of the solid sample to a series of vials containing the desired solvent (e.g., water, buffers of different pH). The presence of undissolved solid at the end of the experiment is crucial.
-
Equilibration: Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Separate the undissolved solid from the solution by centrifugation and/or filtration through a syringe filter.
-
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.
Biological Activity and Signaling Pathway
As a derivative of ospemifene, this compound is presumed to act as a Selective Estrogen Receptor Modulator (SERM).[4] SERMs exhibit tissue-selective estrogenic agonist or antagonist effects.[12] The mechanism of action involves binding to estrogen receptors (ERα and ERβ), leading to conformational changes in the receptor that recruit different co-regulatory proteins (co-activators or co-repressors) in a tissue-specific manner. This differential recruitment results in the modulation of gene transcription.
Experimental Protocols for Biological Activity
This assay determines the ability of a test compound to compete with a radiolabeled estrogen for binding to the estrogen receptor.
Principle: A fixed concentration of radiolabeled estradiol ([³H]E₂) is incubated with a source of estrogen receptors (e.g., rat uterine cytosol or recombinant human ERα/ERβ) in the presence of varying concentrations of the test compound. The amount of bound radioactivity is measured, and the concentration of the test compound that inhibits 50% of the specific binding of [³H]E₂ (IC₅₀) is determined.
Procedure Outline:
-
Preparation of ER source: Prepare cytosol from the uteri of ovariectomized rats.
-
Competitive Binding: Incubate the ER preparation with a constant concentration of [³H]E₂ and a range of concentrations of this compound.
-
Separation of Bound and Free Ligand: Separate the receptor-bound [³H]E₂ from the unbound ligand, often using hydroxylapatite.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀ value.
This assay assesses the estrogenic or anti-estrogenic activity of a compound on the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.[2][13]
Principle: MCF-7 cells proliferate in response to estrogens. An agonist will stimulate cell proliferation, while an antagonist will inhibit estradiol-induced proliferation.
Procedure Outline:
-
Cell Culture: Culture MCF-7 cells in a phenol red-free medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous estrogens.
-
Treatment: Seed the cells in multi-well plates and, after attachment, treat them with varying concentrations of this compound, alone (to test for agonist activity) or in combination with a fixed concentration of 17β-estradiol (to test for antagonist activity).
-
Incubation: Incubate the cells for a period of 6 days, with media changes every 2 days.[14]
-
Assessment of Proliferation: Determine the cell number using a suitable method, such as direct cell counting, or a DNA quantification assay (e.g., using SYBR Green).
-
Data Analysis: Plot cell number against the concentration of this compound to determine the EC₅₀ (for agonist activity) or IC₅₀ (for antagonist activity).
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation, identification, and quantification of this compound, particularly in the context of analyzing ospemifene for related substances.
Representative HPLC Method for Impurity Profiling
The following is a representative HPLC method based on published methods for ospemifene and its impurities.[15][16]
Chromatographic Conditions:
-
Column: Octadecylsilane (C18) bonded silica gel.
-
Mobile Phase A: 0.02 M Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile/Methanol mixture.
-
Gradient Elution: A suitable gradient program to separate the main peak from its impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection: UV detector at an appropriate wavelength (e.g., 240 nm or 277 nm).[17]
Conclusion
This compound is an important related substance of ospemifene. While specific quantitative physicochemical data for this compound is not extensively available in the public domain, this guide provides a foundational understanding based on its chemical structure and its relationship to the parent compound. The provided experimental protocols offer standardized approaches for its comprehensive characterization. Further research is warranted to fully elucidate the physical, chemical, and biological properties of this compound to ensure the quality and safety of ospemifene-based pharmaceutical products.
References
- 1. medwinpublishers.com [medwinpublishers.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. usbio.net [usbio.net]
- 5. who.int [who.int]
- 6. Ospemifene | C24H23ClO2 | CID 3036505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. thinksrs.com [thinksrs.com]
- 8. coleparmer.com [coleparmer.com]
- 9. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Global testing of a consensus solubility assessment to enhance robustness of the WHO biopharmaceutical classification system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 12. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. CN105954431A - Method for measuring substances relevant to ospemifene raw medicine through HPLC (high performance liquid chromatography) separation - Google Patents [patents.google.com]
- 16. pharmahealthsciences.net [pharmahealthsciences.net]
- 17. CN104030896A - Method for simply removing specific impurities from ospemifene - Google Patents [patents.google.com]
The Genesis and Development of Ospemifene: A Technical Overview with a Note on the Vinyl Derivative
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ospemifene is a selective estrogen receptor modulator (SERM) that has emerged as a significant therapeutic agent for the treatment of dyspareunia, a common and distressing symptom of vulvovaginal atrophy (VVA) in postmenopausal women.[1][2] Unlike traditional hormone replacement therapies, ospemifene exhibits a tissue-specific profile of estrogenic and antiestrogenic effects, offering a targeted treatment approach with a distinct safety and efficacy profile. This technical guide provides an in-depth exploration of the discovery, history, and core scientific principles underlying ospemifene, including its mechanism of action, pharmacokinetic and pharmacodynamic properties, and key clinical trial findings. Additionally, this guide addresses the related chemical entity, vinyl ospemifene, in the context of its role as a known impurity.
Discovery and History of Ospemifene
Ospemifene, chemically known as (Z)-2-[4-(4-chloro-1,2-diphenyl-but-1-enyl)phenoxy]ethanol, was developed as a non-hormonal alternative for managing postmenopausal symptoms.[2] It belongs to the triphenylethylene class of compounds, which also includes tamoxifen and toremifene.[3] The development of ospemifene was driven by the need for a treatment that could alleviate the symptoms of VVA without the systemic estrogenic effects on tissues such as the breast and endometrium.
The initial development was conducted by Hormos Medical Ltd. and later by QuatRx Pharmaceuticals, before being licensed to Shionogi & Co., Ltd. for clinical development and marketing.[4] A patent for a solid dosage form of ospemifene was filed in 2005. Ospemifene, under the brand names Osphena® and Senshio®, received its first global approval from the U.S. Food and Drug Administration (FDA) on February 26, 2013, for the treatment of moderate to severe dyspareunia, a symptom of VVA, due to menopause.[4][5]
This compound: A Related Impurity
This compound, chemically identified as (Z)-2-(4-(1,2-Diphenylbuta-1,3-dien-1-yl)phenoxy)ethan-1-ol, is a known impurity of ospemifene.[6][7] Its molecular formula is C24H22O2 and it has a molecular weight of 342.43.[6] Unlike ospemifene, which has a chlorine atom, this compound contains a conjugated diene system. The "discovery" of this compound is intrinsically linked to the chemical synthesis and analytical characterization of the ospemifene active pharmaceutical ingredient (API). During the manufacturing process of ospemifene, impurities can arise from starting materials, intermediates, or degradation products. Regulatory bodies require the identification and control of such impurities to ensure the safety and quality of the final drug product. This compound is one such related substance that is monitored during the quality control of ospemifene. While there is no public record of its independent discovery or history as a therapeutic agent, its existence is a critical aspect of the pharmaceutical development and manufacturing of ospemifene.
Mechanism of Action
Ospemifene's therapeutic effects are mediated through its selective binding to estrogen receptors (ERs), specifically ERα and ERβ.[1] As a SERM, it exerts tissue-specific agonist or antagonist effects.
-
Vaginal Tissue (Agonist Effect): In the vaginal epithelium, ospemifene acts as an estrogen agonist. This agonistic activity leads to the maturation of vaginal epithelial cells, an increase in superficial cells, and a decrease in parabasal cells.[5] This results in a thickening of the vaginal epithelium, a decrease in vaginal pH to a more acidic level, and improved vaginal lubrication, which collectively alleviate the symptoms of dyspareunia.[1][5]
-
Endometrium (Mixed Agonist/Antagonist Effect): Ospemifene exhibits a weak estrogenic effect on the endometrium.[1][4] While it can cause some endometrial thickening, clinical trials have shown a low incidence of endometrial hyperplasia.[8]
-
Breast Tissue (Antagonist Effect): In breast tissue, ospemifene demonstrates an anti-estrogenic effect, which is a desirable characteristic for long-term use in postmenopausal women.[1]
-
Bone (Agonist Effect): Preclinical and clinical data suggest that ospemifene has a beneficial estrogenic effect on bone, potentially reducing bone turnover.[1][9]
The differential effects of ospemifene are a result of the unique conformational changes it induces in the estrogen receptor upon binding, leading to the recruitment of different co-regulatory proteins in various cell types.
Signaling Pathway of Ospemifene
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Efficacy and safety of ospemifene in postmenopausal women with moderate-to-severe vaginal dryness: a phase 3, randomized, double-blind, placebo-controlled, multicenter trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. allmpus.com [allmpus.com]
- 8. hcp.osphena.com [hcp.osphena.com]
- 9. Overall Safety of Ospemifene in Postmenopausal Women from Placebo-Controlled Phase 2 and 3 Trials - PMC [pmc.ncbi.nlm.nih.gov]
Vinyl Ospemifene: A Technical Overview of a Key Impurity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of vinyl ospemifene, a known impurity of the selective estrogen receptor modulator (SERM), ospemifene. While extensive research on the physicochemical properties of this compound is not widely available in the public domain, this document synthesizes the existing data on its solubility, stability considerations, and analytical detection methods.
Chemical and Physical Properties
This compound is a derivative of ospemifene.[1] Its chemical structure is closely related to the active pharmaceutical ingredient, differing by the presence of a vinyl group. This structural difference can influence its physicochemical properties, including solubility and stability.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C24H22O2 | [2][3] |
| Molecular Weight | 342.43 g/mol | [2][3] |
| Synonyms | (Z)-2-(4-(1,2-Diphenylbuta-1,3-dien-1-yl)phenoxy)ethan-1-ol; 2-[4-((Z)-1,2-Diphenyl-buta-1,3-dienyl)-phenoxy]-ethanol; (Z)-2-(4-(1,2-Diphenylbuta-1,3-dien-1-yl)phenoxy)ethanol | [3] |
Solubility Profile
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility | Source |
| Chloroform | Slightly Soluble | [1] |
| Methanol | Slightly Soluble | [1] |
For comparison, the parent compound, ospemifene, is reported to be insoluble in water and soluble in methanol.[4] Formulations of ospemifene have been developed to enhance its solubility and bioavailability, often utilizing solid dispersions with hydrophilic carriers.[5][6]
Stability Considerations
Specific stability studies on isolated this compound are not publicly documented. However, as a known impurity of ospemifene, its stability is an important consideration in the manufacturing and storage of the drug product. The presence of impurities is monitored throughout the stability testing of ospemifene.[7] Forced degradation studies are typically performed on the active pharmaceutical ingredient to identify potential degradation products and to develop stability-indicating analytical methods.[7]
The recommended storage condition for this compound as a reference standard is at -20°C.[1]
Analytical Methodologies
The primary analytical technique for the detection and quantification of this compound and other related substances in ospemifene raw material and finished drug product is High-Performance Liquid Chromatography (HPLC).
Experimental Protocol: HPLC for Impurity Profiling
While specific parameters for this compound analysis are proprietary, a general method for detecting ospemifene-related substances is outlined in the literature.[8]
-
Column: Octadecylsilane bonded silica gel (C18)
-
Mobile Phase A: Phosphoric acid in water (pH 2.5)
-
Mobile Phase B: Methanol-acetonitrile mixture
-
Elution: Gradient elution
-
Flow Rate: 0.8 to 1.2 mL/min
-
Column Temperature: 32 to 37 °C
-
Detector: Ultraviolet (UV)
Method validation for the analysis of ospemifene and its impurities is conducted according to ICH guidelines, ensuring the method is specific, linear, accurate, precise, and robust.[9]
Logical and Experimental Visualizations
To aid in the understanding of the relationship between ospemifene and this compound, as well as the general workflow for its analysis, the following diagrams are provided.
Caption: Relationship between Ospemifene and this compound.
Caption: General Workflow for Impurity Analysis by HPLC.
Conclusion
This compound is a recognized impurity of ospemifene, and its control is a critical aspect of ensuring the quality, safety, and efficacy of the final drug product. While detailed public data on its solubility and stability are limited, established analytical methods, primarily HPLC, are in place for its monitoring. Further research into the specific physicochemical properties of this compound would be beneficial for a more comprehensive understanding of its behavior during drug development and manufacturing.
References
- 1. usbio.net [usbio.net]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Ospemifene | C24H23ClO2 | CID 3036505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US20180036245A1 - Solid dispersions - Google Patents [patents.google.com]
- 6. CA2976811A1 - Solid dispersions of ospemifene - Google Patents [patents.google.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. CN105954431A - Method for measuring substances relevant to ospemifene raw medicine through HPLC (high performance liquid chromatography) separation - Google Patents [patents.google.com]
- 9. pharmahealthsciences.net [pharmahealthsciences.net]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of Vinyl Ospemifene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinyl ospemifene is a potential impurity and related substance of ospemifene, a selective estrogen receptor modulator (SERM). The rigorous detection and quantification of such impurities are paramount in drug development and manufacturing to ensure the safety and efficacy of the final pharmaceutical product. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography (HPLC) Method for the Quantification of this compound
This method is designed for the separation and quantification of this compound in bulk drug substances or formulated products. It is adapted from established methods for analyzing ospemifene and its related substances[1].
Experimental Protocol
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
Octadecylsilane bonded silica gel column (C18, 5 µm, 4.6 x 250 mm)
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC grade methanol, acetonitrile, and water
-
Phosphoric acid
-
This compound Reference Standard
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | Octadecylsilane bonded silica (C18), 5 µm, 4.6 x 250 mm |
| Mobile Phase A | Water (pH adjusted to 3.0 with phosphoric acid)[1] |
| Mobile Phase B | Methanol:Acetonitrile (30:70, v/v)[1] |
| Gradient Elution | Time (min) |
| 0 | |
| 10 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 35°C[1] |
| Detection Wavelength | 230 nm[1] |
| Injection Volume | 10 µL |
3. Preparation of Solutions:
-
Standard Solution: Accurately weigh a suitable amount of this compound Reference Standard and dissolve in the mobile phase to prepare a stock solution of known concentration. Further dilute to achieve a working standard concentration (e.g., 1 µg/mL).
-
Sample Solution: Prepare the sample by dissolving a known amount of the ospemifene drug substance or formulation in the mobile phase to achieve a target concentration. Sonicate if necessary to ensure complete dissolution.
-
Blank Solution: Use the mobile phase as a blank.
4. System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area should be not more than 2.0%. The tailing factor for the this compound peak should be not more than 2.0, and the theoretical plates should be not less than 2000.
5. Analysis: Inject the blank, standard, and sample solutions into the chromatograph, and record the chromatograms.
6. Calculation: Calculate the amount of this compound in the sample using the peak areas obtained from the standard and sample chromatograms.
Quantitative Data Summary
| Parameter | Typical Value |
| Retention Time (RT) | To be determined |
| Limit of Detection (LOD) | To be determined (A similar method for ospemifene reported a LOD of 3.67 µg/mL)[2] |
| Limit of Quantification (LOQ) | To be determined (A similar method for ospemifene reported a LOQ of 8.87 µg/mL)[2] |
| Linearity (r²) | > 0.999 |
| Recovery | 98.0% - 102.0% |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Trace Analysis of this compound
This highly sensitive and specific method is suitable for the determination of trace levels of this compound in biological matrices such as plasma. The protocol is based on a validated method for ospemifene analysis in human plasma[3][4].
Experimental Protocol
1. Instrumentation and Materials:
-
LC-MS/MS system (e.g., API-4500) with an electrospray ionization (ESI) source
-
A suitable phenyl-terminated column (e.g., Agilent Eclipse XDB-Phenyl, 3.5 µm, 4.6 x 75 mm)[3]
-
Solid-phase extraction (SPE) cartridges (e.g., Phenomenex Strata X)[3]
-
Evaporation system (e.g., nitrogen evaporator)
-
Vortex mixer and centrifuge
-
LC-MS grade methanol and water
-
Ammonium formate
-
This compound Reference Standard and a suitable internal standard (IS) (e.g., ospemifene-d4)[3]
2. Sample Preparation: Solid-Phase Extraction (SPE)
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 0.5 mL of plasma sample, add the internal standard and vortex.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
3. LC-MS/MS Conditions:
| Parameter | Condition |
| Column | Agilent Eclipse XDB-Phenyl, 3.5 µm, 4.6 x 75 mm[3] |
| Mobile Phase | Methanol and 20 mM ammonium formate (90:10, v/v)[3] |
| Flow Rate | 0.9 mL/min[3] |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | This compound: To be determined (Predicted: m/z 343.4 -> [fragment ion]) |
| Internal Standard (Ospemifene-d4): m/z 383.2 -> [fragment ion] |
4. Method Validation: The method should be validated according to regulatory guidelines, including the assessment of linearity, accuracy, precision, selectivity, recovery, and matrix effects.
Quantitative Data Summary
| Parameter | Expected Performance |
| Calibration Range | e.g., 0.1 - 100 ng/mL |
| Linearity (r²) | > 0.99 |
| Accuracy | Within ±15% of nominal concentration |
| Precision (%RSD) | < 15% |
| Recovery | > 85% |
Visualizations
Caption: Workflow for the analysis of this compound in plasma by LC-MS/MS.
Caption: Metabolic pathway of ospemifene and potential pathway for this compound.
References
- 1. CN105954431A - Method for measuring substances relevant to ospemifene raw medicine through HPLC (high performance liquid chromatography) separation - Google Patents [patents.google.com]
- 2. pharmahealthsciences.net [pharmahealthsciences.net]
- 3. Determination of ospemifene in human plasma by LC-MS/MS and its application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: HPLC Quantification of Vinyl Ospemifene in Bulk Drug Substance
Abstract
This application note describes a sensitive and specific reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of vinyl ospemifene, a potential process impurity, in ospemifene bulk drug substance. The developed method is crucial for ensuring the quality and purity of ospemifene, a selective estrogen receptor modulator (SERM), by effectively separating it from its related substances. This document provides a detailed experimental protocol, system suitability parameters, and a summary of expected quantitative data based on available analytical methods for ospemifene and its impurities.
Introduction
Ospemifene is a non-estrogen therapy approved for the treatment of dyspareunia, a symptom of vulvovaginal atrophy due to menopause. During the synthesis of ospemifene, various related substances, including this compound, can be generated as impurities. Rigorous analytical monitoring of these impurities is a critical aspect of quality control in pharmaceutical manufacturing. High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of active pharmaceutical ingredients (APIs) from their impurities. This application note outlines a gradient RP-HPLC method suitable for the routine analysis of this compound in ospemifene drug substance.
Experimental Protocol
This protocol is based on established methods for the analysis of ospemifene and its related substances.
Instrumentation and Materials
-
HPLC System: A gradient HPLC system equipped with a UV detector.
-
Column: Octadecylsilane bonded silica (C18), 250 mm x 4.6 mm, 5 µm particle size.
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Phosphoric acid (analytical grade), and Water (HPLC grade).
-
Standards: Ospemifene reference standard and this compound reference standard.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water with phosphoric acid (pH 2.5 - 3.5) |
| Mobile Phase B | Methanol:Acetonitrile (30:70, v/v) |
| Gradient Elution | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 20 µL |
Table 1: Gradient Elution Program
| Time (minutes) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0.0 | 50 | 50 |
| 8.0 | 50 | 50 |
| 12.0 | 35 | 65 |
| 35.0 | 25 | 75 |
| 60.0 | 10 | 90 |
| 60.1 | 50 | 50 |
| 70.0 | 50 | 50 |
Preparation of Solutions
-
Mobile Phase A Preparation: Adjust the pH of HPLC grade water to 2.5 - 3.5 with phosphoric acid.
-
Mobile Phase B Preparation: Mix methanol and acetonitrile in a 30:70 ratio.
-
Standard Solution Preparation: Accurately weigh and dissolve appropriate amounts of ospemifene and this compound reference standards in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to prepare a stock solution. Further dilute to achieve a working concentration.
-
Sample Solution Preparation: Accurately weigh and dissolve the ospemifene bulk drug substance in the diluent to achieve a known concentration.
Data Presentation
The following table summarizes the expected quantitative data for the analysis of ospemifene and a representative impurity based on a similar published method. The specific retention time and validation parameters for this compound would need to be established during method validation.
Table 2: Summary of Quantitative Data
| Analyte | Expected Retention Time (min) | Linearity (r²) | Limit of Quantification (LOQ) | Limit of Detection (LOD) |
| Ospemifene | ~2.4 (Isocratic) / Later in Gradient | >0.999 | To be determined | To be determined |
| Impurity A | 8.065 | To be determined | To be determined | To be determined |
| Impurity B | 8.679 | To be determined | To be determined | To be determined |
| Impurity C | 12.498 | To be determined | To be determined | To be determined |
| Impurity D | 14.119 | To be determined | To be determined | To be determined |
| This compound | To be determined | To be determined | To be determined | To be determined |
Note: The retention times for impurities are based on a gradient method described in a Chinese patent for ospemifene related substances.[1] The retention time for ospemifene under isocratic conditions is provided for reference.[2]
Method Validation Parameters
For regulatory purposes, the analytical method should be validated according to ICH guidelines. The validation should include the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Within-laboratory variations: different days, different analysts, different equipment, etc.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualization of Experimental Workflow
Caption: Experimental workflow for the HPLC quantification of this compound.
Signaling Pathway (Logical Relationship)
Caption: Logical relationship of this compound formation and quality control.
Conclusion
The described RP-HPLC method provides a robust framework for the quantification of this compound in ospemifene bulk drug substance. Adherence to the detailed protocol and proper method validation will ensure accurate and reliable results, contributing to the overall quality and safety of the final drug product. This application note serves as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis of ospemifene and its related impurities.
References
Application of Ospemifene in Breast Cancer Cell Lines: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ospemifene is a Selective Estrogen Receptor Modulator (SERM) that exhibits tissue-specific estrogenic and anti-estrogenic effects.[1][2][3] In breast tissue, it primarily acts as an estrogen receptor antagonist, making it a compound of interest for breast cancer research and therapy.[2][4] This document provides detailed application notes and protocols for studying the effects of ospemifene on breast cancer cell lines. While the initial query specified "vinyl ospemifene," a thorough review of the scientific literature did not yield specific data for this derivative. Therefore, the following information is based on studies conducted with ospemifene.
Mechanism of Action
Ospemifene exerts its effects by competitively binding to estrogen receptors (ERα and ERβ).[2][5] In estrogen receptor-positive (ER+) breast cancer cells, this binding blocks the proliferative signals induced by estrogen.[6] This antagonistic action leads to the inhibition of cell growth and, in some cases, the induction of apoptosis (programmed cell death).[7] The primary mechanism involves the modulation of estrogen-responsive gene expression.[6]
Data Presentation
The following tables summarize the quantitative data on the effects of ospemifene in breast cancer cell lines as reported in the literature.
| Cell Line | Assay | Concentration | Incubation Time | Result | Reference |
| MCF-7 (ER+) | Cell Proliferation | 100 nM | 14 days | Significant inhibition of proliferation (p < 0.01) | [7] |
| MCF-7 (ER+) | Estradiol-Stimulated Proliferation | 100 nM Ospemifene + 10 nM Estradiol | 14 days | Strong opposition to estradiol-stimulated proliferation (p < 0.001) | [7] |
| MTag 34 (ER+) | Cell Growth | 6.6 µM | 4 days | No significant stimulation of cell growth | [8] |
| MDA-MB-231 (ER-) | Cell Growth | 0.1 - 10 µM | Not Specified | No inhibition of cell growth | [9] |
| Cell Line | Assay | Concentration | Incubation Time | Result | Reference |
| Human Breast Tissue Explants | Apoptosis | 100 nM | 14 days | Increased apoptosis (p < 0.01) | [7] |
| Human Breast Tissue Explants | Apoptosis | 1 nM | 7 days | Decreased apoptosis (p < 0.05) | [7] |
| Receptor | Assay | IC50 Value | Notes | Reference |
| Estrogen Receptor α (ERα) | Receptor Binding | 0.8 µM | Half maximal inhibitory concentration for receptor binding. | [10] |
| Estrogen Receptor β (ERβ) | Receptor Binding | 1.7 µM | Half maximal inhibitory concentration for receptor binding. | [10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[2][9]
Objective: To determine the effect of ospemifene on the viability and proliferation of breast cancer cell lines.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Ospemifene (dissolved in a suitable solvent like DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of ospemifene in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of ospemifene (e.g., 0.1, 1, 10, 100, 1000 nM). Include a vehicle control (medium with DMSO).
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 10-15 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is based on standard procedures for apoptosis detection by flow cytometry.[1][3][11]
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with ospemifene.
Materials:
-
Breast cancer cell lines
-
Complete growth medium
-
Ospemifene
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treat the cells with the desired concentrations of ospemifene for the specified duration.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately using a flow cytometer.
-
FITC signal (Annexin V) is typically detected in the FL1 channel and PI signal in the FL2 or FL3 channel.
-
Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Western Blot Analysis of Estrogen Receptor Signaling
This protocol provides a general framework for analyzing protein expression in the ER signaling pathway.[4][12]
Objective: To determine the effect of ospemifene on the expression levels of key proteins in the estrogen receptor signaling pathway (e.g., ERα, pS2/TFF1).
Materials:
-
Breast cancer cell lines
-
Complete growth medium
-
Ospemifene
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ERα, anti-pS2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with ospemifene as required.
-
Wash cells with cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
-
Visualizations
Signaling Pathway
Caption: Ospemifene's antagonistic action on the estrogen receptor signaling pathway in breast cancer cells.
Experimental Workflow
Caption: A generalized workflow for investigating the effects of ospemifene on breast cancer cell lines.
Logical Relationship
Caption: The logical progression from ospemifene's molecular action to its therapeutic potential.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 4. researchgate.net [researchgate.net]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - NP [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Effects of ospemifene, a novel selective estrogen-receptor modulator, on human breast tissue ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ospemifene and 4-Hydroxyospemifene Effectively Prevent and Treat Breast Cancer in the MTag.Tg Transgenic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Ospemifene | C24H23ClO2 | CID 3036505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. [Western blot analysis and flow cytometric analysis of estrogen and progesterone receptors in fixed breast cancer cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Vinyl Ospemifene as a Reference Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ospemifene is a selective estrogen receptor modulator (SERM) used for the treatment of dyspareunia, a symptom of vulvar and vaginal atrophy, due to menopause.[1] The control of impurities in the drug substance and finished product is a critical aspect of pharmaceutical quality control. Vinyl ospemifene is a known related substance of ospemifene.[2] The use of a well-characterized impurity, such as this compound, as a reference standard in chromatographic methods allows for the accurate quantification of related substances in ospemifene samples. This application note provides a detailed protocol for the use of this compound as a reference standard in a High-Performance Liquid Chromatography (HPLC) method for the analysis of ospemifene-related substances.
Physicochemical Properties
A summary of the physicochemical properties of Ospemifene and this compound is presented below.
| Property | Ospemifene | This compound |
| Molecular Formula | C24H23ClO2 | C24H22O2 |
| Molecular Weight | 378.89 g/mol [2] | 342.43 g/mol [2] |
| Chemical Structure | (Z)-2-(4-(4-chloro-1,2-diphenylbut-1-en-1-yl)phenoxy)ethan-1-ol | (Z)-2-(4-(1,2-diphenylbuta-1,3-dien-1-yl)phenoxy)ethan-1-ol |
| Solubility | Insoluble in water. Soluble in methanol.[3] | Data not readily available, but expected to be soluble in organic solvents like methanol and acetonitrile. |
Signaling Pathway of Ospemifene
Ospemifene exerts its effects by binding to estrogen receptors (ERα and ERβ), acting as an agonist in some tissues (e.g., bone, vagina) and an antagonist in others (e.g., breast).[4] This differential activity is the hallmark of SERMs. The binding of ospemifene to estrogen receptors initiates a cascade of molecular events that modulate gene expression.
Experimental Workflow
The following diagram outlines the general workflow for the analysis of ospemifene-related substances using this compound as a reference standard.
Experimental Protocols
Chromatographic Conditions
This method is adapted from a published HPLC method for the determination of related substances in ospemifene raw material.[5]
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Octadecylsilane (C18), 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric acid in Water, pH adjusted to 3.0 |
| Mobile Phase B | Methanol:Acetonitrile (30:70, v/v) |
| Gradient Elution | Time (min) |
| 0 | |
| 20 | |
| 35 | |
| 40 | |
| 42 | |
| 50 | |
| Flow Rate | 1.0 mL/min[5] |
| Column Temperature | 35 °C[5] |
| Detection Wavelength | 230 nm[5] |
| Injection Volume | 20 µL |
Preparation of Solutions
Diluent: Methanol
Reference Standard Solution (this compound):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent.
-
Further dilute 1.0 mL of this solution to 100.0 mL with the diluent to obtain a final concentration of approximately 1.0 µg/mL.
Sample Solution (Ospemifene Drug Substance):
-
Accurately weigh approximately 50 mg of the ospemifene sample into a 100 mL volumetric flask.[5]
-
Dissolve in and dilute to volume with the diluent to obtain a concentration of approximately 0.5 mg/mL.[5]
Sample Solution (Ospemifene Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to about 50 mg of ospemifene and transfer to a 100 mL volumetric flask.
-
Add about 70 mL of diluent and sonicate for 15 minutes with intermittent shaking.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Centrifuge a portion of the solution at 4000 rpm for 10 minutes and use the clear supernatant as the sample solution.
Method Validation Parameters (Illustrative Data)
The following table summarizes the typical performance characteristics of a validated HPLC method for related substances. The data presented here is illustrative and should be established for the specific method and laboratory.
| Parameter | Result |
| Linearity (Correlation Coefficient, r²) | > 0.999 for this compound |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Specificity | No interference from excipients or other known impurities at the retention time of this compound and other related substances. |
Data Analysis and Calculations
The percentage of each impurity in the ospemifene sample can be calculated using the following formula:
% Impurity = (Area_impurity / Area_standard) * (Conc_standard / Conc_sample) * Purity_standard * 100
Where:
-
Area_impurity = Peak area of the individual impurity in the sample chromatogram
-
Area_standard = Peak area of this compound in the reference standard chromatogram
-
Conc_standard = Concentration of this compound in the reference standard solution (mg/mL)
-
Conc_sample = Concentration of ospemifene in the sample solution (mg/mL)
-
Purity_standard = Purity of the this compound reference standard (e.g., 99.5%)
Conclusion
This application note provides a comprehensive framework for the utilization of this compound as a reference standard in the chromatographic analysis of ospemifene-related substances. The detailed HPLC method, sample preparation protocols, and illustrative validation data offer a solid foundation for researchers, scientists, and drug development professionals to implement this analytical approach for routine quality control and stability testing of ospemifene. The use of a specific impurity reference standard, such as this compound, is expected to provide more accurate and reliable quantification of related substances compared to methods relying on the relative response of the active pharmaceutical ingredient.
References
- 1. Ospemifene: a first-in-class, non-hormonal selective estrogen receptor modulator approved for the treatment of dyspareunia associated with vulvar and vaginal atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmahealthsciences.net [pharmahealthsciences.net]
- 3. pharmtech.com [pharmtech.com]
- 4. What is the mechanism of Ospemifene? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
Application Note & Protocol: Quantification of Vinyl Ospemifene in Biological Matrices using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the quantitative analysis of vinyl ospemifene in biological matrices using a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This protocol is adapted from validated methods for ospemifene analysis and is intended for research and drug development purposes.[1][2]
Introduction
Ospemifene is a selective estrogen receptor modulator (SERM) used for the treatment of dyspareunia, a symptom of vulvovaginal atrophy in postmenopausal women.[3] this compound is a related compound, sometimes considered an impurity, and its analysis is crucial for comprehensive pharmacokinetic and toxicological assessments.[4] This application note describes a robust LC-MS/MS method for the extraction and quantification of this compound in biological samples such as plasma.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
A solid-phase extraction technique is employed to isolate this compound from the biological matrix, ensuring a clean sample for LC-MS/MS analysis.[1][2]
Materials:
-
Phenomenex Strata X-33 µm polymeric sorbent cartridges (30 mg/1 mL) or equivalent[1][2]
-
Methanol (LC-MS grade)
-
20 mM Ammonium Formate buffer
-
Human plasma (or other biological matrix)
-
Internal Standard (IS): Ospemifene-d4[1]
Procedure:
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of 20 mM ammonium formate buffer.
-
Loading: To 500 µL of plasma, add the internal standard (Ospemifene-d4) and vortex to mix. Load the mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 20 mM ammonium formate buffer to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.
LC-MS/MS Analysis
The chromatographic separation and mass spectrometric detection parameters are optimized for the sensitive and specific quantification of this compound.
Liquid Chromatography (LC) Parameters:
-
Column: Agilent Eclipse XDB-Phenyl, 4.6 × 75 mm, 3.5 µm[1]
-
Mobile Phase: Methanol and 20 mM ammonium formate buffer (90:10, v/v)[1]
-
Flow Rate: 0.9 mL/min[1]
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
Mass Spectrometry (MS/MS) Parameters:
-
Instrument: API-4500 MS/MS or equivalent[1]
-
Ionization Mode: Electrospray Ionization (ESI) - Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Transitions to Monitor:
-
This compound: Hypothesized Precursor Ion (Q1) m/z 343.4 -> Product Ion (Q3) m/z 119.1 (This transition is based on the molecular weight of this compound and common fragmentation patterns of similar structures).
-
Ospemifene-d4 (IS): Precursor Ion (Q1) m/z 383.9 -> Product Ion (Q3) m/z 119.1
-
Data Presentation
The following table summarizes the expected quantitative performance of the method. These values are based on typical performance for similar assays and should be validated in your laboratory.
| Parameter | Expected Performance |
| Linearity Range | 1 - 2500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 2500 ng/mL |
| Accuracy | Within ±15% of nominal concentration (±20% at LLOQ) |
| Precision (RSD%) | ≤15% (≤20% at LLOQ) |
| Recovery | >85% |
Visualization
The following diagrams illustrate the experimental workflow and the logical relationship of the analytical components.
Caption: Experimental workflow for this compound analysis.
Caption: Logical relationship of analytical components.
References
Application Notes and Protocols for Assessing Ospemifene Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ospemifene is a selective estrogen receptor modulator (SERM) approved for the treatment of dyspareunia, a symptom of vulvovaginal atrophy due to menopause. As a SERM, ospemifene exhibits tissue-specific estrogen receptor agonist and antagonist effects. While its primary clinical application is not in oncology, its interaction with estrogen receptors warrants a thorough investigation of its cytotoxic and cytostatic potential, particularly in hormone-responsive cancers. It is important to note that the term "vinyl ospemifene" did not yield specific results in literature searches; therefore, these application notes focus on the widely studied compound, ospemifene.
Preclinical studies suggest that ospemifene's primary effect on estrogen receptor-positive (ER+) breast cancer cell lines, such as MCF-7, is anti-proliferative rather than overtly cytotoxic at lower concentrations. However, at higher concentrations, it has been shown to induce apoptosis. This document provides a comprehensive overview of standard cell culture techniques to assess the cytotoxic and anti-proliferative effects of ospemifene.
Data Presentation: Biological Effects of Ospemifene
Due to a lack of publicly available, standardized IC50 values for direct cytotoxicity, the following table summarizes the observed anti-proliferative and pro-apoptotic effects of ospemifene at various concentrations in different cell models.
| Cell Line/Model | Assay Type | Concentration | Effect | Reference |
| Human Breast Tissue (Ex vivo) | Immunohistochemistry | 100 nM | Decreased number of proliferating cells | [1] |
| Human Breast Tissue (Ex vivo) | Immunohistochemistry | 100 nM | Increased apoptosis after 14 days | [1] |
| MCF-7 (ER+ Breast Cancer) | Growth Inhibition Assay | 0.1 - 10 µM | Displayed anti-estrogenic effects and growth inhibition | [2] |
| MTag-34 (ER+ Mammary Tumor) | Trypan Blue Exclusion | 6.6 µM | No significant effect on cell growth over 4 days | [3] |
| MDA-MB-231 (ER- Breast Cancer) | Growth Inhibition Assay | 0.1 - 10 µM | No growth inhibition | [2] |
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the cytotoxicity of a compound like ospemifene in a cell-based assay.
References
- 1. Effects of ospemifene, a novel selective estrogen-receptor modulator, on human breast tissue ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ospemifene and 4-Hydroxyospemifene Effectively Prevent and Treat Breast Cancer in the MTag.Tg Transgenic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Vinyl Ospemifene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinyl ospemifene is a derivative of ospemifene, a selective estrogen receptor modulator (SERM) known for its tissue-specific estrogenic and anti-estrogenic effects.[1][2] Like other SERMs, this compound is hypothesized to interact with estrogen receptors (ERα and ERβ), leading to differential gene expression and physiological responses in various tissues such as the vagina, uterus, bone, and breast.[2][3] These application notes provide a comprehensive framework for the in vivo evaluation of this compound, focusing on its potential efficacy in models of postmenopausal conditions, as well as its safety and pharmacokinetic profile.
The protocols outlined below are based on established methodologies for testing SERMs and are intended to guide researchers in designing robust preclinical studies. The ovariectomized rat model is the primary recommended model, as it effectively simulates the hormonal environment of menopause.[4][5]
Mechanism of Action: A Selective Estrogen Receptor Modulator
This compound, as a SERM, is expected to exert its effects by binding to estrogen receptors. The tissue-specific outcomes of this binding are dependent on the conformation of the receptor-ligand complex and the subsequent recruitment of co-activator and co-repressor proteins.[6]
-
Vaginal Tissue (Agonist Effect): In the vaginal epithelium, SERMs like ospemifene promote cell maturation and proliferation, leading to a thicker, more lubricated vaginal lining. This alleviates symptoms of vulvovaginal atrophy (VVA).[2][7]
-
Bone Tissue (Agonist Effect): SERMs can mimic the effects of estrogen in bone, inhibiting bone resorption and potentially preserving bone mineral density (BMD).[8][9][10]
-
Uterine Tissue (Mixed Agonist/Antagonist Effect): An ideal SERM would have a neutral or antagonistic effect on the endometrium to avoid the risks of hyperplasia and cancer associated with unopposed estrogen.[2][11]
-
Breast Tissue (Antagonist Effect): In breast tissue, an antagonistic effect is desirable to mitigate the risk of estrogen-receptor-positive breast cancer.[2][12]
Below is a diagram illustrating the proposed signaling pathway of this compound.
Experimental Protocols
A logical workflow for the in vivo evaluation of this compound is presented below.
Protocol 1: Efficacy in a Model of Vulvovaginal Atrophy (VVA)
Objective: To assess the estrogenic (agonist) effect of this compound on the vaginal epithelium in an ovariectomized (OVX) rat model.
Materials:
-
Female Sprague-Dawley or Wistar rats (6 months old)[5]
-
This compound
-
Vehicle control (e.g., 0.5% carboxymethyl cellulose)
-
Positive control: 17α-ethinyl estradiol (EE)
-
Anesthetic (e.g., isoflurane)
-
Sterile physiological saline[13]
-
Microscope slides and coverslips
-
Staining solution (e.g., Wright's-Giemsa)[13]
Procedure:
-
Animal Model: Perform bilateral ovariectomy on female rats.[4] Allow a 2-week recovery period to ensure depletion of endogenous estrogens.
-
Dosing: Randomly assign rats to treatment groups (n=8-10 per group): Vehicle control, this compound (multiple dose levels), and Positive control (EE). Administer treatments daily via oral gavage for 14 consecutive days.
-
Vaginal Cytology:
-
Collect vaginal lavage samples daily prior to dosing.[1][8][13]
-
Gently flush the vagina with 200 µL of sterile saline using a pipette.[9]
-
Place a drop of the lavage fluid onto a microscope slide, air dry, and stain.[11]
-
Examine the slides under a light microscope to determine the proportions of parabasal, intermediate, and superficial epithelial cells.[11] An increase in superficial cells indicates an estrogenic effect.[7]
-
Protocol 2: Uterotrophic Assay
Objective: To evaluate the effect of this compound on uterine weight, indicating potential estrogenic or anti-estrogenic activity in the uterus.[6][14]
Materials:
-
Ovariectomized rats from Protocol 1
-
Analytical balance
Procedure:
-
Tissue Collection: At the end of the 14-day treatment period, euthanize the rats.
-
Uterine Weight: Carefully dissect the uterus, trim away fat and connective tissue, and record the wet uterine weight.[15]
-
Data Analysis: Compare the mean uterine weights between treatment groups. A significant increase compared to the vehicle control suggests an estrogenic effect, while no significant change or a decrease suggests a neutral or antagonistic effect.
Protocol 3: Bone Mineral Density (BMD) Analysis
Objective: To determine the effect of this compound on bone loss in the OVX rat model of osteoporosis.[4]
Materials:
-
Ovariectomized rats (can be the same cohort as efficacy studies, with a longer treatment duration, e.g., 60-90 days)
-
Dual-energy X-ray absorptiometry (DXA) scanner or micro-computed tomography (µCT) scanner[16][17]
Procedure:
-
Long-term Dosing: Treat OVX rats with vehicle, this compound, or a positive control (e.g., raloxifene or estradiol) for an extended period (e.g., 90 days).[4]
-
BMD Measurement:
-
At baseline (post-ovariectomy) and at the end of the treatment period, measure the BMD of the femur and/or lumbar vertebrae using DXA or µCT.[16][18]
-
For µCT, detailed microarchitectural parameters such as bone volume fraction (BV/TV), trabecular number (Tb.N), and trabecular separation (Tb.Sp) can be analyzed.[18]
-
-
Data Analysis: Compare the changes in BMD and bone microarchitecture from baseline to the end of the study across the different treatment groups.
Protocol 4: Pharmacokinetic (PK) Studies
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in rats.[19][20][21]
Materials:
-
Male or female rats (as appropriate) with jugular vein cannulation
-
This compound
-
Formulation for intravenous (IV) and oral (PO) administration
-
Blood collection tubes (e.g., with anticoagulant)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Dosing:
-
IV Administration: Administer a single IV bolus dose of this compound to one group of rats.
-
PO Administration: Administer a single oral gavage dose to another group.
-
-
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) post-dosing.[22]
-
Plasma Analysis: Process blood samples to obtain plasma and analyze the concentration of this compound and its potential metabolites using a validated LC-MS/MS method.
-
PK Parameter Calculation: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t1/2), and bioavailability.
Protocol 5: Toxicology Studies
Objective: To assess the safety profile of this compound.[23][24][25]
Materials:
-
Rodent (rat) and non-rodent (e.g., dog) species[26]
-
This compound
-
Clinical pathology and histopathology equipment
Procedure:
-
Acute Toxicity: Administer a single high dose of this compound to animals and observe for signs of toxicity and mortality over 14 days.[27]
-
Repeat-Dose Toxicity:
-
Administer this compound daily for a specified duration (e.g., 28 or 90 days) at multiple dose levels.
-
Monitor clinical signs, body weight, food and water consumption.
-
At the end of the study, perform detailed hematology, clinical chemistry, and histopathological examination of major organs.[26]
-
Data Presentation
Quantitative data should be summarized in clear and concise tables for easy comparison between treatment groups. Below are example tables based on expected outcomes from ospemifene studies.
Table 1: Effect of this compound on Vaginal Cytology in OVX Rats
| Treatment Group | Parabasal Cells (%) | Intermediate Cells (%) | Superficial Cells (%) |
| Vehicle Control | 75 ± 8 | 20 ± 5 | 5 ± 2 |
| This compound (Low Dose) | 40 ± 6 | 45 ± 7 | 15 ± 4 |
| This compound (High Dose) | 20 ± 5 | 50 ± 8 | 30 ± 6 |
| Positive Control (EE) | 10 ± 3 | 40 ± 6 | 50 ± 9 |
| Data are presented as mean ± SD. p < 0.05 compared to Vehicle Control. |
Note: Data are hypothetical and for illustrative purposes.
Table 2: Effect of this compound on Uterine Weight in OVX Rats
| Treatment Group | Uterine Weight (mg) |
| Sham | 350 ± 45 |
| Vehicle Control (OVX) | 80 ± 15 |
| This compound (Low Dose) | 95 ± 20 |
| This compound (High Dose) | 110 ± 25 |
| Positive Control (EE) | 300 ± 40 |
| *Data are presented as mean ± SD. p < 0.05 compared to Vehicle Control. |
Note: Data are hypothetical and for illustrative purposes.
Table 3: Effect of this compound on Femoral BMD in OVX Rats
| Treatment Group | Change in BMD from Baseline (%) |
| Sham | +5 ± 2 |
| Vehicle Control (OVX) | -15 ± 4 |
| This compound (Low Dose) | -8 ± 3 |
| This compound (High Dose) | -4 ± 2 |
| Positive Control (Raloxifene) | -3 ± 2 |
| Data are presented as mean ± SD. p < 0.05 compared to Vehicle Control. |
Note: Data are hypothetical and for illustrative purposes.
Table 4: Pharmacokinetic Parameters of this compound in Rats
| Parameter | IV Administration | PO Administration |
| Cmax (ng/mL) | - | 500 ± 120 |
| Tmax (h) | - | 2.0 ± 0.5 |
| AUC (0-t) (ng*h/mL) | 1500 ± 300 | 3500 ± 700 |
| t1/2 (h) | 6.5 ± 1.2 | 8.0 ± 1.5 |
| Bioavailability (%) | - | 45 ± 10 |
| Data are presented as mean ± SD. |
Note: Data are hypothetical and for illustrative purposes.
Table 5: Summary of Toxicology Findings for this compound
| Study Type | Species | Key Findings |
| Acute Toxicity | Rat | LD50 > 2000 mg/kg. No significant clinical signs at lower doses. |
| 28-Day Repeat Dose | Rat | No adverse effects observed at doses up to 100 mg/kg/day. |
| 28-Day Repeat Dose | Dog | Mild reversible liver enzyme elevation at the highest dose (50 mg/kg/day). |
| Note: Data are hypothetical and for illustrative purposes. |
References
- 1. Protocol for direct vaginal cytology of laboratory rats [medigraphic.com]
- 2. Effects of ospemifene on bone parameters including clinical biomarkers in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ovariectomized rat model of osteoporosis: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Ovariectomized rat model of osteoporosis: a practical guide | Semantic Scholar [semanticscholar.org]
- 6. urosphere.com [urosphere.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Vaginal Lavage and Cytology [protocols.io]
- 9. Vaginal cytology for estrous cycle assessment. [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. Vaginal cytology of the laboratory rat and mouse – review and criteria for the staging of the estrous cycle using stained vaginal smears - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ospemifene: A Novel Option for the Treatment of Vulvovaginal Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. queensu.ca [queensu.ca]
- 14. The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. epa.gov [epa.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Bone mass density estimation: Archimede’s principle versus automatic X-ray histogram and edge detection technique in ovariectomized rats treated with germinated brown rice bioactives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 20. researchgate.net [researchgate.net]
- 21. currentseparations.com [currentseparations.com]
- 22. mdpi.com [mdpi.com]
- 23. hoeford.com [hoeford.com]
- 24. nuvisan.com [nuvisan.com]
- 25. blog.biobide.com [blog.biobide.com]
- 26. m.youtube.com [m.youtube.com]
- 27. Toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Separation of Vinyl Ospemifene from Ospemifene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analytical and preparative separation of ospemifene from its process-related impurity, vinyl ospemifene. The protocols are designed to be adaptable for both purity assessment and the isolation of bulk quantities of ospemifene.
Introduction
Ospemifene is a selective estrogen receptor modulator (SERM) used for the treatment of dyspareunia, a symptom of vulvar and vaginal atrophy, due to menopause. During the synthesis of ospemifene, various impurities can be generated, one of which is this compound. The effective separation and quantification of such impurities are critical for ensuring the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a primary technique for both the analytical determination and preparative isolation of ospemifene from its impurities.
Analytical Separation of Ospemifene and Related Substances
An effective analytical method is the foundation for quality control and for scaling up to a preparative separation. A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is presented below for the determination of ospemifene and its related substances, including this compound.
Analytical Method Parameters
A Chinese patent describes a gradient HPLC method suitable for separating ospemifene from its impurities.[1] The following table summarizes the key parameters of this analytical method.
| Parameter | Condition |
| Stationary Phase | Octadecylsilane bonded silica gel (C18), 5 µm |
| Column Dimensions | 4.6 mm x 250 mm |
| Mobile Phase A | Phosphoric acid in water (pH 3.0) |
| Mobile Phase B | Methanol:Acetonitrile (30:70, v/v) |
| Gradient Elution | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
Table 1: Analytical HPLC Method Parameters
Gradient Elution Program
| Time (minutes) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0 | 50 | 50 |
| 15 | 30 | 70 |
| 25 | 20 | 80 |
| 30 | 20 | 80 |
| 32 | 50 | 50 |
| 40 | 50 | 50 |
Table 2: Gradient Elution Program for Analytical HPLC
Preparative Separation of this compound from Ospemifene
Scaling up an analytical method to a preparative scale allows for the isolation of larger quantities of the desired compound. The primary goal is to maximize throughput while maintaining adequate resolution.
Scaling Up the Analytical Method
The analytical method described above can be scaled up for preparative purposes. The following table provides a hypothetical set of parameters for a preparative HPLC method, based on established scaling principles.
| Parameter | Analytical Scale | Preparative Scale (Estimated) |
| Column I.D. | 4.6 mm | 50 mm |
| Flow Rate | 1.0 mL/min | 118 mL/min |
| Injection Volume | 10 µL | ~5-10 mL (depending on concentration) |
| Loading Capacity | Micrograms | Grams |
Table 3: Comparison of Analytical and Estimated Preparative HPLC Parameters
Experimental Protocol: Preparative HPLC
1. System Preparation:
-
Equilibrate the preparative HPLC system with the initial mobile phase composition (50% Mobile Phase A, 50% Mobile Phase B) until a stable baseline is achieved.
-
Ensure the system is free of leaks and the detector is warmed up and stable.
2. Sample Preparation:
-
Dissolve the crude ospemifene mixture containing this compound in the initial mobile phase composition to the highest possible concentration without causing precipitation. A typical starting concentration for preparative chromatography is 10-50 mg/mL.
-
Filter the sample solution through a 0.45 µm filter to remove any particulate matter.
3. Chromatographic Separation:
-
Inject the prepared sample onto the preparative C18 column.
-
Run the gradient program as outlined in Table 2, adjusted for the preparative flow rate.
-
Monitor the separation using the UV detector at 230 nm.
4. Fraction Collection:
-
Collect the eluent corresponding to the ospemifene peak in a clean collection vessel. Fraction collection can be triggered based on retention time or detector signal threshold.
-
Collect the this compound peak separately if isolation of this impurity is also desired.
5. Post-run Processing:
-
Combine the fractions containing pure ospemifene.
-
Evaporate the solvent under reduced pressure to obtain the purified ospemifene.
-
Analyze the purity of the isolated ospemifene using the analytical HPLC method.
Supercritical Fluid Chromatography (SFC) as an Alternative
Potential SFC Method Parameters
| Parameter | Condition |
| Stationary Phase | Chiral or achiral stationary phase suitable for SERMs |
| Column Dimensions | 21.2 mm x 250 mm, 5 µm |
| Mobile Phase | Supercritical CO2 with a modifier (e.g., Methanol) |
| Gradient | Isocratic or gradient elution with increasing modifier percentage |
| Flow Rate | 50-100 g/min |
| Back Pressure | 100-150 bar |
| Column Temperature | 35-40 °C |
| Detection | UV-Vis or Mass Spectrometry (MS) |
Table 4: Potential Preparative SFC Method Parameters
Visualizing the Workflow
The following diagrams illustrate the logical flow of the analytical and preparative separation processes.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Vinyl Ospemifene Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of vinyl ospemifene. Our aim is to help you optimize reaction yield and purity by addressing common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it of interest?
This compound is a derivative of ospemifene, a selective estrogen receptor modulator (SERM). While ospemifene is approved for treating dyspareunia, its vinyl ether analogue is often encountered as an impurity.[1] The controlled synthesis of this compound may be of interest for several reasons, including its potential use as a reference standard for impurity profiling, or as a starting material for further chemical modifications.
Q2: What are the common synthetic routes to prepare vinyl ethers from phenols?
Several methods can be adapted for the synthesis of this compound from a phenolic precursor. The most common approaches include:
-
Palladium-catalyzed vinylation: This method involves the reaction of a phenol with a vinylating agent, such as vinyl acetate or a vinyl ether, in the presence of a palladium catalyst.[2]
-
Reaction with acetylene: Phenols can react directly with acetylene under basic conditions to form vinyl ethers. This method often requires elevated temperatures and pressures.[3][4]
-
Transvinylation/Transetherification: An existing vinyl ether, such as ethyl vinyl ether, can be reacted with the phenolic hydroxyl group of a suitable ospemifene precursor in the presence of a catalyst to exchange the alkoxy group.[2]
Q3: What are the critical parameters to control for optimizing yield and purity?
To achieve high yield and purity in this compound synthesis, careful control of the following parameters is crucial:
-
Catalyst Selection: The choice of catalyst (e.g., palladium complexes, copper salts, or strong bases) and its concentration can significantly impact reaction rate and selectivity.
-
Solvent: The reaction solvent should be inert to the reaction conditions and capable of dissolving the reactants. Anhydrous solvents are often preferred to prevent hydrolysis of the vinyl ether product.
-
Temperature: The reaction temperature affects the rate of both the desired reaction and potential side reactions. Optimization is key to finding a balance.
-
Reaction Time: Monitoring the reaction progress is essential to determine the optimal reaction time for maximizing product formation while minimizing degradation or side product formation.
-
Stoichiometry of Reactants: The molar ratio of the ospemifene precursor to the vinylating agent can influence the reaction equilibrium and overall yield.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to no product formation | - Inactive catalyst- Insufficient reaction temperature or time- Presence of inhibitors (e.g., water, oxygen) | - Use a fresh or newly activated catalyst.- Gradually increase the reaction temperature and monitor for product formation.- Ensure the use of anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon). |
| Low Yield | - Incomplete reaction- Product degradation- Competing side reactions (e.g., polymerization) | - Increase the reaction time or temperature.- Consider a milder catalyst or reaction conditions.- Add a polymerization inhibitor if applicable. |
| Low Purity (presence of multiple spots on TLC) | - Formation of side products (e.g., isomers, polymers)- Unreacted starting material | - Optimize reaction conditions (temperature, catalyst, solvent) to improve selectivity.- Employ appropriate purification techniques such as column chromatography or recrystallization. |
| Product Hydrolysis | - Presence of water in the reaction mixture or during workup- Acidic conditions | - Use anhydrous solvents and reagents.- Perform the reaction under neutral or basic conditions.- Use a non-aqueous workup procedure if possible. |
| Polymerization of the vinyl ether | - Presence of radical initiators (e.g., peroxides)- High reaction temperatures- Acidic catalysts | - Purge the reaction mixture with an inert gas to remove oxygen.- Add a radical inhibitor (e.g., BHT).- Optimize the temperature to the lowest effective level.- Use a non-acidic catalyst if possible. |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Vinylation of an Ospemifene Precursor
This protocol is adapted from general methods for palladium-catalyzed vinyl ether synthesis.[2]
Materials:
-
(Z)-4-(4-chloro-1,2-diphenylbut-1-en-1-yl)phenol (Ospemifene precursor)
-
Vinyl acetate
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,10-Phenanthroline
-
Anhydrous and degassed solvent (e.g., toluene or dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the ospemifene precursor (1 equivalent) in the anhydrous solvent.
-
Add vinyl acetate (3-5 equivalents).
-
In a separate flask, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 equivalents) and 1,10-phenanthroline (0.04 equivalents) in the anhydrous solvent.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
Visualizations
Caption: Palladium-Catalyzed Synthesis Workflow for this compound.
Caption: Troubleshooting Logic for this compound Synthesis Optimization.
References
Technical Support Center: Troubleshooting Poor Peak Resolution of Vinyl Ospemifene in HPLC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address poor peak resolution of vinyl ospemifene in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the initial and most common causes of poor peak resolution for this compound?
Poor peak resolution, often observed as peak tailing, fronting, or broadening, can stem from several factors. The most common initial culprits include issues with the mobile phase preparation, column degradation, or an unoptimized injection volume.[1][2] Specifically, an incorrect mobile phase pH or composition can significantly impact the ionization and retention of this compound, leading to poor peak shape.[3][4] Column contamination or aging is another frequent cause of decreased separation efficiency.[5][6][7]
Q2: How does the mobile phase composition affect the peak resolution of this compound?
The mobile phase is a critical factor in achieving optimal peak resolution.[8] Key parameters to consider are:
-
Organic Solvent Ratio: In reversed-phase HPLC, altering the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer directly influences the retention time and selectivity of the separation.[1][9]
-
pH of the Aqueous Phase: The pH of the mobile phase can affect the ionization state of this compound. Analyzing a compound at a pH close to its pKa can lead to inconsistent ionization and result in peak tailing or broadening.[3][4]
-
Buffer Concentration: Insufficient buffer concentration may not adequately control the pH, leading to poor peak shape.[10]
Q3: Can the injection volume or sample solvent cause poor peak resolution?
Yes, both the injection volume and the composition of the sample solvent can significantly impact peak shape.
-
Injection Volume: Injecting too large a sample volume can lead to column overload, resulting in peak fronting or tailing and a decrease in resolution.[1][11] As a general guideline, the injection volume should be between 1-2% of the total column volume for a sample concentration of 1µg/µl.[1]
-
Sample Solvent: If the sample solvent has a higher elution strength than the mobile phase, it can cause peak distortion and broadening.[12][13] Whenever feasible, the sample should be dissolved in the initial mobile phase.
Q4: My this compound peak is tailing. What are the likely causes and solutions?
Peak tailing, where the latter half of the peak is broader than the front, is a common issue.[3] Potential causes include:
-
Secondary Interactions: Strong interactions between the analyte and active sites on the stationary phase, such as residual silanol groups, can cause tailing.[4][14] Using an end-capped column or adding a competitive base to the mobile phase can mitigate this.[4][7]
-
Column Overload: Injecting too much sample can saturate the stationary phase.[3][7] Reducing the injection volume or sample concentration is the solution.[3]
-
Column Degradation: A contaminated or worn-out column can lead to tailing.[6][7] Cleaning or replacing the column may be necessary.[5]
Q5: I am observing peak fronting for this compound. What does this indicate?
Peak fronting, where the front of the peak is less steep than the back, is often caused by:
-
Column Overload: Specifically, concentration overload can lead to peak fronting.[3]
-
Poor Sample Solubility: If the sample is not fully dissolved in the injection solvent, it can result in an irregular peak shape.[14]
-
Column Collapse: Though less common, degradation of the stationary phase bed can cause peak fronting.[14]
Troubleshooting Guide for Poor Peak Resolution
This guide provides a systematic approach to diagnosing and resolving poor peak resolution issues during the HPLC analysis of this compound.
Step 1: Initial System and Method Assessment
-
Verify System Suitability Parameters: Check the theoretical plates, tailing factor, and resolution from a recent, successful run to establish a baseline. A significant deviation points to a problem.
-
Review Chromatogram: Carefully examine the peak shape. Is it tailing, fronting, broad, or split? The nature of the peak distortion can provide clues to the underlying cause.[5]
-
Check for System Leaks: Inspect all fittings and connections for any signs of leakage, which can cause pressure fluctuations and affect resolution.
Step 2: Isolate the Problem Area
The following diagram illustrates a logical workflow for troubleshooting poor peak resolution.
Caption: Troubleshooting workflow for poor HPLC peak resolution.
Step 3: Parameter Optimization and Data Interpretation
The following table summarizes the impact of various HPLC parameters on peak resolution and provides troubleshooting suggestions.
| Parameter | Potential Problem | Recommended Action | Expected Outcome |
| Mobile Phase | Incorrect organic/aqueous ratio | Optimize the mobile phase composition. A 10% change in organic modifier can significantly alter retention.[9] | Improved separation and peak shape. |
| Incorrect pH | Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[4][9] | Symmetrical peaks due to consistent ionization. | |
| Insufficient buffer strength | Increase the buffer concentration to ensure stable pH. | Reduced peak tailing. | |
| Column | Contamination | Flush the column with a strong solvent.[5] | Restoration of peak shape and retention time. |
| Degradation/Void | Replace the column or use a guard column for protection.[5][6] | Sharper, more symmetrical peaks. | |
| Inappropriate stationary phase | Select a column with a different chemistry (e.g., end-capped) to minimize secondary interactions.[4] | Reduced peak tailing for basic compounds. | |
| Injection | Volume overload | Reduce the injection volume.[1][11] | Elimination of peak fronting or tailing. |
| Incompatible sample solvent | Dissolve the sample in the mobile phase or a weaker solvent.[12] | Sharper peaks. | |
| Instrument | Incorrect flow rate | Optimize the flow rate. Lower flow rates generally improve resolution but increase run time.[1] | Better separation between closely eluting peaks. |
| Temperature fluctuations | Use a column oven to maintain a stable temperature. Lower temperatures can increase retention and resolution.[1] | Consistent retention times and improved resolution. | |
| Extra-column dead volume | Use shorter, narrower internal diameter tubing between the column and detector.[4] | Reduced peak broadening. |
Experimental Protocols
The following is a starting point for an HPLC method for ospemifene, which can be adapted for this compound analysis. This method is based on a published study.[15]
Mobile Phase Preparation:
-
Prepare a mixture of water and acetonitrile in a 40:60 (v/v) ratio.[15]
-
Degas the mobile phase for 5 minutes in an ultrasonic water bath.[15]
-
Filter the mobile phase through a 0.22 µm filter under vacuum.[15]
Standard Solution Preparation:
-
Accurately weigh 10 mg of ospemifene working standard and transfer it to a 10 ml volumetric flask.[15]
-
Add approximately 2 ml of the mobile phase and sonicate to dissolve.[15]
-
Make up the volume to the mark with the mobile phase to obtain a stock solution.[15]
-
Pipette 1.0 ml of the stock solution into a 10 ml volumetric flask and dilute to the mark with the mobile phase for the working standard solution.[15]
Chromatographic Conditions:
| Parameter | Value |
| Column | Agilent C18 (4.6 x 150 mm, 5 µm)[15] |
| Mobile Phase | Water: Acetonitrile (40:60 v/v)[15] |
| Flow Rate | 0.7 ml/min[15] |
| Detection Wavelength | 274 nm[15] |
| Injection Volume | 10 µl (Typical starting point) |
| Column Temperature | 35 °C (as per a similar method)[16] |
| Run Time | As required for elution and column re-equilibration. |
Factors Influencing Peak Resolution
The interplay of several factors determines the final peak resolution. The following diagram illustrates these relationships.
References
- 1. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 2. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. chromtech.com [chromtech.com]
- 5. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. uhplcs.com [uhplcs.com]
- 7. mastelf.com [mastelf.com]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. HPLC Tips & Tricks: Optimizing Injection Volume [sigmaaldrich.com]
- 12. Liquid Chromatography | Sample Solvent and Inj. Volume [masontechnology.ie]
- 13. mastelf.com [mastelf.com]
- 14. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 15. pharmahealthsciences.net [pharmahealthsciences.net]
- 16. CN105954431A - Method for measuring substances relevant to ospemifene raw medicine through HPLC (high performance liquid chromatography) separation - Google Patents [patents.google.com]
Technical Support Center: Stability of Ospemifene and its Analogs in Analytical Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of ospemifene and its potential vinyl analogs, such as vinyl ospemifene, in analytical samples.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the handling, storage, and analysis of ospemifene samples.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Degradation of Ospemifene in Solution | pH sensitivity: Extreme pH conditions (highly acidic or alkaline) can lead to hydrolysis of the ether linkage or other susceptible bonds in the ospemifene molecule. | - Maintain the pH of the sample solution within a neutral range (pH 6-8) using appropriate buffers.- If the analytical method requires acidic or basic conditions, minimize the time the sample is exposed to these conditions. Prepare samples immediately before analysis. |
| Oxidation: Exposure to air and light can promote oxidation, particularly if reactive moieties are present. | - Use amber vials or protect samples from light by wrapping them in aluminum foil.- Purge sample vials with an inert gas (e.g., nitrogen or argon) before sealing to minimize exposure to oxygen.- Consider the addition of antioxidants (e.g., BHT, ascorbic acid) to the sample solvent, if compatible with the analytical method. | |
| Inappropriate Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation reactions. | - Use aprotic solvents for sample dissolution and storage whenever possible. Acetonitrile and methanol are commonly used in HPLC methods for ospemifene.[1][2]- Ensure the solvent is of high purity and free from contaminants that could catalyze degradation. | |
| Inconsistent Analytical Results | Adsorption to Container Surfaces: Ospemifene is a lipophilic compound and may adsorb to the surface of glass or plastic containers, leading to lower than expected concentrations.[3] | - Use silanized glass vials or low-adsorption polypropylene vials.- Include a rinsing step with the mobile phase or a strong solvent to recover any adsorbed analyte. |
| Incomplete Dissolution: Due to its low aqueous solubility, ospemifene may not fully dissolve, leading to variable results. | - Use a solvent in which ospemifene is freely soluble, such as DMSO, methanol, or acetonitrile.[4]- Employ sonication or vortexing to ensure complete dissolution.[1] | |
| Freeze-Thaw Instability: Repeated freezing and thawing cycles can cause degradation or precipitation of the analyte. | - Aliquot samples into smaller volumes to avoid multiple freeze-thaw cycles.- If samples must be frozen, flash-freeze them in a dry ice/acetone bath and thaw them quickly at room temperature before analysis. | |
| Appearance of Unknown Peaks in Chromatogram | Forced Degradation: Exposure to stress conditions such as high temperature, strong acid/base, or oxidizing agents can lead to the formation of degradation products. | - Conduct forced degradation studies in a controlled manner to identify potential degradation products and their retention times.[5]- This information is crucial for developing a stability-indicating analytical method.[6] |
| Contamination: Contaminants from solvents, reagents, or labware can introduce extraneous peaks. | - Use high-purity solvents and reagents.- Thoroughly clean all glassware and lab equipment.- Run a blank sample (solvent without the analyte) to identify any background peaks. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for ospemifene analytical samples?
A1: For short-term storage (up to 24 hours), refrigeration at 2-8°C is recommended. For long-term storage, samples should be stored frozen at -20°C or below in tightly sealed, light-resistant containers.[3][7] It is crucial to minimize exposure to light and air.
Q2: How can I prevent the degradation of this compound during sample preparation?
A2: While specific data on "this compound" is limited, general principles for analogous compounds apply. The vinyl group could be susceptible to oxidation or polymerization. To mitigate this, work quickly, minimize exposure to light and oxygen, and use high-purity, aprotic solvents. Consider preparing samples under an inert atmosphere if instability persists.
Q3: My HPLC results for ospemifene are not reproducible. What should I check first?
A3: First, verify complete dissolution of your sample. Ospemifene's lipophilicity can make this challenging.[3] Ensure your sample preparation procedure is consistent, including solvent volume, mixing time, and temperature. Also, check for potential adsorption to your sample vials and consider using low-adsorption labware. Finally, evaluate the stability of your stock solutions and prepare them fresh if necessary.
Q4: What type of analytical column is best suited for ospemifene analysis?
A4: Reversed-phase HPLC (RP-HPLC) with a C18 column is a commonly used and effective method for the separation and quantification of ospemifene.[1][2] The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.[1][2]
Q5: Are there any known critical impurities or degradation products of ospemifene I should be aware of?
A5: The primary metabolite of ospemifene is 4-hydroxyospemifene.[3] During forced degradation studies, other degradation products can be formed under acidic, basic, oxidative, and photolytic stress conditions.[5] It is important to develop a stability-indicating method that can separate ospemifene from these potential degradants to ensure accurate quantification.
Experimental Protocols
Protocol 1: Preparation of Ospemifene Stock and Working Standard Solutions
Objective: To prepare accurate and stable stock and working standard solutions of ospemifene for HPLC analysis.
Materials:
-
Ospemifene reference standard
-
HPLC-grade acetonitrile
-
Volumetric flasks (Class A)
-
Analytical balance
-
Sonicator
Procedure:
-
Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh approximately 10 mg of the ospemifene reference standard.
-
Transfer the weighed standard to a 10 mL volumetric flask.
-
Add approximately 7 mL of acetonitrile to the flask.
-
Sonicate for 10-15 minutes or until the standard is completely dissolved.
-
Allow the solution to return to room temperature.
-
Make up the volume to the mark with acetonitrile and mix thoroughly.
-
Store the stock solution in a tightly capped, amber glass vial at 2-8°C for short-term use or at -20°C for long-term storage.
-
-
Working Standard Solutions:
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations (e.g., for a calibration curve).
-
For example, to prepare a 100 µg/mL working standard, transfer 1 mL of the 1 mg/mL stock solution to a 10 mL volumetric flask and dilute to the mark with the mobile phase.
-
Prepare working standards fresh daily.
-
Protocol 2: Forced Degradation Study of Ospemifene
Objective: To investigate the degradation profile of ospemifene under various stress conditions to identify potential degradation products and establish a stability-indicating method.
Materials:
-
Ospemifene
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a photodiode array (PDA) or UV detector
-
pH meter
Procedure:
-
Acid Hydrolysis:
-
Dissolve ospemifene in a solution of 0.1 M HCl.
-
Heat the solution at a controlled temperature (e.g., 60°C) for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve ospemifene in a solution of 0.1 M NaOH.
-
Follow the same heating and sampling procedure as for acid hydrolysis, neutralizing the aliquots with 0.1 M HCl.
-
-
Oxidative Degradation:
-
Dissolve ospemifene in a solution containing 3% H₂O₂.
-
Keep the solution at room temperature and protected from light.
-
Withdraw aliquots at specified time points and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Store a solid sample of ospemifene in an oven at an elevated temperature (e.g., 80°C) for a specified period.
-
Also, prepare a solution of ospemifene in a suitable solvent and expose it to the same thermal stress.
-
Analyze the samples by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of ospemifene to UV light (e.g., in a photostability chamber).
-
Simultaneously, keep a control sample in the dark.
-
Analyze both the exposed and control samples by HPLC at various time points.
-
Analysis:
-
Analyze all stressed samples by a suitable HPLC method.
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Identify and quantify the degradation products. The use of a PDA detector can help in assessing peak purity.
Visualizations
Caption: Workflow for Ospemifene Sample Preparation, Storage, and Analysis.
Caption: Troubleshooting Logic for Inconsistent Ospemifene Analytical Results.
References
- 1. pharmahealthsciences.net [pharmahealthsciences.net]
- 2. CN105954431A - Method for measuring substances relevant to ospemifene raw medicine through HPLC (high performance liquid chromatography) separation - Google Patents [patents.google.com]
- 3. Ospemifene | C24H23ClO2 | CID 3036505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. rjptonline.org [rjptonline.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Environmental Sample Stability for Pharmaceutical Compound Analysis: Handling and Preservation Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
addressing matrix effects in LC-MS/MS analysis of vinyl ospemifene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects in the LC-MS/MS analysis of vinyl ospemifene.
Troubleshooting Guides
Issue 1: Poor Peak Shape and Asymmetry for this compound
Symptoms: Tailing, fronting, or split peaks for the this compound analyte.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Column Overload | Decrease the injection volume or dilute the sample. |
| Column Contamination | Implement a robust column washing protocol between injections. Consider using a guard column. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Secondary Interactions with Column | Use a mobile phase additive (e.g., 0.1% formic acid or ammonium formate) to minimize secondary interactions. |
Issue 2: Low Signal Intensity or High Background Noise
Symptoms: The signal-to-noise ratio for this compound is below the acceptable range, making accurate quantification difficult.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Ion Suppression | Improve sample clean-up using techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components like phospholipids.[1][2][3] |
| Suboptimal Ionization Parameters | Optimize ion source parameters such as spray voltage, gas temperatures, and gas flow rates. |
| Contaminated Mass Spectrometer | Perform routine maintenance and cleaning of the ion source and mass spectrometer inlet. |
| Column Bleed | Use high-quality LC-MS grade solvents and columns known for low bleed.[4] |
Issue 3: Inconsistent and Irreproducible Results
Symptoms: High variability in peak areas and retention times for this compound across multiple injections of the same sample or between different samples.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Significant Matrix Effects | Utilize a stable isotope-labeled internal standard (SIL-IS) for this compound to compensate for variations in ionization efficiency. |
| Inadequate Chromatographic Separation | Optimize the LC gradient to ensure this compound is well-separated from co-eluting matrix components.[5] |
| Sample Preparation Variability | Automate the sample preparation process where possible to minimize human error. Ensure consistent timing and technique for manual steps. |
| System Instability | Check for leaks, pressure fluctuations, and temperature variations in the LC system.[6] |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A: The "matrix" refers to all components in a sample other than the analyte of interest (this compound). These components, such as proteins, lipids, and salts, can interfere with the ionization process in the mass spectrometer, leading to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte signal.[7][8] This can result in inaccurate and imprecise quantification of this compound.
Q2: What are the most common sources of matrix effects in plasma or serum samples?
A: In biological matrices like plasma and serum, phospholipids are a major contributor to matrix effects, particularly ion suppression in electrospray ionization (ESI).[2] Other endogenous components like salts, proteins, and metabolites can also cause interference.
Q3: How can I assess the extent of matrix effects in my this compound assay?
A: Two primary methods are used to evaluate matrix effects:
-
Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[9][10]
-
Post-Extraction Spike Method: This quantitative method compares the response of an analyte spiked into a blank matrix extract with the response of the analyte in a neat solution to calculate the matrix factor (MF).[1][7]
Q4: Which sample preparation technique is best for minimizing matrix effects for this compound?
A: The choice of sample preparation technique depends on the complexity of the matrix and the desired level of cleanliness.
-
Protein Precipitation (PPT): A simple and fast method, but often insufficient for removing phospholipids and other interfering components.[3]
-
Liquid-Liquid Extraction (LLE): Offers better clean-up than PPT by partitioning the analyte into an immiscible organic solvent.[1][3]
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by selectively isolating the analyte on a solid sorbent while washing away matrix components.[3] Mixed-mode SPE can be particularly effective.[3]
Q5: Can optimizing the chromatographic method help reduce matrix effects?
A: Yes. Improving the chromatographic separation can move the this compound peak away from co-eluting matrix components, thereby reducing their impact on ionization.[5][11] This can be achieved by adjusting the mobile phase composition, gradient profile, or using a column with a different selectivity.
Q6: Is a stable isotope-labeled internal standard (SIL-IS) necessary for the analysis of this compound?
A: While not strictly mandatory in all cases, using a SIL-IS is highly recommended for bioanalytical methods. A SIL-IS co-elutes with this compound and experiences similar matrix effects, allowing for accurate correction of signal variability and improving the precision and accuracy of the assay.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike Method
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike the analytical standard of this compound into the reconstitution solvent at a known concentration (e.g., mid-QC level).
-
Set B (Post-Extraction Spike): Extract six different lots of blank biological matrix (e.g., plasma) using the developed sample preparation method. Spike the this compound analytical standard into the extracted matrix at the same concentration as Set A.
-
-
Analyze both sets of samples using the LC-MS/MS method.
-
Calculate the Matrix Factor (MF) using the following formula: MF = (Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)
-
Calculate the IS-Normalized MF if an internal standard is used: IS-Normalized MF = (Peak Area Ratio of Analyte/IS in Set B) / (Mean Peak Area Ratio of Analyte/IS in Set A)
-
Interpretation: An MF value of 1 indicates no matrix effect. A value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement. The coefficient of variation (%CV) of the MF across the different lots should be <15%.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
-
Condition the SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with 1 mL of methanol followed by 1 mL of water.
-
Pre-treat the plasma sample (200 µL) by adding 200 µL of 4% phosphoric acid in water and vortexing.
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interferences.
-
Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques on Matrix Effect and Recovery of this compound
| Sample Preparation Method | Mean Matrix Factor (MF) | %CV of MF | Mean Recovery (%) | %CV of Recovery |
| Protein Precipitation (PPT) | 0.65 | 22.5 | 95.2 | 8.7 |
| Liquid-Liquid Extraction (LLE) | 0.88 | 11.2 | 85.4 | 6.1 |
| Solid-Phase Extraction (SPE) | 0.97 | 6.8 | 91.3 | 4.5 |
Data is hypothetical and for illustrative purposes.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for addressing matrix effects.
Caption: Generalized metabolic pathway of this compound.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. zefsci.com [zefsci.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. eijppr.com [eijppr.com]
Technical Support Center: Refinement of Extraction Protocols for Vinyl Ospemifene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction and purification of vinyl ospemifene.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it relevant?
This compound is a known impurity and a close structural analog of ospemifene, a selective estrogen receptor modulator (SERM). Its monitoring and control are crucial during the synthesis and purification of ospemifene to ensure the final active pharmaceutical ingredient (API) meets regulatory purity standards.
Q2: What are the key challenges in extracting this compound?
This compound, much like ospemifene, is a lipophilic and non-polar compound, making it sparingly soluble in aqueous solutions. Key challenges include:
-
Separating it from structurally similar impurities and the main ospemifene compound.
-
Preventing degradation during the extraction process.
-
Achieving high recovery and purity.
-
Selecting appropriate solvent systems for effective extraction and subsequent crystallization.
Q3: Which analytical techniques are suitable for monitoring the extraction of this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for quantifying this compound and other related substances in the raw ospemifene product. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of an acidic aqueous buffer and organic solvents like acetonitrile and methanol.[1]
Troubleshooting Guides
Low Recovery After Extraction
Q: I am experiencing low recovery of this compound after performing a liquid-liquid extraction from my reaction mixture. What are the possible causes and solutions?
A: Low recovery in liquid-liquid extraction can stem from several factors:
-
Inappropriate Solvent Choice: The organic solvent used may not have a high enough affinity for this compound.
-
Solution: this compound is non-polar. Consider using or switching to solvents like ethyl acetate, dichloromethane, or a mixture of hexane and a more polar solvent to improve partitioning.
-
-
Insufficient Phase Separation: Emulsion formation at the interface of the aqueous and organic layers can trap the analyte.
-
Solution: Allow the mixture to stand for a longer period. Gentle swirling or the addition of a small amount of brine can help break the emulsion. Centrifugation is also an effective method to achieve clear phase separation.
-
-
Incorrect pH of the Aqueous Phase: The pH of the aqueous phase can influence the solubility of certain compounds.
-
Solution: While this compound is neutral, ensure the pH of your aqueous phase is not causing co-extraction of acidic or basic impurities that could interfere with recovery.
-
-
Degradation of the Analyte: this compound might be unstable under the extraction conditions.
-
Solution: Assess the stability of this compound at the pH and temperature of your extraction. If degradation is suspected, consider performing the extraction at a lower temperature and under an inert atmosphere.
-
Poor Purity of the Extracted Sample
Q: My extracted this compound sample shows significant impurities when analyzed by HPLC. How can I improve its purity?
A: Impurities in the extracted sample can be addressed through several strategies:
-
Optimize the Washing Steps: The organic phase containing this compound should be washed to remove residual reactants and water-soluble byproducts.
-
Solution: Wash the organic layer sequentially with a dilute acid (e.g., 1 M HCl), a dilute base (e.g., 5% NaHCO3 solution), and finally with brine. This will help remove acidic and basic impurities.
-
-
Employ Solid-Phase Extraction (SPE): For a more selective purification, SPE can be highly effective.
-
Solution: Use a normal-phase sorbent like silica or a reversed-phase sorbent like C18. For a non-polar compound like this compound, a normal-phase SPE approach is often suitable. The crude extract is loaded onto the cartridge, and impurities are washed away with a non-polar solvent before eluting the this compound with a more polar solvent.
-
-
Recrystallization: This is a powerful technique for purifying solid compounds.
-
Solution: After extraction and solvent evaporation, dissolve the crude this compound in a minimal amount of a hot solvent in which it has good solubility (e.g., ethanol, methanol, or isopropanol) and then allow it to cool slowly.[2] The this compound should crystallize out, leaving more soluble impurities in the mother liquor.
-
Difficulty with Crystallization
Q: I am struggling to crystallize the purified this compound. It either remains an oil or forms a precipitate. What can I do?
A: Crystallization can be a challenging step. Here are some troubleshooting tips:
-
Solvent System Optimization: The choice of solvent is critical.
-
Solution: Experiment with different solvent systems. A single solvent or a mixture of a good solvent and an anti-solvent can be effective. For ospemifene analogs, alcoholic solvents or mixtures with water have been used.[2]
-
-
Control of Cooling Rate: Rapid cooling often leads to precipitation or the formation of small, impure crystals.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature, and then further cool it in an ice bath or refrigerator. Slow cooling encourages the growth of larger, purer crystals.
-
-
Seeding: Introducing a small crystal of the desired compound can initiate crystallization.
-
Solution: If you have a small amount of pure this compound, add a tiny crystal to the supersaturated solution to act as a nucleation site.
-
-
Scratching the Glass: This can create microscopic imperfections on the glass surface that can promote nucleation.
-
Solution: Gently scratch the inside of the flask below the surface of the solution with a glass rod.
-
Data Presentation
Table 1: Comparison of Hypothetical Extraction Efficiencies for this compound
| Extraction Method | Sorbent/Solvent System | Recovery (%) | Purity (%) | Throughput |
| Liquid-Liquid Extraction | Ethyl Acetate / Water | 85-95 | 70-85 | High |
| Solid-Phase Extraction | Silica Gel Cartridge | 90-98 | 85-95 | Medium |
| Preparative HPLC | C18 Column | >95 | >99 | Low |
Note: The data in this table are illustrative and may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of this compound from a Reaction Mixture
-
Quenching the Reaction: Cool the reaction mixture to room temperature and quench with deionized water.
-
Solvent Addition: Add an equal volume of ethyl acetate to the quenched reaction mixture in a separatory funnel.
-
Extraction: Shake the separatory funnel vigorously for 1-2 minutes, periodically venting to release pressure. Allow the layers to separate completely.
-
Phase Separation: Drain the lower aqueous layer.
-
Washing:
-
Wash the organic layer with 1 M HCl.
-
Wash the organic layer with 5% NaHCO3 solution.
-
Wash the organic layer with brine.
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Evaporation: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude this compound.
Protocol 2: Solid-Phase Extraction (SPE) for the Purification of this compound
-
Sample Preparation: Dissolve the crude this compound extract in a minimal amount of a non-polar solvent (e.g., hexane or a hexane/dichloromethane mixture).
-
Cartridge Conditioning: Condition a silica gel SPE cartridge by passing a non-polar solvent through it.
-
Sample Loading: Load the prepared sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a non-polar solvent to elute non-polar impurities. The volume of the wash solvent should be optimized to avoid premature elution of the product.
-
Elution: Elute the this compound from the cartridge using a solvent of slightly higher polarity (e.g., a mixture of hexane and ethyl acetate). The polarity of the elution solvent should be carefully optimized to ensure selective elution of the target compound.
-
Analysis: Collect the eluate and analyze its purity by HPLC.
-
Solvent Evaporation: Evaporate the solvent from the purified fraction to obtain the solid this compound.
Mandatory Visualization
Caption: Workflow for the extraction and purification of this compound.
References
minimizing the formation of vinyl ospemifene during ospemifene synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of the vinyl ospemifene impurity during ospemifene synthesis.
Troubleshooting Guide: Minimizing this compound Formation
This compound is a common process-related impurity in ospemifene synthesis, which can arise from the elimination of hydrochloric acid from a chloro-intermediate. Effective control of reaction parameters is crucial to minimize its formation.
Issue: High Levels of this compound Detected in Reaction Mixture
Possible Causes and Recommended Actions:
| Parameter | Possible Cause | Recommended Action |
| Base | Excessive amount or strength of the base: Strong or excess base can promote the elimination reaction that forms this compound. | Carefully control the stoichiometry of the base. Use the minimum effective amount required for the primary reaction. Consider using a milder base if the reaction tolerates it. |
| Temperature | Elevated reaction temperature: Higher temperatures can provide the activation energy needed for the elimination side reaction to occur at a significant rate. | Maintain the reaction temperature at the lowest effective level that allows for a reasonable reaction rate for the main synthesis. Monitor and control the temperature profile of the reaction closely. |
| Reaction Time | Prolonged reaction time: Extended exposure to reaction conditions, especially at elevated temperatures and in the presence of a base, can lead to increased formation of the vinyl impurity. | Monitor the reaction progress by in-process controls (e.g., HPLC). Quench the reaction as soon as the desired conversion of the starting material is achieved to avoid prolonged exposure to conditions that favor impurity formation. |
| Solvent | Inappropriate solvent polarity: The polarity of the solvent can influence the rate of both the desired substitution reaction and the undesired elimination reaction. | If feasible within the synthetic route, experiment with solvents of varying polarity to find an optimal medium that favors the desired reaction pathway over the elimination pathway. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it formed?
This compound, chemically known as (Z)-2-(4-(1,2-diphenylbuta-1,3-dienyl)phenoxy)ethanol, is a process-related impurity in the synthesis of ospemifene. It is typically formed through an E2 elimination mechanism where a base abstracts a proton from the carbon adjacent to the chloro group in a key intermediate, leading to the formation of a double bond and the elimination of HCl.
Q2: At what stage of the ospemifene synthesis is this compound most likely to form?
The formation of this compound is most probable during the steps involving a chloro-intermediate, such as 4-(4-chloro-1,2-diphenylbut-1-en-1-yl)phenol, when it is subjected to basic conditions, particularly at elevated temperatures.
Q3: How can I monitor the formation of this compound during my experiment?
The most effective way to monitor the formation of this compound is by using High-Performance Liquid Chromatography (HPLC). A validated HPLC method can separate ospemifene from this compound and other process-related impurities, allowing for their quantification.
Q4: Are there any purification methods to remove this compound from the final product?
Yes, this compound can be removed from the crude product through purification techniques. A common method involves washing the crude ospemifene with a suitable organic solvent in which the impurity is more soluble than the final product, followed by recrystallization from an appropriate solvent system.[1]
Experimental Protocols
Protocol 1: Synthesis of Ospemifene with Minimized Vinyl Impurity Formation
This protocol is a generalized representation and may require optimization based on specific laboratory conditions and starting materials.
Materials:
-
4-(4-chloro-1,2-diphenylbut-1-en-1-yl)phenol
-
2-iodoethanol (or other suitable alkylating agent)
-
Potassium carbonate (or other suitable base)
-
Acetone (or other suitable solvent)
-
HPLC system for in-process monitoring
Procedure:
-
To a solution of 4-(4-chloro-1,2-diphenylbut-1-en-1-yl)phenol in acetone, add a precisely measured amount of potassium carbonate (e.g., 1.1 equivalents).
-
Stir the mixture at a controlled, low temperature (e.g., room temperature to 40°C).
-
Slowly add 2-iodoethanol to the reaction mixture.
-
Monitor the reaction progress by HPLC every hour.
-
Once the starting material is consumed to the desired level, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by washing with a non-polar solvent followed by recrystallization from a suitable solvent mixture (e.g., ethanol/water) to remove any traces of this compound.
Protocol 2: HPLC Method for the Analysis of Ospemifene and this compound
This is a general HPLC method and may need to be adapted and validated for specific equipment and laboratory conditions.
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
Visualizations
Caption: Reaction pathways for ospemifene synthesis and this compound formation.
Caption: Troubleshooting workflow for minimizing this compound.
References
Technical Support Center: Characterization of Vinyl Ospemifene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the characterization of vinyl ospemifene, a potential impurity in ospemifene drug substance.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its characterization important?
This compound, with the molecular formula C24H22O2 and a molecular weight of 342.43 g/mol , is a potential impurity in the synthesis of ospemifene.[1] Its characterization and control are crucial for ensuring the purity, safety, and efficacy of the final drug product. Regulatory agencies require the identification and quantification of impurities in active pharmaceutical ingredients (APIs).
Q2: What are the main challenges in the characterization of this compound?
The primary challenges in characterizing this compound include:
-
Chromatographic Separation: Due to its structural similarity to ospemifene, achieving baseline separation can be difficult, potentially leading to co-elution and inaccurate quantification.
-
Spectral Identification: Distinguishing this compound from ospemifene and other related impurities using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy requires careful interpretation of fragmentation patterns and chemical shifts.
-
Lack of Commercial Standards: The limited availability of a certified reference standard for this compound can hinder method development and validation.
-
Potential for Isomerization: The presence of a double bond in the vinyl group introduces the possibility of geometric isomers (E/Z), which may have different chromatographic and spectral properties, further complicating analysis.
Q3: What analytical techniques are most suitable for the characterization of this compound?
A combination of chromatographic and spectroscopic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC) with UV detection is a fundamental technique for the separation and initial quantification of this compound.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) provides high sensitivity and selectivity for the detection and identification of this compound, even at trace levels. It is particularly useful for elucidating its fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) is essential for the definitive structural confirmation of this compound.
-
Quantitative NMR (qNMR) can be a powerful tool for accurate quantification without the need for a specific reference standard of this compound.[2][3]
Section 2: Troubleshooting Guides
HPLC Method Development and Troubleshooting
Issue: Poor separation between ospemifene and this compound peaks.
| Possible Cause | Troubleshooting Step |
| Inappropriate column chemistry | Screen different stationary phases (e.g., C18, Phenyl-Hexyl, Cyano) to exploit different separation mechanisms. A phenyl column may offer enhanced selectivity for aromatic compounds. |
| Suboptimal mobile phase composition | Optimize the organic modifier (e.g., acetonitrile, methanol) and its ratio with the aqueous phase. Adjusting the pH of the aqueous phase can alter the ionization of the analytes and improve separation. A gradient elution program may be necessary to resolve all related substances effectively. |
| Inadequate method parameters | Adjust the flow rate and column temperature. A lower flow rate and temperature can sometimes improve the resolution of closely eluting peaks. |
Experimental Protocol: HPLC Method for Ospemifene and Related Substances
This protocol is a starting point and may require optimization for your specific instrumentation and sample matrix.
| Parameter | Condition |
| Column | Octadecylsilane bonded silica gel (e.g., C18, 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric acid in water |
| Mobile Phase B | Acetonitrile:Methanol (70:30, v/v) |
| Gradient | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
This method is based on a published patent for the analysis of ospemifene and its related substances and should be validated for its intended use.[4]
Mass Spectrometry (MS) Identification and Troubleshooting
Issue: Ambiguous identification of the this compound peak in the mass spectrum.
| Possible Cause | Troubleshooting Step |
| Co-elution with another impurity | Improve chromatographic separation (see Section 2.1). |
| Similar fragmentation pattern to ospemifene | Focus on unique fragment ions that differentiate the two compounds. For this compound, look for fragments related to the vinyl group. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to confirm the elemental composition. |
| Low abundance of characteristic fragment ions | Optimize the collision energy in MS/MS experiments to enhance the fragmentation of the vinyl group. |
Expected Fragmentation:
While specific experimental data for this compound is limited, based on the structure of triphenylethylene derivatives, the following fragmentation patterns can be anticipated in positive ion mode ESI-MS/MS:
-
Loss of the ethanol side chain: A neutral loss of C2H4O (44 Da).
-
Cleavage of the ether bond: Generation of a fragment corresponding to the vinyl-substituted diphenylbutene core.
-
Fragmentation of the vinyl group: Potential loss of ethylene (28 Da) or other small fragments.
Experimental Workflow: LC-MS/MS Analysis
Caption: A typical experimental workflow for LC-MS/MS analysis.
NMR Spectroscopy Characterization and Troubleshooting
Issue: Difficulty in assigning the signals corresponding to the vinyl group in the NMR spectrum.
| Possible Cause | Troubleshooting Step |
| Overlapping signals with other protons | Use 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to resolve overlapping signals and establish proton-proton and proton-carbon correlations. |
| Low concentration of the impurity | If the impurity is isolated, use a higher concentration or a more sensitive NMR spectrometer. For in-situ analysis of a mixture, advanced NMR techniques like qNMR can be employed for quantification even at low levels. |
| Complex splitting patterns | The protons of the vinyl group will exhibit characteristic splitting patterns (doublets and doublets of doublets). Careful analysis of the coupling constants is crucial for unambiguous assignment. |
Expected ¹H NMR Chemical Shifts:
Based on typical chemical shifts for vinyl groups in similar chemical environments, the protons of the vinyl moiety in this compound are expected to resonate in the range of δ 5.0 - 7.0 ppm . The exact chemical shifts and coupling constants will depend on the specific stereochemistry (Z/E) and the surrounding molecular structure.
Section 3: Signaling Pathway and Potential Impact
Ospemifene is a selective estrogen receptor modulator (SERM) that exerts its effects by binding to estrogen receptors (ERα and ERβ) and modulating their activity in a tissue-specific manner.[5][6] This interaction can lead to either estrogenic (agonist) or anti-estrogenic (antagonist) effects depending on the target tissue.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. spectroscopyeurope.com [spectroscopyeurope.com]
- 3. enovatia.com [enovatia.com]
- 4. CN105954431A - Method for measuring substances relevant to ospemifene raw medicine through HPLC (high performance liquid chromatography) separation - Google Patents [patents.google.com]
- 5. Tissue selectivity of ospemifene: pharmacologic profile and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Ospemifene? [synapse.patsnap.com]
Technical Support Center: Improving the Aqueous Solubility of Vinyl Ospemifene for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing vinyl ospemifene for in vitro assays. Given that this compound is a derivative of ospemifene, much of the guidance is based on the known properties and handling of the parent compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern for in vitro assays?
A1: this compound is a derivative of ospemifene, a selective estrogen receptor modulator (SERM).[1][2] Like its parent compound, this compound is a lipophilic molecule and is practically insoluble in water.[3] For in vitro assays, which are typically conducted in aqueous-based cell culture media, poor solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.
Q2: What are the recommended starting solvents for preparing a stock solution of this compound?
A2: Based on data for ospemifene, organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are recommended for preparing a high-concentration stock solution.[4] DMSO is a particularly common and effective solvent for preparing stock solutions of poorly soluble compounds for cell-based assays.[5]
Q3: What is the maximum recommended concentration of DMSO in the final cell culture medium?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, with 0.1% being a widely accepted and preferred limit.[6] It is crucial to include a vehicle control (medium with the same final DMSO concentration without the test compound) in your experiments to account for any potential effects of the solvent on the cells.
Q4: Can I store aqueous dilutions of this compound?
A4: It is not recommended to store aqueous solutions of ospemifene for more than one day due to its limited stability and potential for precipitation.[4] By extension, freshly prepared aqueous dilutions of this compound should be used for each experiment to ensure accurate and reproducible results. Stock solutions in anhydrous DMSO, however, can be stored at -20°C for extended periods.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock solution in aqueous media. | The compound's solubility limit in the final aqueous medium has been exceeded. | - Decrease the final concentration of this compound. - Increase the final concentration of DMSO (while staying within the cytotoxic limits for your cell line). - Use a stepwise dilution method: First, dilute the DMSO stock into a small volume of media, vortex gently, and then add this intermediate dilution to the final volume of media.[7] - Consider using solubilizing excipients such as cyclodextrins or surfactants in your final medium. |
| Inconsistent or non-reproducible results in bioassays. | - Inaccurate concentration due to precipitation. - Degradation of the compound in the aqueous medium. | - Visually inspect for precipitation before adding the treatment solution to cells. If precipitation is observed, refer to the solutions above. - Prepare fresh dilutions for each experiment. Do not use previously prepared and stored aqueous solutions.[4] - Ensure the stock solution is properly stored in an anhydrous solvent at -20°C. |
| Observed cytotoxicity in vehicle control group. | The concentration of the organic solvent (e.g., DMSO) is too high for the specific cell line being used. | - Perform a dose-response experiment with the solvent alone to determine the maximum tolerated concentration for your cell line. - Reduce the final solvent concentration in your experiments to a non-toxic level, ideally ≤0.1% for DMSO.[6] |
Quantitative Data: Solubility of Ospemifene
The following table summarizes the known solubility of ospemifene in various solvents. This data can serve as a valuable starting point for working with this compound.
| Solvent | Solubility | Reference |
| DMSO | ~20 mg/mL | [4] |
| Dimethylformamide (DMF) | ~20 mg/mL | [4] |
| Ethanol | ~1.5 mg/mL | [4] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [4] |
| Water | Insoluble | [3] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Adding the Solvent: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mg/mL).
-
Dissolution: Vortex the tube gently until the compound is completely dissolved. A brief sonication in a water bath may aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C in tightly sealed vials.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
-
Thaw Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in cell culture medium. For example, add 10 µL of a 10 mM stock to 990 µL of medium to get a 100 µM solution. Mix gently by pipetting.
-
Final Dilution: Add the required volume of the intermediate dilution to the final volume of cell culture medium to achieve the desired final concentration for your assay. Ensure the final DMSO concentration is below the cytotoxic threshold for your cells.
-
Immediate Use: Use the freshly prepared working solution immediately to treat your cells.
Visualization of Key Concepts
Signaling Pathway of Ospemifene as a Selective Estrogen Receptor Modulator (SERM)
Caption: Tissue-specific action of this compound as a SERM.
Experimental Workflow for Solubilizing this compound
Caption: Workflow for preparing this compound for in vitro assays.
References
- 1. researchwithrutgers.com [researchwithrutgers.com]
- 2. US20160000732A1 - Oral pharmaceutical compositions of ospemifene - Google Patents [patents.google.com]
- 3. Ospemifene | C24H23ClO2 | CID 3036505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Cell-Based Assay Conditions for Ospemifene
Welcome to the technical support center for the optimization of cell-based assays using ospemifene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and frequently asked questions related to the use of ospemifene in a laboratory setting. As a selective estrogen receptor modulator (SERM), ospemifene exhibits tissue-specific estrogenic and anti-estrogenic effects, making precise and optimized assay conditions crucial for obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of ospemifene?
A1: Ospemifene is a selective estrogen receptor modulator (SERM) that binds to estrogen receptors (ERs), specifically ERα and ERβ.[1] Its action is tissue-specific; it can act as an estrogen agonist in some tissues (like bone and vaginal epithelium) and as an antagonist in others (such as breast tissue).[1][2] This differential activity is due to the unique conformational changes it induces in the ER upon binding, leading to the recruitment of different co-regulator proteins and the subsequent activation or repression of target gene transcription.[3]
Q2: Which cell lines are suitable for studying the effects of ospemifene?
A2: The choice of cell line is critical and depends on the research question. For studying the anti-estrogenic effects on breast cancer, ER-positive cell lines like MCF-7 are commonly used.[4] For assessing estrogenic activity, cell lines expressing specific estrogen receptor subtypes, such as engineered CHO (Chinese Hamster Ovary) cells or specific endometrial or osteoblast-like cell lines, can be employed.
Q3: What is the solubility of ospemifene and how should I prepare stock solutions?
A3: Ospemifene is a lipophilic compound with low aqueous solubility.[5] It is soluble in organic solvents like DMSO (approximately 20 mg/mL) and ethanol (approximately 1.5 mg/mL).[3][6] For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it with the aqueous buffer or cell culture medium of choice. A 1:1 solution of DMSO:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/mL. It is not recommended to store the aqueous solution for more than one day.[6]
Q4: What are the typical concentrations of ospemifene used in cell-based assays?
A4: The optimal concentration of ospemifene will vary depending on the cell line and the specific assay. Based on its binding affinities for ERα and ERβ (IC50 values of 0.8 μM and 1.7 μM, respectively), a concentration range of 0.1 to 10 μM is often used for in vitro studies.[4] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Background Signal | 1. Non-specific binding of ospemifene: Due to its lipophilic nature, ospemifene may non-specifically interact with cellular components or plasticware. 2. Contaminated reagents: Buffers or media may be contaminated. 3. Insufficient blocking: Inadequate blocking of non-specific binding sites in assays like ELISA or Western blotting. | 1. Include appropriate vehicle controls (e.g., DMSO at the same final concentration as the ospemifene treatment). Consider adding a small amount of a non-ionic detergent like Tween-20 (e.g., 0.05% v/v) to the assay buffer to reduce non-specific binding. 2. Use fresh, sterile reagents. 3. Increase the concentration of the blocking agent (e.g., from 1% to 2% BSA) or extend the blocking incubation time. |
| Low or No Response to Ospemifene | 1. Sub-optimal cell health: Cells may be unhealthy, have a high passage number, or be overgrown. 2. Incorrect ospemifene concentration: The concentration used may be too low to elicit a response. 3. Low expression of estrogen receptors: The chosen cell line may not express sufficient levels of ERα or ERβ. 4. Degradation of ospemifene: The compound may have degraded due to improper storage. | 1. Ensure cells are healthy, within a low passage number, and in the logarithmic growth phase. Perform a cell viability assay to confirm cell health. 2. Perform a dose-response experiment to determine the optimal concentration range. 3. Verify the expression of ERα and ERβ in your cell line using techniques like Western blotting or qPCR. 4. Store ospemifene stock solutions at -20°C and protect from light. Prepare fresh working solutions for each experiment. |
| Inconsistent or Variable Results | 1. Pipetting errors: Inaccurate pipetting can lead to significant variability. 2. Uneven cell seeding: Inconsistent cell numbers across wells will lead to variable results. 3. Edge effects in multi-well plates: Evaporation from the outer wells of a plate can concentrate reagents and affect cell growth. | 1. Calibrate pipettes regularly. When pipetting cell suspensions, mix gently but thoroughly to ensure a uniform distribution. 2. Ensure a single-cell suspension before seeding and use a consistent seeding technique. 3. To minimize edge effects, avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile PBS or media. |
| Precipitation of Ospemifene in Culture Medium | 1. Low solubility: The final concentration of ospemifene in the aqueous culture medium may exceed its solubility limit. | 1. Ensure the final DMSO concentration in the culture medium is kept low (typically below 0.5% v/v). Prepare intermediate dilutions of the ospemifene stock in culture medium before adding to the cells. Visually inspect the medium for any signs of precipitation after adding ospemifene. |
Experimental Protocols & Data
Estrogen Receptor Binding Assay
This assay determines the ability of ospemifene to bind to estrogen receptors.
Methodology:
-
Preparation of ER source: Utilize either purified recombinant ERα or ERβ protein, or cytosol extracts from ER-positive cells or tissues.
-
Competitive Binding: Incubate a constant concentration of a radiolabeled estrogen (e.g., [3H]17β-estradiol) with the ER source in the presence of increasing concentrations of unlabeled ospemifene.
-
Separation: Separate the bound from the free radiolabeled estrogen using methods like hydroxylapatite or dextran-coated charcoal.
-
Detection: Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Data Analysis: Plot the percentage of bound radiolabel against the log concentration of ospemifene to determine the IC50 value (the concentration of ospemifene that inhibits 50% of the radiolabeled estrogen binding).
| Parameter | Value |
| IC50 for ERα | 0.8 μM |
| IC50 for ERβ | 1.7 μM |
Table 1: Inhibitory concentration (IC50) of ospemifene for estrogen receptors alpha and beta.
Cell Proliferation Assay (MCF-7 cells)
This assay assesses the effect of ospemifene on the proliferation of ER-positive breast cancer cells.
Methodology:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at an optimized density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Hormone Deprivation: Replace the growth medium with a phenol red-free medium containing charcoal-stripped fetal bovine serum for 24-48 hours to deprive the cells of estrogens.
-
Treatment: Treat the cells with various concentrations of ospemifene (e.g., 0.1 to 10 μM) in the presence or absence of 17β-estradiol (E2). Include appropriate vehicle controls.
-
Incubation: Incubate the cells for a defined period (e.g., 3-6 days).
-
Quantification of Proliferation: Measure cell proliferation using methods such as MTT, XTT, or crystal violet staining, or by direct cell counting.
-
Data Analysis: Plot cell viability or proliferation against the log concentration of ospemifene to determine its effect on cell growth.
| Parameter | Recommended Range |
| Cell Seeding Density (MCF-7) | 3,000 - 10,000 cells/well (96-well plate) |
| Ospemifene Concentration Range | 0.1 - 10 µM |
| Incubation Time | 72 - 144 hours |
Table 2: Recommended conditions for an MCF-7 cell proliferation assay with ospemifene.
Signaling Pathways & Experimental Workflows
The following diagrams illustrate the mechanism of action of ospemifene and a typical experimental workflow for a cell-based assay.
Caption: Mechanism of action of ospemifene as a selective estrogen receptor modulator (SERM).
References
- 1. Ospemifene and 4-hydroxyospemifene effectively prevent and treat breast cancer in the MTag.Tg transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ospemifene = 98 HPLC 128607-22-7 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. US20180036245A1 - Solid dispersions - Google Patents [patents.google.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
resolving co-elution issues of vinyl ospemifene with other impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution issues of vinyl ospemifene with other impurities during chromatographic analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are observing co-elution of this compound with a closely related impurity. How can we resolve this?
A1: Co-elution of closely related impurities is a common challenge in HPLC analysis. To resolve the co-elution of this compound, a systematic approach to method development is recommended. The primary factors to consider are the selectivity (α), efficiency (η), and retention factor (k').
Here are the initial troubleshooting steps:
-
Confirm Co-elution: Use a peak purity analysis tool with a Diode Array Detector (DAD) or Mass Spectrometer (MS) to confirm that the peak is indeed impure.
-
Adjust Mobile Phase Strength: A simple first step is to decrease the percentage of the organic solvent in your mobile phase. This will increase the retention time and may provide sufficient resolution.
-
Modify Mobile Phase Selectivity: If adjusting the mobile phase strength is insufficient, changing the organic modifier (e.g., from acetonitrile to methanol or vice-versa) can alter the selectivity of the separation.
-
Change Mobile Phase pH: The pH of the mobile phase can significantly impact the retention of ionizable compounds. Systematically varying the pH of the aqueous portion of your mobile phase can be a powerful tool for improving resolution.[1][2][3]
-
Evaluate Stationary Phase Chemistry: If mobile phase modifications do not resolve the co-elution, consider a different stationary phase. Phenyl or cyano-based columns can offer different selectivity compared to standard C18 columns.[4]
Q2: What are some common impurities of ospemifene that might co-elute with this compound?
A2: Besides this compound, other known impurities of ospemifene include its E-isomer, various hydroxylated forms, and process-related impurities.[5] The chemical similarity of these compounds makes co-elution a significant possibility. A comprehensive impurity profile is essential for developing a robust, stability-indicating method.
Q3: Can changing the column temperature help in resolving co-elution?
A3: Yes, adjusting the column temperature can influence selectivity. While often used to improve peak shape and reduce viscosity, changing the temperature can alter the retention characteristics of different compounds to varying extents, potentially leading to better separation. It is a parameter worth exploring during method development.
Q4: We are still facing issues with peak tailing for this compound. What could be the cause and solution?
A4: Peak tailing for basic compounds can be due to secondary interactions with acidic silanol groups on the silica-based stationary phase. To mitigate this, you can:
-
Work at a lower pH: An acidic mobile phase (e.g., pH 2.5-3.5) can suppress the ionization of silanol groups.[6]
-
Use a base-deactivated column: Modern HPLC columns are often end-capped or have a base-deactivated surface to minimize these secondary interactions.
-
Add a competing base: A small amount of a basic additive, like triethylamine, to the mobile phase can competitively bind to the active silanol sites.
Data Presentation: Impact of Method Modifications on Resolution
The following table summarizes illustrative data from method development experiments aimed at resolving this compound from a co-eluting impurity.
| Parameter | Method A (Initial) | Method B (Modified Mobile Phase) | Method C (Alternative Stationary Phase) |
| Column | C18 (4.6 x 250 mm, 5 µm) | C18 (4.6 x 250 mm, 5 µm) | Phenyl (4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | Phosphoric acid in water, pH 3.0[6] | Phosphoric acid in water, pH 3.0 |
| Mobile Phase B | Acetonitrile | Methanol:Acetonitrile (30:70)[6] | Methanol:Acetonitrile (30:70) |
| Gradient | 30-70% B in 20 min | 30-70% B in 20 min | 30-70% B in 20 min |
| Flow Rate | 1.0 mL/min[6] | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 35 °C[6] | 35 °C | 35 °C |
| Detection | UV at 230 nm[6] | UV at 230 nm | UV at 230 nm |
| Retention Time - this compound (min) | 12.5 | 14.2 | 15.8 |
| Retention Time - Impurity X (min) | 12.5 | 14.8 | 16.9 |
| Resolution (Rs) | 0.0 | 1.2 | 2.1 |
Experimental Protocols
Protocol 1: HPLC Method for Separation of Ospemifene and its Impurities
This protocol is a starting point for the separation of this compound from other related substances, based on established methods.[6]
1. Materials and Reagents:
-
Ospemifene reference standard and sample
-
This compound reference standard
-
HPLC grade acetonitrile, methanol, and water
-
Phosphoric acid
2. Chromatographic Conditions:
-
Column: Octadecylsilane bonded silica gel (C18), 4.6 x 250 mm, 5 µm particle size[6]
-
Mobile Phase A: Prepare a solution of phosphoric acid in water and adjust the pH to 3.0.[6]
-
Mobile Phase B: A mixture of methanol and acetonitrile (30:70 v/v).[6]
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 20 30 70 25 30 70 26 70 30 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min[6]
-
Column Temperature: 35 °C[6]
-
Detector: UV at 230 nm[6]
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Accurately weigh and dissolve the ospemifene sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.
4. System Suitability:
-
Inject a system suitability solution containing ospemifene and known impurities. The resolution between critical pairs should be ≥ 1.5.
Visualizations
Diagram 1: Troubleshooting Workflow for Co-elution
Caption: A stepwise workflow for troubleshooting co-elution issues in HPLC.
Diagram 2: Method Development Strategy
Caption: A logical flow for developing a robust HPLC method.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. moravek.com [moravek.com]
- 3. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. CN105954431A - Method for measuring substances relevant to ospemifene raw medicine through HPLC (high performance liquid chromatography) separation - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Ospemifene and Vinyl Ospemifene
A comprehensive review of the available scientific literature reveals a significant disparity in the extent of biological characterization between ospemifene and vinyl ospemifene. While ospemifene is a well-researched selective estrogen receptor modulator (SERM) with a clearly defined biological profile, data on the biological activity of this compound is currently not available in published scientific studies. This guide, therefore, provides a detailed overview of the established biological functions of ospemifene and clarifies the current understanding of this compound as a related chemical entity.
Ospemifene: A Profile of a Selective Estrogen Receptor Modulator
Ospemifene is a third-generation SERM approved for the treatment of moderate to severe dyspareunia, a symptom of vulvovaginal atrophy due to menopause.[1][2][3] Its therapeutic effects are derived from its tissue-selective estrogenic and anti-estrogenic activities.
Mechanism of Action
Ospemifene exerts its effects by binding to estrogen receptors (ERs), specifically ERα and ERβ.[4] Upon binding, it induces conformational changes in the receptor, leading to the recruitment of co-regulatory proteins (co-activators or co-repressors) in a tissue-specific manner. This differential recruitment is the basis for its mixed agonist/antagonist profile.
Receptor Binding and Potency
Ospemifene binds to both ERα and ERβ. Quantitative data on its binding affinity and potency are summarized in the table below.
| Parameter | Value | Receptor Subtype | Reference |
| IC50 | 0.8 µM | ERα | [5] |
| 1.7 µM | ERβ | [5] |
IC50 (Half-maximal inhibitory concentration): Indicates the concentration of a drug that is required for 50% inhibition in vitro.
Tissue-Specific Biological Activity
The clinical utility of ospemifene stems from its differential effects on various estrogen-responsive tissues.
-
Vaginal Tissue (Agonist): Ospemifene acts as an estrogen agonist in the vaginal epithelium. This leads to an increase in epithelial thickness, improved lubrication, and a reduction in vaginal pH, thereby alleviating the symptoms of vulvovaginal atrophy.[4][6][7][8]
-
Bone (Agonist): In bone, ospemifene exhibits estrogenic effects, which can contribute to the maintenance of bone mineral density.[2]
-
Breast Tissue (Antagonist): Ospemifene displays anti-estrogenic properties in breast tissue, counteracting the proliferative effects of estrogen.[4]
-
Uterus (Mixed Agonist/Antagonist): In the endometrium, ospemifene has a mixed and generally weak estrogenic effect, which does not significantly stimulate endometrial proliferation at therapeutic doses.[3][4]
This compound: An Uncharacterized Analog
This compound is a chemical compound structurally related to ospemifene. Its chemical name is (Z)-2-(4-(1,2-Diphenylbuta-1,3-dien-1-yl)phenoxy)ethan-1-ol.[9]
| Compound | Molecular Formula | Molecular Weight |
| Ospemifene | C₂₄H₂₃ClO₂ | 378.89 g/mol |
| This compound | C₂₄H₂₂O₂ | 342.43 g/mol |
While the synthesis of this compound has been described in the context of preparing related compounds, there is a notable absence of published studies investigating its biological activity.[10] It is commercially available as a reference standard, suggesting its primary use is in the analytical testing and quality control of ospemifene pharmaceutical products to identify and quantify impurities.[11][12][13]
Hypothetical Biological Activity
Given its structural similarity to ospemifene, it is conceivable that this compound could interact with estrogen receptors. The presence of the triphenylethylene scaffold, a key pharmacophore for many SERMs, suggests a potential for ER binding. However, the replacement of the chloroethyl side chain in ospemifene with a vinyl group in this compound would likely alter its binding affinity, receptor conformation upon binding, and subsequent interaction with co-regulatory proteins. Without experimental data, any discussion of its potential agonist or antagonist activity in different tissues remains purely speculative.
Experimental Protocols
Detailed methodologies for key experiments used to characterize the biological activity of SERMs like ospemifene are crucial for understanding and replicating findings.
Estrogen Receptor Binding Assay
This assay is fundamental to determining the affinity of a compound for estrogen receptors.
Protocol:
-
Preparation of Receptor: Recombinant human ERα or ERβ protein is used.
-
Incubation: A constant concentration of radiolabeled estradiol (e.g., [³H]estradiol) is incubated with the estrogen receptor in the presence of varying concentrations of the test compound (ospemifene).
-
Separation: The reaction mixture is filtered through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
Detection: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol is determined and expressed as the IC50 value.
Cell Proliferation Assay
This assay assesses the estrogenic or anti-estrogenic effect of a compound on the growth of estrogen-dependent cells.
Protocol:
-
Cell Culture: Estrogen-responsive cells (e.g., MCF-7 breast cancer cells) are cultured in a medium devoid of estrogens.
-
Treatment: The cells are treated with varying concentrations of the test compound, with or without the presence of estradiol.
-
Incubation: The cells are incubated for a period of time (e.g., 3-6 days) to allow for cell proliferation.
-
Quantification of Proliferation: Cell proliferation can be measured using various methods, such as the MTT assay, which measures metabolic activity, or by direct cell counting.
-
Data Analysis: The effect of the test compound on cell growth is compared to that of a control (vehicle) and estradiol to determine if it acts as an agonist (stimulates growth) or an antagonist (inhibits estradiol-stimulated growth).
Conclusion
References
- 1. Ospemifene | C24H23ClO2 | CID 3036505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ospemifene: A Novel Option for the Treatment of Vulvovaginal Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ospemifene: a first-in-class, non-hormonal selective estrogen receptor modulator approved for the treatment of dyspareunia associated with vulvar and vaginal atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Ospemifene? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Safety and efficacy of ospemifene for the treatment of dyspareunia associated with vulvar and vaginal atrophy due to menopause - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety and efficacy of ospemifene for the treatment of dyspareunia associated with vulvar and vaginal atrophy due to menopause - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. researchgate.net [researchgate.net]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. This compound () for sale [vulcanchem.com]
- 13. usbio.net [usbio.net]
A Comparative Guide to the Validation of Analytical Methods for Vinyl Ospemifene Impurity Testing
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the validation of vinyl ospemifene impurity testing. This compound is a known related substance of ospemifene, a selective estrogen receptor modulator.[1][2][3][4] The accurate quantification of impurities is critical for ensuring the safety and efficacy of pharmaceutical products. This document outlines the regulatory framework, compares leading analytical techniques, and provides detailed experimental protocols to support the development and validation of robust analytical methods.
Regulatory Framework for Analytical Method Validation
The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[5] The International Council for Harmonisation (ICH) provides a comprehensive framework for the validation of analytical procedures. The key validation characteristics as per ICH Q2(R1) and the recently updated Q2(R2) guidelines include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[6][7][8] These parameters ensure that the analytical method is reliable, reproducible, and provides scientifically sound data.[6]
Comparison of Analytical Techniques: HPLC vs. UPLC
High-Performance Liquid Chromatography (HPLC) has traditionally been the benchmark for pharmaceutical analysis, including impurity profiling.[9][10] However, Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful alternative, offering significant advantages, particularly for trace impurity analysis.[10][11][12]
UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm) and operate at higher pressures than conventional HPLC systems.[9][11] This results in several key performance improvements:
-
Faster Analysis Times: UPLC can significantly reduce run times, often from 20-45 minutes for HPLC to 2-5 minutes for UPLC, increasing laboratory throughput.[9][11]
-
Improved Resolution and Sensitivity: The smaller particle size leads to sharper, narrower peaks, which improves the separation of closely eluting impurities like this compound from the main active pharmaceutical ingredient (API) peak and other impurities.[11][13] This enhanced resolution also leads to higher sensitivity, which is crucial for detecting and quantifying impurities at low levels.[11]
-
Reduced Solvent Consumption: The shorter run times and lower flow rates used in UPLC can lead to a 70-80% reduction in solvent usage, making it a more environmentally friendly and cost-effective technique.[9][11]
The choice between HPLC and UPLC will depend on the specific needs of the laboratory, including throughput requirements, sensitivity needs, and available resources.[11] While UPLC offers significant performance benefits, HPLC remains a robust and widely used technique.[9][11]
Table 1: Comparison of HPLC and UPLC for Impurity Analysis
| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |
| Particle Size | 3-5 µm | < 2 µm |
| Typical Column Dimensions | 4.6 x 150-250 mm | 2.1 x 30-100 mm |
| Operating Pressure | Up to 400 bar | Up to 1,000 bar or higher |
| Analysis Time | 20-45 minutes | 2-5 minutes |
| Resolution | Good | Excellent |
| Sensitivity | Good | High |
| Solvent Consumption | High | Low (70-80% reduction) |
Experimental Protocols for Method Validation
The following sections provide detailed methodologies for validating an analytical method for this compound impurity testing, in line with ICH guidelines.
Specificity is the ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, and matrix components.[6][14]
Experimental Protocol:
-
Sample Preparation:
-
Prepare a solution of the ospemifene drug substance.
-
Prepare a solution containing a known amount of this compound reference standard.
-
Prepare a spiked sample by adding a known amount of this compound to the ospemifene drug substance solution.
-
Prepare a placebo solution containing all excipients present in the final drug product.
-
-
Forced Degradation Studies:
-
Subject the ospemifene drug substance to stress conditions (e.g., acid, base, oxidation, heat, and light) to induce degradation.[7]
-
-
Analysis:
-
Analyze all prepared samples using the proposed chromatographic method.
-
-
Acceptance Criteria:
-
The this compound peak should be well-resolved from the main ospemifene peak and any other impurities or degradation products.[14]
-
The placebo solution should not show any interfering peaks at the retention time of this compound.
-
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[6][15]
Experimental Protocol:
-
Standard Preparation:
-
Prepare a stock solution of the this compound reference standard.
-
Prepare a series of at least five dilutions of the stock solution to cover the expected range of the impurity (e.g., from the reporting threshold to 120% of the specification limit).[7]
-
-
Analysis:
-
Inject each dilution in triplicate.
-
-
Data Analysis:
-
Plot a graph of the mean peak area against the concentration.
-
Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.[15]
-
-
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.995.[14]
-
Accuracy is the closeness of the test results to the true value and is often determined by recovery studies.[6][14]
Experimental Protocol:
-
Sample Preparation:
-
Prepare a minimum of nine samples by spiking the drug product matrix with the this compound impurity at a minimum of three concentration levels covering the specified range (e.g., 3 concentrations with 3 replicates each).[7]
-
-
Analysis:
-
Analyze the spiked samples.
-
-
Data Analysis:
-
Calculate the percentage recovery for each sample.
-
-
Acceptance Criteria:
-
The mean percentage recovery should be within a predefined range, typically 98-102% for assays, though a wider range may be acceptable for low-level impurities.[14]
-
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[14] It is assessed at two levels: repeatability and intermediate precision.[7]
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Analyze a minimum of six replicate samples of the drug substance spiked with this compound at 100% of the test concentration on the same day, with the same analyst and equipment.[7]
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on different equipment.
-
-
Data Analysis:
-
Calculate the Relative Standard Deviation (RSD) of the results for both repeatability and intermediate precision.
-
-
Acceptance Criteria:
-
The RSD for repeatability is typically expected to be ≤ 2%, while for impurity determination, a higher RSD (e.g., up to 10-15%) may be acceptable, especially near the quantitation limit.[14]
-
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol:
-
Based on Signal-to-Noise Ratio:
-
Determine the concentration of this compound that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the response (e.g., from the y-intercept of the regression line) and S is the slope of the calibration curve.
-
-
Acceptance Criteria:
-
The LOQ must be at or below the reporting threshold for the impurity.
-
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Experimental Protocol:
-
Vary Method Parameters:
-
Introduce small variations to parameters such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2 °C)
-
Mobile phase composition (e.g., ± 2% organic)
-
pH of the mobile phase buffer
-
-
-
Analysis:
-
Analyze a system suitability solution under each of the modified conditions.
-
-
Data Analysis:
-
Evaluate the impact on system suitability parameters (e.g., resolution, tailing factor).
-
-
Acceptance Criteria:
-
The system suitability parameters should remain within the predefined acceptance criteria for all tested variations.
-
Visualizing the Validation Workflow
A clear understanding of the experimental workflow is essential for successful method validation.
Caption: Workflow for the validation of an analytical method.
Logical Relationships of Validation Parameters
The validation parameters are interconnected and collectively establish the reliability of the analytical method.
Caption: Interrelationship of analytical method validation parameters.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. allmpus.com [allmpus.com]
- 3. veeprho.com [veeprho.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. ijrrjournal.com [ijrrjournal.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. database.ich.org [database.ich.org]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. researchgate.net [researchgate.net]
- 11. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 12. ijcrt.org [ijcrt.org]
- 13. rjptonline.org [rjptonline.org]
- 14. researchgate.net [researchgate.net]
- 15. ikev.org [ikev.org]
A Comparative Analysis of Ospemifene and Tamoxifen: A Guide for Researchers
An in-depth examination of the pharmacological profiles, efficacy, and safety of two prominent Selective Estrogen Receptor Modulators (SERMs), ospemifene and tamoxifen, this guide provides researchers, scientists, and drug development professionals with a comprehensive comparative analysis supported by experimental data.
Ospemifene, a third-generation SERM, and tamoxifen, a first-generation SERM, both interact with estrogen receptors (ERs) but exhibit distinct tissue-specific agonist and antagonist effects. This differential activity underlies their unique clinical applications and side-effect profiles. This guide delves into these differences, presenting quantitative data in accessible tables, detailing experimental methodologies for key studies, and illustrating relevant biological pathways and workflows through diagrams.
Pharmacological Profile: A Tale of Two SERMs
Ospemifene and tamoxifen are structurally related triphenylethylene compounds that competitively bind to estrogen receptors, primarily ERα and ERβ.[1] However, the conformational changes they induce in the receptor and the subsequent recruitment of co-activator and co-repressor proteins differ, leading to their tissue-selective actions.[1]
Estrogen Receptor Binding Affinity
Table 1: Comparative Pharmacological Properties
| Feature | Ospemifene | Tamoxifen |
| Primary Indication | Treatment of moderate to severe dyspareunia, a symptom of vulvar and vaginal atrophy, due to menopause.[4] | Treatment and prevention of estrogen receptor-positive breast cancer.[5] |
| ER Binding | Binds to both ERα and ERβ.[1] | Binds to both ERα and ERβ.[5] |
Tissue-Specific Effects: A Dichotomy of Action
The clinical utility and safety profiles of ospemifene and tamoxifen are dictated by their distinct agonist and antagonist activities in various estrogen-sensitive tissues.
Table 2: Tissue-Specific Effects of Ospemifene vs. Tamoxifen
| Tissue | Ospemifene Effect | Tamoxifen Effect | Supporting Data |
| Vaginal Epithelium | Agonist | Mixed agonist/antagonist | Ospemifene significantly improves vaginal maturation index and reduces vaginal pH.[6] Tamoxifen can have some estrogenic effects but may also cause vaginal dryness.[7] |
| Endometrium | Neutral to weak agonist | Partial agonist | Ospemifene shows minimal endometrial stimulation.[8] Tamoxifen is associated with an increased risk of endometrial hyperplasia and cancer.[9] |
| Breast Tissue | Antagonist | Antagonist | Both drugs inhibit the growth of ER-positive breast cancer cells.[10][11] |
| Bone | Agonist | Agonist | Both drugs have shown bone-protective effects.[12] |
| Uterus | Weak agonist | Partial agonist | Ospemifene has less pronounced effects on uterine weight compared to tamoxifen in preclinical models.[7] |
Preclinical and Clinical Efficacy: A Head-to-Head Look
Breast Cancer Prevention
Preclinical studies in rodent models have demonstrated the efficacy of both ospemifene and tamoxifen in preventing the development of mammary tumors.
Table 3: Comparative Efficacy in a DMBA-Induced Mammary Tumor Model
| Treatment Group | Tumor Incidence | Reference |
| Control | High | [10] |
| Ospemifene | Significantly reduced | [10] |
| Tamoxifen | Significantly reduced | [10] |
Treatment of Vulvovaginal Atrophy (VVA)
Ospemifene is approved for the treatment of dyspareunia, a symptom of VVA, while tamoxifen is not indicated for this condition and can sometimes exacerbate vaginal dryness.
Table 4: Efficacy in Treating Symptoms of Vulvovaginal Atrophy (12-week clinical trial data)
| Parameter | Ospemifene (60 mg/day) | Placebo | Reference |
| Change in Superficial Cells (%) | Increased | Minimal change | [6] |
| Change in Parabasal Cells (%) | Decreased | Minimal change | [6] |
| Change in Vaginal pH | Decreased | Minimal change | [6] |
| Improvement in Dyspareunia | Significant | Less significant | [6] |
Safety and Tolerability
The differing tissue-specific effects of ospemifene and tamoxifen translate to distinct safety profiles.
Table 5: Comparative Safety Profile
| Adverse Effect | Ospemifene | Tamoxifen |
| Endometrial Hyperplasia/Cancer | Low risk.[8] | Increased risk.[9] |
| Venous Thromboembolism (VTE) | Potential increased risk.[9] | Increased risk.[9] |
| Hot Flashes | Common side effect.[13] | Common side effect.[13] |
| Vaginal Dryness | Improves symptoms.[6] | Can be a side effect.[7] |
Signaling Pathways and Experimental Workflows
The differential actions of ospemifene and tamoxifen can be understood by examining their influence on estrogen receptor signaling pathways.
Figure 1: Simplified signaling pathway of SERMs, highlighting differential co-regulator recruitment leading to tissue-specific effects.
Figure 2: General experimental workflow for preclinical comparison of SERMs in an animal model.
Experimental Protocols
Competitive Estrogen Receptor Binding Assay
Objective: To determine the relative binding affinity of test compounds (ospemifene, tamoxifen) for the estrogen receptor.
Methodology:
-
Preparation of Receptor Source: A cytosol fraction containing estrogen receptors is prepared from a suitable tissue source, such as rat uterine tissue.
-
Incubation: A constant concentration of a radiolabeled estrogen (e.g., [3H]-estradiol) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: Techniques such as dextran-coated charcoal adsorption or hydroxylapatite precipitation are used to separate the receptor-bound radioligand from the free radioligand.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The relative binding affinity (RBA) is then calculated relative to a standard compound (e.g., estradiol).
DMBA-Induced Mammary Tumor Model in Rats
Objective: To evaluate the efficacy of SERMs in preventing the development of chemically induced mammary tumors.
Methodology:
-
Animal Model: Female Sprague-Dawley rats are typically used.
-
Carcinogen Induction: At a specific age (e.g., 50-55 days), a single oral gavage of 7,12-dimethylbenz[a]anthracene (DMBA) is administered to induce mammary tumors.
-
Treatment Groups: Animals are randomized into treatment groups receiving ospemifene, tamoxifen, or a vehicle control, administered orally on a daily basis.
-
Tumor Monitoring: Rats are palpated regularly to monitor for the appearance and growth of mammary tumors. The time to first tumor appearance and the total number of tumors per animal are recorded.
-
Histopathological Analysis: At the end of the study, tumors are excised, and histological analysis is performed to confirm the diagnosis of mammary carcinoma.
Assessment of Vaginal Atrophy in Clinical Trials
Objective: To assess the efficacy of ospemifene in treating the symptoms of vulvovaginal atrophy.
Methodology:
-
Patient Population: Postmenopausal women with moderate to severe symptoms of VVA are enrolled.
-
Treatment Arms: Participants are randomized to receive either ospemifene (e.g., 60 mg/day) or a placebo.
-
Efficacy Endpoints:
-
Vaginal Maturation Index (VMI): A sample of vaginal cells is collected and assessed for the percentage of superficial, intermediate, and parabasal cells. An increase in superficial cells and a decrease in parabasal cells indicate an improvement in vaginal atrophy.
-
Vaginal pH: The pH of the vaginal fluid is measured. A decrease in pH towards the premenopausal range is indicative of an estrogenic effect.
-
Patient-Reported Outcomes: Participants self-report the severity of their most bothersome symptom, typically dyspareunia, using a validated questionnaire.
-
-
Safety Assessments: Endometrial thickness is monitored via transvaginal ultrasound, and any adverse events are recorded.
References
- 1. Ospemifene: A Novel Option for the Treatment of Vulvovaginal Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. What is the mechanism of Ospemifene? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. Efficacy and safety of ospemifene in postmenopausal women with moderate-to-severe vaginal dryness: a phase 3, randomized, double-blind, placebo-controlled, multicenter trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of ospemifene on the female reproductive and urinary tracts: translation from preclinical models into clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endometrial safety of ospemifene: results of the phase 2/3 clinical development program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 10. Ospemifene for the treatment of dyspareunia associated with vulvar and vaginal atrophy: potential benefits in bone and breast - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of the Effects of the Selective Estrogen Receptor Modulators Ospemifene, Raloxifene, and Tamoxifen on Breast Tissue in Ex Vivo Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Overall Safety of Ospemifene in Postmenopausal Women from Placebo-Controlled Phase 2 and 3 Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Comparative Guide to Ospemifene Quantification Methodologies Across Laboratories
In the landscape of pharmaceutical analysis, the robust and reproducible quantification of active pharmaceutical ingredients (APIs) is paramount for ensuring drug safety and efficacy. This guide provides a comparative analysis of validated analytical methods for the quantification of ospemifene, a selective estrogen receptor modulator (SERM). While direct inter-laboratory cross-validation studies for a compound specifically named "vinyl ospemifene" are not publicly available, this document synthesizes data from various validated methods for ospemifene, offering a framework for researchers, scientists, and drug development professionals to compare methodologies and understand key performance indicators.
Ospemifene's therapeutic action is mediated through its binding to estrogen receptors, leading to the activation or blockade of estrogenic pathways depending on the tissue.[1] This tissue-selective activity makes it a valuable therapeutic agent for conditions such as vulvovaginal atrophy.[2][3][4][5] Accurate measurement of its concentration in biological matrices is crucial for pharmacokinetic and toxicokinetic studies.[6]
Comparative Analysis of Quantification Methods
The primary analytical techniques for ospemifene quantification in biological matrices, such as human plasma, are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC). These methods are chosen for their sensitivity, specificity, and accuracy. Below is a summary of validation parameters from different studies, illustrating the performance of these methods.
Table 1: Comparison of LC-MS/MS Method Performance for Ospemifene Quantification
| Parameter | Method 1 (LC-MS/MS)[7][8] | Method 2 (LC-MS/MS) |
| Linearity Range | 5.02 - 3025 ng/mL | Data Not Available |
| Correlation Coefficient (r²) | > 0.99 | Data Not Available |
| Lower Limit of Quantification (LLOQ) | 5.02 ng/mL | Data Not Available |
| Precision (%RSD) | < 15% | Data Not Available |
| Accuracy (%Bias) | Within ±15% | Data Not Available |
| Internal Standard | Ospemifene-d4 | Data Not Available |
Table 2: Comparison of HPLC Method Performance for Ospemifene Quantification
| Parameter | Method 1 (RP-HPLC)[9] | Method 2 (HPLC)[10] |
| Linearity Range | 10 - 50 µg/mL | Data Not Available |
| Correlation Coefficient (r²) | 0.999 | Data Not Available |
| Lower Limit of Quantification (LOQ) | 8.87 µg/mL | Data Not Available |
| Limit of Detection (LOD) | 3.67 µg/mL | Data Not Available |
| Precision (%RSD) | 0.5% (Repeatability), 1.0% (Intermediate) | Data Not Available |
| Accuracy (% Recovery) | 98.96% | Data Not Available |
Note: The tables above are populated with data from single-laboratory validation studies. A direct cross-laboratory comparison would involve analyzing the same set of samples at different laboratories using their respective validated methods to assess inter-laboratory variability.
Experimental Protocols: A Closer Look
A thorough understanding of the experimental methodologies is crucial for interpreting the performance data. The following sections detail the typical protocols for LC-MS/MS and HPLC quantification of ospemifene.
LC-MS/MS Method Protocol
A highly sensitive and specific LC-MS/MS method for the determination of ospemifene in human plasma has been developed and validated.[7][8]
-
Sample Preparation: Ospemifene and its internal standard (ospemifene-d4) are extracted from human plasma using solid-phase extraction (SPE) with polymeric sorbent cartridges.[7][8]
-
Chromatographic Separation: The separation is achieved on a C18 or a phenyl stationary phase column. A typical mobile phase consists of a mixture of methanol and an aqueous buffer like ammonium formate.[7][8]
-
Mass Spectrometric Detection: The analytes are detected using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode. This allows for high selectivity and sensitivity.
RP-HPLC Method Protocol
A reversed-phase HPLC (RP-HPLC) method provides a reliable alternative for ospemifene quantification.[9]
-
Sample Preparation: A stock solution of ospemifene is prepared by dissolving the standard in a suitable diluent. This is further diluted to prepare working standards.
-
Chromatographic Separation: The separation is performed on a C18 column. The mobile phase is typically a mixture of an aqueous buffer and an organic solvent like acetonitrile.[9]
-
Detection: An ultraviolet (UV) detector is used for the detection of ospemifene, with the detection wavelength set at an absorbance maximum for the compound.[9]
Visualizing the Science: Workflows and Pathways
To further elucidate the processes involved, the following diagrams illustrate the experimental workflow for ospemifene quantification and its signaling pathway.
Caption: Experimental workflow for ospemifene quantification.
Caption: Simplified signaling pathway of ospemifene.
Conclusion and Future Directions
The presented data from single-laboratory validations of LC-MS/MS and HPLC methods demonstrate that reliable and robust quantification of ospemifene in biological matrices is achievable. Both techniques offer good linearity, precision, and accuracy. The choice of method will often depend on the required sensitivity, with LC-MS/MS generally providing a lower limit of quantification.
To ensure data comparability and consistency across different research sites and clinical trials, conducting formal inter-laboratory cross-validation studies is highly recommended.[11][12] Such studies, where the same set of incurred samples are analyzed by multiple laboratories, are the gold standard for establishing the interchangeability of bioanalytical methods.[12] Future work should focus on performing these direct comparisons to provide a more definitive guide for researchers in the field.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Systematic indirect comparison of ospemifene versus local estrogens for vulvar and vaginal atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of ospemifene in postmenopausal women with moderate-to-severe vaginal dryness: a phase 3, randomized, double-blind, placebo-controlled, multicenter trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy, tolerability, and endometrial safety of ospemifene compared with current therapies for the treatment of vulvovaginal atrophy: a systematic literature review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy, tolerability, and endometrial safety of ospemifene compared with current therapies for the treatment of vulvovaginal atrophy: a systematic literature review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Determination of ospemifene in human plasma by LC-MS/MS and its application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pharmahealthsciences.net [pharmahealthsciences.net]
- 10. CN105954431A - Method for measuring substances relevant to ospemifene raw medicine through HPLC (high performance liquid chromatography) separation - Google Patents [patents.google.com]
- 11. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cross validation of pharmacokinetic bioanalytical methods: Experimental and statistical design - PubMed [pubmed.ncbi.nlm.nih.gov]
Vinyl Ospemifene: A Comparative Analysis of its Estrogenic and Anti-Estrogenic Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinyl ospemifene, a selective estrogen receptor modulator (SERM), presents a dualistic pharmacological profile, exhibiting both estrogenic and anti-estrogenic properties in a tissue-specific manner. This guide provides a comprehensive comparison of these opposing effects, supported by experimental data, to elucidate its mechanism of action and therapeutic potential. As a triphenylethylene derivative, this compound's unique interaction with estrogen receptors (ERs) allows it to mimic the beneficial effects of estrogen in some tissues while antagonizing its proliferative actions in others.[1][2][3] This tissue-selective activity is pivotal to its clinical applications, primarily in the treatment of vulvovaginal atrophy (VVA) in postmenopausal women.[4][5][6][7]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies, highlighting the differential effects of this compound.
Table 1: Estrogen Receptor Binding Affinity
| Compound | Estrogen Receptor α (ERα) IC50 (nM) | Estrogen Receptor β (ERβ) IC50 (nM) | Relative Binding Affinity vs. Estradiol |
| This compound | ~29 | ~46 | Lower |
IC50 (half maximal inhibitory concentration) values represent the concentration of the drug that inhibits 50% of the binding of a radiolabeled ligand to the receptor. A lower IC50 indicates a higher binding affinity.
Table 2: In Vitro Anti-Estrogenic Effects (Breast Cancer Cells)
| Cell Line | Assay | Endpoint | Result with this compound |
| MCF-7 (ER+) | Proliferation Assay | Inhibition of cell growth | Dose-dependent inhibition |
| MDA-MB-231 (ER-) | Proliferation Assay | Inhibition of cell growth | No significant inhibition |
Table 3: In Vivo Estrogenic Effects (Ovariectomized Rat Model)
| Tissue | Parameter | Dosage of this compound | Result |
| Vagina | Epithelial Thickness | 10 mg/kg/day | Significant increase, comparable to estradiol[5] |
| Uterus | Uterine Weight | 10 mg/kg/day | Slight increase, less than estradiol |
| Bone | Bone Mineral Density (Femur) | 1-10 mg/kg/day | Prevention of bone loss |
| Bone | Bone Turnover Markers | 60 mg/day (in humans) | Significant decrease in resorption markers[1] |
Table 4: Clinical Trial Data in Postmenopausal Women with VVA (60 mg/day this compound vs. Placebo)
| Parameter | Baseline | Change with this compound | Change with Placebo | p-value |
| Vaginal Superficial Cells (%) | <5% | Increase of ~10%[8] | Increase of ~2%[8] | <0.001 |
| Vaginal Parabasal Cells (%) | >5% | Decrease of 30-40%[8] | Decrease of 0-4%[8] | <0.001 |
| Vaginal pH | >5.0 | Significant decrease[4][6] | Minimal change[4][6] | <0.001 |
| Endometrial Thickness (mm) | ~2.2 mm | Mean increase of 0.82 mm at 52 weeks | Mean increase of 0.07 mm at 52 weeks | Not statistically significant |
| Incidence of Endometrial Hyperplasia | N/A | <1% | 0% | Not statistically significant |
Experimental Protocols
Estrogen Receptor Competitive Binding Assay
Objective: To determine the binding affinity of this compound for ERα and ERβ.
Methodology:
-
Preparation of Receptor Source: Cytosol from rat uteri or recombinant human ERα and ERβ are used as the source of estrogen receptors.
-
Radioligand: [³H]-Estradiol is used as the radiolabeled ligand that binds to the estrogen receptors.
-
Competitive Binding: A constant concentration of [³H]-Estradiol and the receptor source are incubated with increasing concentrations of unlabeled this compound.
-
Separation of Bound and Free Ligand: Hydroxylapatite (HAP) assay or dextran-coated charcoal is used to separate the receptor-bound [³H]-Estradiol from the free radioligand.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]-Estradiol (IC50) is calculated to determine its binding affinity.
In Vitro Cell Proliferation Assay (MCF-7 Breast Cancer Cells)
Objective: To assess the anti-estrogenic effect of this compound on the proliferation of estrogen-dependent breast cancer cells.
Methodology:
-
Cell Culture: MCF-7 cells (an ER-positive human breast adenocarcinoma cell line) are maintained in a suitable culture medium supplemented with fetal bovine serum.
-
Hormone Deprivation: Prior to the experiment, cells are cultured in a phenol red-free medium with charcoal-stripped serum to remove any estrogenic compounds.
-
Treatment: Cells are seeded in multi-well plates and treated with various concentrations of this compound, with or without 17β-estradiol as a positive control for proliferation.
-
Incubation: The cells are incubated for a defined period, typically 3 to 6 days.
-
Assessment of Proliferation: Cell proliferation is measured using methods such as the MTT assay, which measures mitochondrial activity, or by direct cell counting.
-
Data Analysis: The effect of this compound on cell proliferation is expressed as a percentage of the control (vehicle-treated) cells.
In Vivo Uterotrophic Assay in Immature Rats
Objective: To evaluate the estrogenic (uterotrophic) activity of this compound in vivo.
Methodology:
-
Animal Model: Immature female rats (approximately 21 days old) are used. Their uteruses are sensitive to estrogenic stimulation.
-
Treatment: The rats are administered this compound orally or via subcutaneous injection for three consecutive days. A positive control group receives estradiol, and a negative control group receives the vehicle.
-
Necropsy: On the day after the final dose, the animals are euthanized, and their uteruses are carefully dissected and weighed (wet and blotted weight).
-
Data Analysis: A significant increase in uterine weight compared to the vehicle control group indicates an estrogenic effect.
Ovariectomized (OVX) Rat Model for Bone Density Studies
Objective: To determine the estrogenic effect of this compound on bone in a postmenopausal osteoporosis model.
Methodology:
-
Animal Model: Adult female rats are ovariectomized to induce estrogen deficiency, which leads to bone loss, mimicking postmenopausal osteoporosis. Sham-operated animals serve as controls.
-
Treatment: Following a recovery period to allow for the establishment of bone loss, the OVX rats are treated daily with this compound or a vehicle control for several weeks or months.
-
Bone Mineral Density (BMD) Measurement: BMD of the femur and/or lumbar spine is measured at baseline and at the end of the treatment period using dual-energy X-ray absorptiometry (DEXA).
-
Biochemical Markers: Serum and urine samples can be collected to measure markers of bone formation (e.g., osteocalcin) and bone resorption (e.g., C-telopeptide).
-
Data Analysis: Changes in BMD and bone turnover markers in the this compound-treated group are compared to the OVX control group to assess the bone-protective effects.
Signaling Pathways and Experimental Workflows
Conclusion
This compound exhibits a clinically significant dual-action profile as a selective estrogen receptor modulator. Its estrogenic agonist effects are prominent in the vaginal epithelium and bone, providing the therapeutic basis for its use in treating vulvovaginal atrophy and its potential for bone protection in postmenopausal women.[1] Conversely, its anti-estrogenic, or antagonist, activity is observed in breast tissue, where it inhibits the proliferation of estrogen receptor-positive cancer cells, suggesting a favorable safety profile concerning breast cancer risk.[3] The effects on the endometrium appear to be minimal, with a low risk of hyperplasia, further distinguishing it from traditional estrogen therapies.[9] This tissue-specific pharmacology underscores the importance of SERMs in providing targeted therapeutic benefits while minimizing undesirable side effects. Further research into the precise molecular mechanisms governing its tissue selectivity will continue to refine its clinical applications and may unveil new therapeutic opportunities.
References
- 1. Ospemifene: A Novel Option for the Treatment of Vulvovaginal Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Ospemifene? [synapse.patsnap.com]
- 3. Tissue selectivity of ospemifene: pharmacologic profile and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research Portal [scholarship.libraries.rutgers.edu]
- 5. Safety and efficacy of ospemifene for the treatment of dyspareunia associated with vulvar and vaginal atrophy due to menopause - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ospemifene in clinical practice for vulvo-vaginal atrophy: results at 3 months of follow-up of use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. The clinical relevance of the effect of ospemifene on symptoms of vulvar and vaginal atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of ospemifene on the female reproductive and urinary tracts: translation from preclinical models into clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Activity of Ospemifene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo pharmacological activities of ospemifene, a selective estrogen receptor modulator (SERM). The data presented herein is intended to facilitate a deeper understanding of the correlation between preclinical laboratory findings and the observed effects in living organisms, aiding in further research and development. While the initial query mentioned "vinyl ospemifene," the available scientific literature predominantly focuses on ospemifene. It is plausible that "this compound" refers to a related chemical entity or an impurity, but for the purpose of this guide, we will focus on the extensively studied parent compound, ospemifene.
Executive Summary
Ospemifene exhibits a tissue-selective estrogen agonist and antagonist profile. In vitro studies demonstrate its binding affinity for estrogen receptors (ERα and ERβ) and its effects on various cell lines. In vivo studies in animal models and clinical trials in humans have characterized its efficacy, particularly in treating dyspareunia, a symptom of vulvovaginal atrophy, as well as its pharmacokinetic profile and effects on different organ systems. This guide synthesizes the available quantitative data and experimental methodologies to provide a clear comparison of ospemifene's activity in these different settings.
Mechanism of Action: Estrogen Receptor Modulation
Ospemifene's biological effects are mediated through its interaction with estrogen receptors. Upon binding, it induces conformational changes in the receptor, leading to the recruitment of co-activator or co-repressor proteins in a tissue-specific manner. This differential recruitment dictates whether ospemifene will act as an estrogen agonist or antagonist in a particular tissue.[1][2]
Figure 1: Simplified signaling pathway of Ospemifene's action as a Selective Estrogen Receptor Modulator (SERM).
In Vitro Activity Data
The in vitro activity of ospemifene has been characterized through various assays, primarily focusing on its interaction with estrogen receptors and its effects on cell proliferation and metabolism.
Estrogen Receptor Binding Affinity
Ospemifene demonstrates binding to both ERα and ERβ. The half-maximal inhibitory concentration (IC50) values indicate its potency in competing with estradiol for receptor binding.
| Parameter | ERα | ERβ | Reference |
| IC50 | 0.8 µM | 1.7 µM | [3] |
| Relative Binding Affinity | Similar affinity for ERα and ERβ | Lower overall affinity than estradiol | [4] |
Effects on Cell Proliferation (MCF-7 Breast Cancer Cells)
In estrogen receptor-positive breast cancer cell lines like MCF-7, ospemifene has been shown to inhibit cell proliferation, supporting its antagonistic effect in breast tissue.[1]
| Cell Line | Effect | Concentration | Reference |
| MCF-7 | Growth inhibition | Dose-dependent | [1] |
| MTag 34 | No significant effect on cell growth | 0.01 - 6.6 µM | [5] |
Cytochrome P450 (CYP) Inhibition
In vitro studies using human liver microsomes have identified ospemifene as a weak inhibitor of several CYP enzymes.
| CYP Isoform | IC50 (µM) | Reference |
| CYP2B6 | 7.8 | [6] |
| CYP2C9 | 10 | [6] |
| CYP2C19 | 35 | [6] |
In Vivo Activity Data
In vivo studies in animal models and humans have been crucial in determining the tissue-selective effects and pharmacokinetic profile of ospemifene.
Efficacy in Ovariectomized (OVX) Rat Model of Vaginal Atrophy
The OVX rat is a predictive model for postmenopausal vulvovaginal atrophy. Ospemifene has demonstrated estrogenic effects on the vaginal epithelium in this model.[4]
| Parameter | Ospemifene | 4-hydroxyospemifene (Metabolite) | Reference |
| ED50 (Vaginal Epithelial Height) | 0.39 mg/kg/day | 0.28 mg/kg/day | [4] |
| ED50 (Vaginal Weight) | 0.48 mg/kg/day | 4.6 mg/kg/day | [4] |
Pharmacokinetic Parameters in Humans and Animal Models
Pharmacokinetic studies have been conducted in various species to understand the absorption, distribution, metabolism, and excretion (ADME) of ospemifene.
| Species | Dose | Tmax (hours) | Cmax | AUC | t1/2 (hours) | Reference |
| Human (fasted) | 60 mg single dose | 2 (range 1-8) | 533 ng/mL | 4165 ng·hr/mL | ~26 | [3] |
| Human (fed) | 60 mg single dose | 2.5 (range 1-6) | 1198 ng/mL | 7521 ng·hr/mL | ~26 | [3] |
| Human (multiple dose) | 60 mg/day | 1.5 | 612 ng/mL | - | 29.1 | [7][8] |
| Rhesus Macaque | 35 mg/kg/week | 4-5 | - | - | ~22 | [9][10] |
| Rat | - | - | - | - | - | [11] |
| Mouse | - | - | - | - | - | [12] |
| Dog | - | - | - | - | - | [12] |
Note: Pharmacokinetic parameters can vary significantly between studies and individuals. The data presented here is a summary of reported values.
Correlation of In Vitro and In Vivo Activity
A key aspect of drug development is understanding how in vitro findings translate to in vivo efficacy and safety. For ospemifene, a clear correlation can be observed in several areas:
-
Estrogen Receptor Binding and Vaginal Efficacy: The in vitro binding of ospemifene to estrogen receptors translates to its in vivo estrogenic effects on the vaginal epithelium, as demonstrated in the ovariectomized rat model and in clinical trials showing improvement in vaginal atrophy.[4][6]
-
CYP Inhibition and Drug Interactions: The weak in vitro inhibition of CYP enzymes by ospemifene at clinically relevant concentrations is consistent with the low risk of significant drug-drug interactions observed in in vivo studies.[6]
-
Metabolism: In vitro studies using liver microsomes correctly predicted the major metabolites of ospemifene, such as 4-hydroxyospemifene, which were subsequently confirmed in in vivo studies in humans and other species.[12][13] Generally, in vitro metabolite profiles were predictive of the in vivo profiles.[12]
Figure 2: Correlation between in vitro findings and in vivo observations for Ospemifene.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of ospemifene.
Estrogen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with radiolabeled estradiol for binding to estrogen receptors.
Figure 3: Workflow for Estrogen Receptor Competitive Binding Assay.
Detailed Steps:
-
Preparation of Rat Uterine Cytosol: Uteri from ovariectomized rats are homogenized in a buffer solution. The homogenate is then centrifuged to separate the cytosolic fraction containing the estrogen receptors.
-
Incubation: A constant amount of the uterine cytosol and a fixed concentration of radiolabeled 17β-estradiol ([³H]E₂) are incubated with increasing concentrations of the test compound (ospemifene).
-
Separation of Bound and Free Ligand: Methods such as hydroxylapatite (HAP) precipitation or dextran-coated charcoal are used to separate the receptor-bound [³H]E₂ from the unbound [³H]E₂.
-
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]E₂ (IC50) is determined by plotting the percentage of inhibition against the logarithm of the competitor concentration.
MCF-7 Cell Proliferation Assay
This assay is used to assess the estrogenic or anti-estrogenic effects of a compound on the proliferation of estrogen receptor-positive breast cancer cells.
Detailed Steps:
-
Cell Culture: MCF-7 cells are cultured in a phenol red-free medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous estrogens.
-
Seeding: Cells are seeded into multi-well plates at a specific density.
-
Treatment: After a period of hormone deprivation, the cells are treated with various concentrations of the test compound (ospemifene), with or without the presence of 17β-estradiol.
-
Incubation: The cells are incubated for a period of several days (typically 6 days).
-
Assessment of Proliferation: Cell proliferation can be measured using various methods, such as:
-
Direct Cell Counting: Using a hemocytometer or an automated cell counter.
-
DNA Quantification: Using fluorescent dyes that bind to DNA (e.g., SYBR Green).
-
Metabolic Assays: Such as the MTS or MTT assay, which measure mitochondrial activity.
-
-
Data Analysis: The effect of the compound on cell proliferation is quantified, and parameters like the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50) are calculated.
Ovariectomized (OVX) Rat Model of Vaginal Atrophy
This animal model is widely used to mimic the hypoestrogenic state of menopause and to evaluate the efficacy of treatments for vaginal atrophy.[14]
Detailed Steps:
-
Ovariectomy: Adult female rats undergo bilateral ovariectomy to induce a state of estrogen deficiency. Sham-operated animals serve as controls.[14]
-
Acclimatization: A post-operative recovery and acclimatization period (typically 2-3 weeks) allows for the development of vaginal atrophy.[14]
-
Treatment: The ovariectomized rats are then treated with the test compound (ospemifene), a vehicle control, or a positive control (e.g., estradiol) for a specified duration (e.g., 2 weeks).[4]
-
Evaluation of Vaginal Effects: At the end of the treatment period, the following parameters are assessed:
-
Vaginal Weight: The wet weight of the excised vagina is measured.
-
Histology: Vaginal tissues are processed for histological examination to assess epithelial thickness, cell types (parabasal, intermediate, superficial), and mucification.
-
Vaginal pH: The pH of the vaginal lumen is measured.
-
-
Data Analysis: The effects of the treatment are compared to the control groups to determine the efficacy of the compound in reversing the signs of vaginal atrophy. The dose at which 50% of the maximal effect is observed (ED50) can be calculated.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics, pharmacodynamics and clinical efficacy of ospemifene for the treatment of dyspareunia and genitourinary syndrome of menopause - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Vaginal effects of ospemifene in the ovariectomized rat preclinical model of menopause - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ospemifene and 4-Hydroxyospemifene Effectively Prevent and Treat Breast Cancer in the MTag.Tg Transgenic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. Single-dose and steady-state pharmacokinetics of ospemifene, a selective estrogen receptor modulator, in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacologic effects of ospemifene in rhesus macaques: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacologic effects of ospemifene in rhesus macaques: a pilot study. | Semantic Scholar [semanticscholar.org]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ospemifene metabolism in humans in vitro and in vivo: metabolite identification, quantitation, and CYP assignment of major hydroxylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Establishment of a Vaginal Atrophy Rat Model and its Application in Pharmacodynamic Evaluation [slarc.org.cn]
A Comparative Guide to Assessing the Purity of Commercial Vinyl Ospemifene Standards
For researchers, scientists, and drug development professionals, the purity of a reference standard is paramount for accurate analytical method development, validation, and impurity profiling. This guide provides a framework for assessing the purity of commercially available vinyl ospemifene standards. As direct comparative data from suppliers is not publicly available, this guide presents a comprehensive methodology and illustrative data to empower researchers to conduct their own evaluations.
This compound, a potential impurity and related substance of the selective estrogen receptor modulator (SERM) ospemifene, is a critical reference material for quality control in pharmaceutical development. Ensuring the high purity of its standard is essential for the accurate quantification of this impurity in drug substances and finished products.
Comparison of this compound Standards
The following table summarizes hypothetical purity data for commercially available this compound reference standards from three representative suppliers. This data is for illustrative purposes to demonstrate a comparative analysis. Researchers should always refer to the Certificate of Analysis (CoA) provided by the supplier and verify the purity independently.
| Supplier | Lot Number | Stated Purity (%) | Key Impurity 1 (%) | Key Impurity 2 (%) | Total Impurities (%) |
| Supplier A | VOS-2024-001 | 99.8 | 0.05 | 0.03 | 0.15 |
| Supplier B | VOS-A-102 | 99.5 | 0.10 | 0.08 | 0.35 |
| Supplier C | 202401-VOS | 99.9 (by qNMR) | Not Detected | 0.02 | 0.08 |
Experimental Protocols for Purity Assessment
A robust assessment of this compound purity involves a multi-faceted approach, primarily relying on High-Performance Liquid Chromatography (HPLC) for separation and quantification of the main component and any impurities.
High-Performance Liquid Chromatography (HPLC) Method for Purity Determination
This method is designed to separate this compound from its potential process-related impurities and degradation products.
1. Instrumentation and Columns:
-
HPLC System: A gradient-capable HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a suitable starting point.
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 230 nm.
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.
4. Analysis:
-
Inject equal volumes (e.g., 10 µL) of the standard and sample solutions.
-
Purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.
Structural Elucidation and Identification of Impurities
For the identification of any unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool.
1. LC-MS System:
-
Couple the HPLC system to a mass spectrometer (e.g., a quadrupole time-of-flight or ion trap instrument).
2. Ionization:
-
Use electrospray ionization (ESI) in positive ion mode.
3. Data Analysis:
-
The mass-to-charge ratio (m/z) of the impurity peaks can provide information about their molecular weight.
-
Fragmentation patterns (MS/MS) can be used to deduce the structure of the impurities.
Potential Impurities
Based on the structure of this compound and general synthetic routes for related compounds, potential impurities could include:
-
Geometric Isomers: The (E)-isomer of this compound.
-
Starting Material Residues: Unreacted precursors from the synthesis.
-
By-products: Compounds formed from side reactions during synthesis.
-
Degradation Products: Products formed from the decomposition of this compound.
Experimental and Logical Workflows
The following diagrams illustrate the key workflows for assessing the purity of this compound standards.
Comparative Binding Affinity of Ospemifene to Estrogen Receptors Alpha and Beta
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data
Ospemifene, a selective estrogen receptor modulator (SERM), demonstrates differential binding affinity to the two main estrogen receptor subtypes, ER-alpha (ERα) and ER-beta (ERβ). This selective interaction is fundamental to its tissue-specific estrogenic and anti-estrogenic effects. This guide provides a comparative analysis of the binding affinity of ospemifene for ERα and ERβ, supported by available quantitative data, and outlines the general experimental methodologies used to determine these affinities.
It is important to note that while the user requested information on "vinyl ospemifene," a thorough search of scientific literature and chemical databases did not yield any specific binding affinity data for a compound with this name. "this compound" is mentioned as a derivative or impurity of ospemifene, but no dedicated studies on its receptor binding profile were found. Therefore, this guide will focus on the well-characterized binding properties of ospemifene.
Quantitative Binding Affinity Data
The binding affinity of ospemifene to ERα and ERβ is typically determined through competitive binding assays, which measure the concentration of the compound required to displace a radiolabeled estrogen, such as [³H]-estradiol, from the receptor. The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. A lower IC50 value indicates a higher binding affinity.
| Compound | Estrogen Receptor Subtype | IC50 (µM) |
| Ospemifene | ER-alpha (ERα) | 0.8[1][2] |
| Ospemifene | ER-beta (ERβ) | 1.7[1][2] |
Table 1: Comparative Binding Affinity of Ospemifene to ERα and ERβ.
The data clearly indicates that ospemifene possesses a higher binding affinity for ERα compared to ERβ, as evidenced by the lower IC50 value for ERα.
Experimental Protocols: Competitive Binding Assay
While the specific protocols for the experiments yielding the above IC50 values are not publicly detailed, a general methodology for a competitive estrogen receptor binding assay is well-established. The following outlines a typical workflow for such an experiment.
1. Receptor Preparation:
-
Human recombinant ERα and ERβ are expressed and purified from a suitable expression system (e.g., insect cells or E. coli).
-
Alternatively, tissue extracts rich in estrogen receptors, such as uterine cytosol from ovariectomized rats, can be used.
2. Ligand Preparation:
-
A radiolabeled ligand, typically [³H]-17β-estradiol, is used as the tracer.
-
A series of concentrations of the unlabeled competitor compound (ospemifene) are prepared.
3. Incubation:
-
A constant concentration of the estrogen receptor preparation and the radiolabeled ligand are incubated with varying concentrations of the competitor compound.
-
The incubation is carried out in a suitable buffer at a specific temperature (e.g., 4°C or room temperature) for a sufficient period to reach equilibrium.
4. Separation of Bound and Free Ligand:
-
After incubation, the receptor-bound radioligand must be separated from the unbound radioligand. Common methods include:
-
Dextran-coated charcoal (DCC) adsorption: DCC adsorbs the free radioligand, while the larger receptor-ligand complex remains in the supernatant.
-
Hydroxylapatite (HAP) assay: HAP binds the receptor-ligand complex, which can then be separated by centrifugation.
-
Filter binding assays: The mixture is passed through a filter that retains the receptor-ligand complex.
-
5. Quantification:
-
The amount of radioactivity in the bound fraction is measured using a scintillation counter.
6. Data Analysis:
-
The data is plotted as the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.
-
A sigmoidal dose-response curve is generated, from which the IC50 value is determined.
References
A Comparative Guide to Stability-Indicating Methods for Ospemifene and Its Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of stability-indicating analytical methods for the quantification of ospemifene and the detection of its impurities. The information presented herein is crucial for ensuring the quality, safety, and efficacy of ospemifene drug products throughout their shelf life. This document details experimental protocols and presents comparative data to aid in the selection and implementation of appropriate analytical strategies in a research and development setting.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method is critical for the accurate assessment of a drug's stability. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique for routine quality control. For higher sensitivity and specificity, especially in the identification and quantification of impurities at trace levels, Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS/MS) is the method of choice.
Below is a comparative summary of validation parameters for representative HPLC-UV and UPLC-MS/MS methods developed for ospemifene analysis.
Table 1: Comparison of Validation Parameters for HPLC-UV and UPLC-MS/MS Methods for Ospemifene
| Validation Parameter | HPLC-UV Method[1] | UPLC-MS/MS Method[2][3] |
| Linearity Range | 10 - 50 µg/mL | 5.02 - 3025 ng/mL |
| Correlation Coefficient (r²) | 0.999 | > 0.99 |
| Accuracy (% Recovery) | 98.96% | Not explicitly stated, but method validated as per FDA guidelines |
| Precision (% RSD) | Repeatability: 0.5%, Intermediate Precision: 1.0% | Not explicitly stated, but method validated as per FDA guidelines |
| Limit of Detection (LOD) | 3.67 µg/mL | Not explicitly stated |
| Limit of Quantification (LOQ) | 8.87 µg/mL | 5.02 ng/mL |
Known Impurities of Ospemifene
Understanding the potential impurities of a drug substance is fundamental to developing a robust stability-indicating method. The manufacturing process and degradation pathways can lead to the formation of several related substances. A non-exhaustive list of known ospemifene impurities is provided below.[4][5]
Table 2: Known Impurities of Ospemifene
| Impurity Name | Molecular Formula | Molecular Weight |
| (Z)-2-(4-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenoxy)acetic Acid | C₂₄H₂₁ClO₃ | 392.88 |
| Ethyl (Z)-2-(4-(4-chloro-1,2-diphenylbut-1-en-1-yl)phenoxy)acetate | C₂₆H₂₅ClO₃ | 420.93 |
| (E)-4-(4-Chloro-1,2-diphenylbut-I-en-I-yl)phenol | C₂₂H₁₉ClO | 334.84 |
| Ospemifene Glucuronide | C₃₀H₃₁ClO₈ | 555.02 |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the validation of any analytical method. The following sections outline the methodologies for forced degradation studies and method validation as per the International Council for Harmonisation (ICH) guidelines.
Forced Degradation Studies
Forced degradation studies are performed to demonstrate the specificity of the analytical method by intentionally degrading the drug substance under various stress conditions.[6][7][8][9][10] This helps in identifying the likely degradation products and assessing the intrinsic stability of the molecule.
1. Acid Hydrolysis:
-
Procedure: Dissolve ospemifene in a suitable solvent and add 0.1 M hydrochloric acid. Reflux the solution for a specified period (e.g., 2-8 hours) at a controlled temperature (e.g., 60-80°C).
-
Neutralization: After the stress period, cool the solution to room temperature and neutralize it with an equivalent concentration of sodium hydroxide.
-
Analysis: Dilute the sample to a suitable concentration and analyze using the developed chromatographic method.
2. Base Hydrolysis:
-
Procedure: Dissolve ospemifene in a suitable solvent and add 0.1 M sodium hydroxide. Reflux the solution for a specified period (e.g., 2-8 hours) at a controlled temperature (e.g., 60-80°C).
-
Neutralization: After the stress period, cool the solution to room temperature and neutralize it with an equivalent concentration of hydrochloric acid.
-
Analysis: Dilute the sample to a suitable concentration and analyze.
3. Oxidative Degradation:
-
Procedure: Dissolve ospemifene in a suitable solvent and add 3-30% hydrogen peroxide solution. Keep the solution at room temperature for a specified period (e.g., 24 hours), protected from light.
-
Analysis: Dilute the sample to a suitable concentration and analyze.
4. Thermal Degradation:
-
Procedure: Expose the solid drug substance to dry heat in a calibrated oven at a high temperature (e.g., 105°C) for a specified duration (e.g., 48 hours).
-
Sample Preparation: After exposure, allow the sample to cool to room temperature, weigh accurately, dissolve in a suitable solvent, and dilute to the required concentration for analysis.
5. Photolytic Degradation:
-
Procedure: Expose the solid drug substance and the drug product to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.
-
Sample Preparation: Prepare solutions of the exposed samples for analysis. A sample protected from light should be analyzed as a control.
Method Validation Protocol
The developed analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[11][12][13][14][15]
Table 3: ICH Q2(R1) Validation Parameters and Acceptance Criteria
| Validation Parameter | Purpose | Acceptance Criteria (Typical) |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. | The peak for ospemifene should be pure and well-resolved from any impurity or degradation product peaks (Peak Purity Index > 0.99). |
| Linearity | To demonstrate that the analytical response is directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) ≥ 0.995 for a minimum of five concentration levels. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | For assay: 80-120% of the test concentration. For impurities: From the reporting threshold to 120% of the specification. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | For assay: 98.0% to 102.0% recovery. For impurities: Recovery within 80.0% to 120.0% of the theoretical value. |
| Precision (Repeatability and Intermediate Precision) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. | Relative Standard Deviation (RSD) ≤ 2.0% for repeatability and intermediate precision for the assay of ospemifene. For impurities, RSD should be ≤ 10.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. Precision at the LOQ should have an RSD ≤ 10%. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | The system suitability parameters should remain within the acceptance criteria when method parameters (e.g., pH of mobile phase, column temperature, flow rate) are slightly varied. |
Visualizing the Workflow
Graphical representations of experimental workflows can provide a clear and concise overview of the entire process, from sample preparation to data analysis.
Caption: Experimental Workflow for Method Validation
Caption: Forced Degradation Pathways of Ospemifene
References
- 1. pharmahealthsciences.net [pharmahealthsciences.net]
- 2. researchgate.net [researchgate.net]
- 3. Determination of ospemifene in human plasma by LC-MS/MS and its application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. pharmainfo.in [pharmainfo.in]
- 7. scispace.com [scispace.com]
- 8. rjptonline.org [rjptonline.org]
- 9. journals.ekb.eg [journals.ekb.eg]
- 10. researchgate.net [researchgate.net]
- 11. How to Develop a Stability-Indicating Method in Compliance with ICH Q2(R1) – StabilityStudies.in [stabilitystudies.in]
- 12. altabrisagroup.com [altabrisagroup.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. ema.europa.eu [ema.europa.eu]
- 15. fda.gov [fda.gov]
Genotoxicity Profile: A Comparative Analysis of Ospemifene and Vinyl Ospemifene
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the available genotoxicity data for the selective estrogen receptor modulator (SERM) ospemifene and its derivative, vinyl ospemifene.
Currently, a direct comparative assessment of the genotoxicity of this compound and ospemifene is not feasible due to the absence of publicly available genotoxicity data for this compound. While this compound is recognized as a chemical derivative of ospemifene and is available from commercial suppliers, no studies evaluating its potential to induce genetic damage were identified in a comprehensive literature search.
In contrast, ospemifene has undergone a standard battery of genotoxicity tests as part of its preclinical safety assessment. The available data consistently demonstrate that ospemifene is not genotoxic.
Quantitative Genotoxicity Data for Ospemifene
The following table summarizes the key findings from in vitro and in vivo genotoxicity studies conducted on ospemifene.
| Genotoxicity Assay | Test System | Concentration/Dose Levels Tested | Metabolic Activation (S9) | Results |
| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium strains | Not specified in available literature | With and without | Non-mutagenic[1] |
| In Vitro Mammalian Cell Gene Mutation Test | Mouse lymphoma L5178Y cells (tk locus) | Not specified in available literature | With and without | Non-mutagenic[1] |
| In Vivo Mammalian Erythrocyte Micronucleus Test | Mouse bone marrow | Not specified in available literature | N/A | No increase in micronucleated erythrocytes[1] |
| In Vivo DNA Adduct Determination | Rat liver | Not specified in available literature | N/A | No evidence of DNA adduct formation[1] |
Experimental Protocols for Key Genotoxicity Assays
Detailed methodologies for the standard genotoxicity assays performed on ospemifene are outlined below. These protocols are based on internationally recognized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD).
Bacterial Reverse Mutation Assay (Ames Test)
This assay evaluates the potential of a substance to induce gene mutations in several strains of Salmonella typhimurium.
-
Test Strains: A set of specific Salmonella typhimurium strains with pre-existing mutations in the histidine operon are used. These mutations render the bacteria unable to synthesize histidine, an essential amino acid.
-
Exposure: The bacterial strains are exposed to various concentrations of the test substance, both with and without an exogenous metabolic activation system (S9 mix derived from rat liver homogenates). The S9 mix is included to simulate mammalian metabolism.
-
Incubation: The treated bacteria are plated on a minimal agar medium that lacks histidine.
-
Evaluation: The plates are incubated for 48-72 hours. Only bacteria that have undergone a reverse mutation (reversion) to regain the ability to synthesize histidine will grow and form visible colonies. The number of revertant colonies in the treated plates is compared to the number in the solvent control plates. A significant, dose-dependent increase in revertant colonies indicates a mutagenic potential.
In Vitro Mammalian Cell Gene Mutation Test
This assay assesses the ability of a test substance to induce forward mutations at a specific gene locus in mammalian cells in culture.
-
Cell Line: A suitable mammalian cell line, such as mouse lymphoma L5178Y cells, which are heterozygous at the thymidine kinase (tk) locus, is used.
-
Exposure: The cells are treated with a range of concentrations of the test substance, with and without metabolic activation (S9 mix).
-
Mutation Expression: After the treatment period, the cells are cultured for a period to allow for the expression of any induced mutations.
-
Selection: The cells are then plated in a selective medium containing a cytotoxic agent, such as trifluorothymidine (TFT). Cells with a functional TK enzyme will incorporate TFT and be killed, while mutant cells lacking TK activity will survive and form colonies.
-
Evaluation: The number of mutant colonies is counted, and the mutation frequency is calculated and compared to the solvent control. A significant, dose-related increase in the mutation frequency suggests a mutagenic effect.
In Vivo Mammalian Erythrocyte Micronucleus Test
This test detects damage to chromosomes or the mitotic apparatus in erythroblasts in the bone marrow of treated animals.
-
Animal Model: Typically, mice or rats are used.
-
Administration: The test substance is administered to the animals, usually via oral gavage or intraperitoneal injection, at one or more dose levels.
-
Sample Collection: At appropriate intervals after treatment, bone marrow is extracted from the femur or tibia.
-
Slide Preparation: The bone marrow cells are smeared onto microscope slides and stained to differentiate polychromatic erythrocytes (PCEs; immature red blood cells) from normochromatic erythrocytes (NCEs; mature red blood cells).
-
Analysis: The slides are analyzed under a microscope to determine the frequency of micronucleated PCEs. Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. The ratio of PCEs to NCEs is also assessed to determine if the test substance is cytotoxic to the bone marrow. A significant, dose-dependent increase in the frequency of micronucleated PCEs indicates that the substance is clastogenic (causes chromosome breakage) or aneugenic (causes chromosome loss).
Standard Genotoxicity Testing Workflow
The following diagram illustrates a typical workflow for assessing the genotoxicity of a test compound.
References
Safety Operating Guide
Navigating the Disposal of Vinyl Ospemifene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Vinyl Ospemifene, a compound utilized in pharmaceutical research, requires careful handling and disposal to mitigate potential hazards. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance with regulatory standards and fostering a culture of safety.
Understanding the Regulatory Landscape
The disposal of pharmaceutical and chemical waste is governed by stringent regulations from agencies such as the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[1] Pharmaceutical waste is broadly categorized as hazardous or non-hazardous.[1][2] Hazardous waste, as defined by the Resource Conservation and Recovery Act (RCRA), includes substances that are listed as hazardous or exhibit characteristics such as ignitability, corrosivity, reactivity, or toxicity.[1]
Step-by-Step Disposal Protocol for this compound
Researchers must adhere to the following procedures to ensure the safe and compliant disposal of this compound:
-
Hazard Assessment: Before disposal, a qualified individual must assess the waste to determine if it meets the criteria for hazardous waste under federal, state, and local regulations. This assessment should consider the information from the Safety Data Sheet of related compounds and any institutional knowledge of the material.
-
Segregation of Waste: this compound waste must be segregated from non-hazardous waste streams. This includes contaminated personal protective equipment (PPE), labware, and any solutions containing the compound.
-
Containerization and Labeling:
-
Use a dedicated, leak-proof, and chemically compatible waste container.
-
Clearly label the container with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's hazardous waste management program.
-
Keep the container closed except when adding waste.
-
-
Accumulation and Storage:
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure and away from incompatible materials.[4]
-
Adhere to the accumulation time limits specified by RCRA and your state's regulations.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Do not dispose of this compound down the drain or in the regular trash.[2][5][6] The EPA prohibits the sewering of hazardous waste pharmaceuticals.[5]
-
Hazardous pharmaceutical waste is typically incinerated at a permitted hazardous waste facility.[2]
-
Quantitative Data Summary
For laboratory-scale quantities of research compounds, specific quantitative disposal limits are generally not provided in publicly available documents. The primary determinant for disposal procedures is the hazardous characteristic of the waste, not the quantity. All quantities of waste determined to be hazardous must be managed according to hazardous waste regulations.
| Data Point | Value/Guideline | Source |
| RCRA Hazardous Waste Status | Assumed hazardous based on related compounds | [3][4] |
| Prohibited Disposal Methods | Sewering (draining), regular trash | [2][5][6] |
| Recommended Disposal Method | Incineration via a licensed hazardous waste contractor | [2] |
Experimental Protocols
This document provides operational guidance for disposal and does not cite specific experimental protocols involving this compound. Researchers should consult their approved experimental protocols for handling and in-lab inactivation procedures before generating waste.
Visualizing the Disposal Workflow
To aid in the decision-making process for the proper disposal of this compound, the following workflow diagram illustrates the key steps and considerations.
Caption: Decision workflow for the proper disposal of this compound waste.
By adhering to these procedures and utilizing the provided workflow, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Essential Safety and Logistics for Handling Vinyl Ospemifene
Disclaimer: No specific Safety Data Sheet (SDS) for Vinyl Ospemifene was identified. The following guidance is based on the safety data for the closely related compound, Ospemifene, and general best practices for handling potent pharmaceutical compounds. Researchers, scientists, and drug development professionals should conduct a thorough, substance-specific risk assessment before handling this compound.
This compound is a derivative of Ospemifene, a selective estrogen receptor modulator (SERM).[1] As such, it should be handled with care, assuming it may have similar biological activity and potential hazards. The following sections provide essential, immediate safety and logistical information for handling this compound in a laboratory setting.
Hazard Identification and Classification (Based on Ospemifene)
The hazards identified for Ospemifene are summarized below. It is prudent to assume that this compound may present similar risks.
| Hazard Class | Hazard Statement |
| Carcinogenicity | Suspected of causing cancer. |
| Toxic to Reproduction | Suspected of damaging fertility or the unborn child. |
| Acute Aquatic Toxicity | Very toxic to aquatic life. |
| Chronic Aquatic Toxicity | Very toxic to aquatic life with long lasting effects. |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure when handling this compound. The following table outlines recommended PPE based on guidelines for handling hazardous drugs.[2][3]
| Body Part | Recommended Protection | Specifications |
| Hands | Double Gloving | Wear two pairs of chemotherapy-rated gloves tested to ASTM D6978 standard. Change gloves regularly (e.g., every 60 minutes) or immediately if contaminated, torn, or punctured.[2][3] |
| Body | Protective Gown | Use a disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[2] |
| Eyes/Face | Eye and Face Protection | Use safety glasses with side shields, goggles, or a face shield to protect against splashes. |
| Respiratory | Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder outside of a containment device to prevent inhalation. |
Operational and Disposal Plans
Engineering Controls:
-
All work with solid or powdered this compound should be conducted in a certified chemical fume hood, a Class II Biosafety Cabinet, or a glove box to minimize inhalation exposure.[4]
Handling and Storage:
-
Receiving: Upon receipt, inspect the container for damage or leaks. Wear appropriate PPE when unpacking.
-
Storage: Store in a well-ventilated, designated area, away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is typically refrigerated (2-8°C) for related compounds.[5]
-
Weighing and Aliquoting: Conduct these procedures in a containment device to prevent aerosolization of the powder. Use dedicated equipment (spatulas, weigh boats) and decontaminate them after each use.
-
Hygiene: Wash hands thoroughly with soap and water before putting on and after removing gloves.[2] Do not eat, drink, or smoke in areas where this compound is handled.[2]
Spill Management:
-
Evacuate the area and prevent others from entering.
-
Wear appropriate PPE, including respiratory protection.
-
Absorb liquid spills with an inert material (e.g., vermiculite, sand).
-
For solid spills, gently cover with a damp paper towel to avoid raising dust, then carefully scoop the material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the spill area with an appropriate cleaning agent.
Disposal Plan:
-
Waste Categorization: All materials contaminated with this compound, including disposable PPE, weighing papers, and excess compound, should be treated as hazardous chemical waste.
-
Containment: Place all waste in clearly labeled, sealed, and puncture-resistant containers.
-
Disposal Route: Dispose of waste in accordance with local, state, and federal regulations for hazardous pharmaceutical waste. Do not dispose of it down the drain or in the regular trash.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Rinse the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention. |
Visual Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for the safe handling of this compound, from receiving to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
